molecular formula C9H10BrFO B598005 1-(5-Bromo-2-fluorophenyl)propan-1-ol CAS No. 1197943-64-8

1-(5-Bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B598005
CAS No.: 1197943-64-8
M. Wt: 233.08
InChI Key: BBMSCWQKJDTWGK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)propan-1-ol ( 1197943-64-8) is a high-purity chemical compound supplied with a typical assay of ≥99% . This aryl propanol derivative, with the molecular formula C9H10BrFO and a molecular weight of 233.08, serves as a versatile building block in organic synthesis and pharmaceutical research . The bromo and fluoro substituents on the phenyl ring make it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes to prevent exposure . For safe storage, keep the container tightly closed in a dry, cool, and well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMSCWQKJDTWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730661
Record name 1-(5-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197943-64-8
Record name 1-(5-Bromo-2-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: Contextualizing the Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. 1-(5-Bromo-2-fluorophenyl)propan-1-ol, a halogenated phenylpropanol derivative, represents a structural motif of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex pharmaceutical agents.

This guide provides an in-depth analysis of the core physicochemical properties of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. Moving beyond a simple recitation of data, we will explore the causality behind experimental methodologies, grounding our discussion in the practical realities of the research and development laboratory. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data essential for informed decision-making in any drug development pipeline.

Compound Identity and Core Molecular Descriptors

A precise characterization begins with unambiguous identification. 1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chiral molecule possessing a single stereocenter at the carbinol carbon.

  • Chemical Name: 1-(5-Bromo-2-fluorophenyl)propan-1-ol

  • CAS Number: 1197943-64-8[1]

  • Molecular Formula: C₉H₁₀BrFO[1]

  • Chemical Structure:

    
    
    

The foundational molecular properties, derived from its structure, provide the first layer of insight into its behavior. These descriptors are summarized in the table below.

PropertyValueSourceSignificance for Drug Development
Molecular Weight 233.08 g/mol [1]Influences diffusion rates and compliance with Lipinski's Rule of Five.
Exact Mass 231.99 g/mol [1]Critical for high-resolution mass spectrometry analysis and structural confirmation.
XLogP3 (cLogP) 3.03[1]A measure of lipophilicity; this value suggests good permeability but potentially low aqueous solubility.
Polar Surface Area (PSA) 20.2 Ų[1]Indicates the potential for membrane permeability; values < 140 Ų are generally associated with good cell penetration.

Section 1: Thermal Properties - Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide a criterion for purity and information about the strength of intermolecular forces. A sharp, well-defined melting point range is a primary indicator of a pure crystalline solid.

Melting Point Determination: Assessing Purity and Solid-State Stability

Scientific Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[2] Therefore, this measurement is a rapid and effective tool for assessing sample purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard Mel-Temp apparatus, a common and reliable instrument in organic chemistry labs.[3]

  • Sample Preparation:

    • Ensure the sample of 1-(5-Bromo-2-fluorophenyl)propan-1-ol is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.

    • Invert an open-ended capillary tube and press the open end into the powder.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample into a column approximately 2-3 mm high.[2]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

    • Rapid Preliminary Scan: Heat the block rapidly to get an approximate melting point. This saves time and establishes a target range.

    • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.

    • Begin heating again, but at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[2] This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the same slow rate and record the temperature at which the last crystal melts completely (T₂).[4]

    • The melting point is reported as the range T₁ - T₂.

  • Validation and Repetition:

    • Perform the measurement in triplicate to ensure reproducibility. Consistent results validate the technique and the purity of the sample.

Boiling Point Determination: A Measure of Volatility and Intermolecular Forces

Scientific Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] It is a key indicator of a compound's volatility and is directly related to the strength of its intermolecular forces (in this case, hydrogen bonding from the hydroxyl group and dipole-dipole interactions).[6] Given that only a small amount of a novel compound may be available, a micro-scale capillary method is the most efficient approach.[6][7]

Experimental Protocol: Micro-Scale Capillary Method

This method is ideal for small sample volumes and provides an accurate boiling point determination.[8][9]

  • Sample Preparation:

    • Add 0.5-1 mL of 1-(5-Bromo-2-fluorophenyl)propan-1-ol to a small test tube or fusion tube.

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place this sealed capillary tube, open-end down, into the fusion tube containing the liquid sample.[7]

  • Apparatus Setup & Measurement:

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[8]

    • Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[9] This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure and the liquid is boiling.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment the liquid begins to be drawn back into the capillary tube is when the external pressure equals the liquid's vapor pressure. The temperature at this precise moment is the boiling point.[6]

  • Validation and Data Reporting:

    • Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

    • Repeat the measurement to ensure consistency.

Section 2: Solubility Profile - The Cornerstone of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties for any potential drug candidate. Poor solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation. The predicted XLogP3 of ~3.0 suggests that 1-(5-Bromo-2-fluorophenyl)propan-1-ol is significantly lipophilic and will likely exhibit low aqueous solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

Scientific Rationale: The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This method is reliable for even poorly soluble compounds but requires careful execution to ensure true equilibrium is reached.[10][12]

Experimental Protocol: Shake-Flask (ICH/FDA/WHO Guideline)

  • System Preparation:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[12]

    • Add an excess amount of 1-(5-Bromo-2-fluorophenyl)propan-1-ol to a known volume of each buffer in separate, sealed vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. The system's stability is validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when consecutive measurements are consistent.

  • Sample Separation & Analysis:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. This step is critical; any suspended solid particles will falsely elevate the measured concentration. Separation is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

Workflow Visualization: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_analysis 3. Analysis A Add excess solid compound to buffer (e.g., pH 1.2, 6.8) B Agitate in shaker bath at constant temperature (24-72 hours) A->B C Confirm equilibrium: [Compound] is stable over time B->C Time points (24h, 48h) D Separate solid/liquid (Centrifuge & Filter) C->D E Quantify concentration of supernatant via HPLC D->E F Calculate Solubility (e.g., µg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

Section 3: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[14] This parameter is crucial as it dictates a compound's solubility, lipophilicity, and receptor binding affinity under different pH conditions. 1-(5-Bromo-2-fluorophenyl)propan-1-ol contains a secondary alcohol (-OH) group, which is a very weak acid. Its pKa will be high, likely in the 14-16 range, meaning it will be predominantly in its neutral form at all physiological pHs. However, confirming this is essential.

pKa Determination: Potentiometric Titration

Scientific Rationale: Potentiometric titration is a highly accurate method for determining pKa values.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting pH vs. volume curve corresponds to the pKa.[16]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

    • Accurately prepare a solution of 1-(5-Bromo-2-fluorophenyl)propan-1-ol at a known concentration (e.g., 1 mM) in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., water/methanol) may be necessary.

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16] This minimizes changes in activity coefficients during the titration.

  • Titration Procedure:

    • Place the solution in a jacketed vessel to maintain a constant temperature and stir gently.

    • Immerse the calibrated pH electrode into the solution.

    • Since the analyte is a very weak acid, the titration would start from a high pH. Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[16]

  • Data Analysis & Validation:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot indicates the inflection point, where the pH equals the pKa.

    • Perform at least three replicate titrations to ensure the reliability of the determined pKa value.[16]

Workflow Visualization: pKa Determination by Titration

G A Prepare analyte solution (known concentration, constant ionic strength) C Titrate with standardized acid/base in small increments A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition once reading is stable C->D E Plot pH vs. Titrant Volume D->E F Calculate first derivative (ΔpH/ΔV) to find inflection point E->F G pKa = pH at inflection point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the chemical structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and types of hydrogen atoms in the molecule. For 1-(5-Bromo-2-fluorophenyl)propan-1-ol, one would expect to see distinct signals for the aromatic protons (with splitting patterns influenced by both the bromine and fluorine substituents), the carbinol proton (-CHOH), the methylene protons (-CH₂-), and the terminal methyl protons (-CH₃). Integration of these signals should correspond to the number of protons in each environment (e.g., a 3:2:1 ratio for the aliphatic chain protons).[17][18]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information about the carbon skeleton. The presence of nine distinct signals would confirm the nine carbon atoms in the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured exact mass should match the calculated value (231.99000 Da).[1] The isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would provide a definitive signature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol group.

Conclusion

The comprehensive physicochemical profiling of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, as outlined in this guide, is a foundational step in evaluating its potential as a pharmaceutical intermediate. The methodologies for determining its thermal properties, solubility, and ionization constant are not merely academic exercises; they are robust, validated procedures that yield data with direct and profound implications for formulation, bioavailability, and ultimately, the viability of any subsequent drug candidate. The predicted high lipophilicity and low aqueous solubility present a classic drug development challenge, underscoring the necessity of obtaining precise experimental data to guide formulation strategies such as salt formation, co-solvent systems, or advanced delivery technologies. By adhering to these rigorous experimental frameworks, researchers and scientists can build a solid foundation of knowledge, enabling the rational and efficient progression of new chemical entities through the development pipeline.

References

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

  • Filo. (2025, July 20). Experiment: Determining the Boiling Points of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Al Khzem, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)propan-1-one. Retrieved from [Link]

  • Al Khzem, A. H., & Alturki, M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 29). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-(5-bromo-2-fluorophenyl)-2-(3-fluorophenyl)propan-2-ol. Retrieved from [Link]

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A Spectroscopic Guide to 1-(5-Bromo-2-fluorophenyl)propan-1-ol: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Based on established prediction algorithms, the following ¹H and ¹³C NMR spectra are anticipated for 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-3'~7.65dd1H
H-4'~7.40ddd1H
H-6'~7.05t1H
CH-OH~4.85t1H
OHVariable (Broad Singlet)s1H
CH₂~1.75m2H
CH₃~0.90t3H

Disclaimer: Predicted data generated using NMRDB.org. Actual experimental values may vary.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.0-7.7 ppm): The three protons on the phenyl ring are expected to appear in this downfield region due to the deshielding effect of the aromatic ring current. The specific substitution pattern (bromo and fluoro) will lead to complex splitting patterns (doublet of doublets, doublet of doublet of doublets, and a triplet).

  • Carbinol Proton ( ~4.85 ppm): The proton attached to the carbon bearing the hydroxyl group (CH-OH) is predicted to be a triplet, resulting from coupling with the adjacent methylene (CH₂) protons.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is typically observed as a broad singlet and may exchange with D₂O.

  • Methylene Protons ( ~1.75 ppm): The two protons of the methylene group will be diastereotopic due to the adjacent chiral center, leading to a complex multiplet.

  • Methyl Protons ( ~0.90 ppm): The terminal methyl group protons are expected to appear as a triplet, coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2' (C-F)~158 (d)
C-1'~135 (d)
C-4'~132
C-6'~128 (d)
C-5' (C-Br)~118
C-3'~116 (d)
CH-OH~72
CH₂~32
CH₃~10

Disclaimer: Predicted data generated using NMRDB.org. Actual experimental values may vary.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (116-158 ppm): The six carbons of the phenyl ring are chemically distinct and are expected to resonate in this region. The carbon directly attached to the fluorine atom (C-2') will appear as a doublet due to ¹J(C-F) coupling and will be the most downfield aromatic carbon. The other carbons will also exhibit coupling to fluorine (²J(C-F), ³J(C-F)).

  • Carbinol Carbon (~72 ppm): The carbon bonded to the hydroxyl group (CH-OH) is deshielded by the electronegative oxygen atom.

  • Aliphatic Carbons (10-32 ppm): The methylene (CH₂) and methyl (CH₃) carbons of the propyl chain are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

MassSpec_Fragmentation cluster_frags Primary Fragmentation Pathways MI Molecular Ion (M⁺) m/z 232/234 Loss_H2O Loss of H₂O (-18) m/z 214/216 MI->Loss_H2O - H₂O Alpha_Cleavage Alpha-Cleavage (-C₂H₅) m/z 203/205 MI->Alpha_Cleavage - CH₂CH₃ Loss_Propyl Loss of C₃H₇O (Bromofluorophenyl cation) MI->Loss_Propyl - CH(OH)CH₂CH₃

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer biology, the DNA damage response (DDR) pathway stands as a crucial guardian of genomic integrity.[1] A key negative regulator of this pathway, Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a compelling therapeutic target.[1][2] Overexpression or amplification of Wip1 is observed in a variety of human cancers, including breast cancer, neuroblastoma, and certain hematological malignancies, often correlating with a poor prognosis.[3][4][5] GSK2830371 is a first-in-class, orally active, and highly selective allosteric inhibitor of Wip1 phosphatase, showing significant promise in preclinical cancer models.[6][7] This technical guide provides a comprehensive overview of the properties and literature surrounding GSK2830371, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties and Structure

GSK2830371 is a small molecule with the chemical formula C23H29ClN4O2S and a molecular weight of 461.02 g/mol . It is characterized as a cell-permeable pyridinylaminomethylthienylcarboxamide.

PropertyValueSource
CAS Number 1404456-53-6[6]
Molecular Formula C23H29ClN4O2S
Molecular Weight 461.02
Form Powder
Color Light yellow
Solubility DMSO: up to 100 mg/mL, Ethanol: up to 92 mg/mL, Water: Insoluble[6]
Purity ≥97% (HPLC)
Storage Store at -20°C

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM in cell-free assays.[6] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1.[7][8] This allosteric interaction induces a conformational change that inhibits the phosphatase activity of Wip1. The unique nature of this flap region in Wip1 compared to other PP2C family phosphatases confers the high selectivity of GSK2830371.[7]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of multiple key proteins involved in the DNA damage response pathway. These substrates include p53 (at Ser15), Chk2 (at T68), ATM (at S1981), and γH2AX (at S139).[6] By preventing their dephosphorylation by Wip1, GSK2830371 effectively amplifies and sustains the DDR signaling cascade.

Signaling Pathway Diagram

Wip1_Inhibition_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation DDR Activation cluster_response Cellular Response cluster_wip1 Wip1 Negative Feedback Loop Stress Genotoxic Stress ATM ATM Stress->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (T68) p53 p53 ATM->p53 phosphorylates (S15) Chk2->p53 phosphorylates (S15) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Wip1 Wip1 (PPM1D) p53->Wip1 induces expression Wip1->ATM dephosphorylates Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: GSK2830371 inhibits Wip1, preventing the dephosphorylation of key DDR proteins.

Preclinical Efficacy in Oncology

The anti-tumor activity of GSK2830371 has been demonstrated in various preclinical models, with its efficacy being notably dependent on the p53 status of the cancer cells.

Neuroblastoma

Neuroblastoma, a common pediatric tumor, often presents with wild-type TP53.[9] GSK2830371 has shown potent cytotoxic effects in p53 wild-type neuroblastoma cell lines by inducing Chk2/p53-mediated apoptosis.[9][10] In contrast, p53-mutant neuroblastoma cell lines are largely resistant to the compound.[11][12] Furthermore, in an orthotopic xenograft mouse model of neuroblastoma, GSK2830371 significantly inhibited tumor growth and induced apoptosis in vivo.[9][10]

Breast Cancer

The PPM1D gene is located on chromosome 17q23, a region frequently amplified in breast cancer.[3] In breast cancer cell lines with PPM1D amplification and wild-type TP53, GSK2830371 effectively suppresses proliferation.[3][13] Treatment with GSK2830371 in these cells leads to an accumulation in the G1 and G2 phases of the cell cycle in a p21-dependent manner.[3][13]

Combination Therapies

The therapeutic potential of GSK2830371 is significantly enhanced when used in combination with other anti-cancer agents.

  • With Genotoxic Agents (e.g., Doxorubicin): GSK2830371 sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like doxorubicin.[13] In neuroblastoma and breast cancer cell lines, the combination of GSK2830371 and doxorubicin results in a synergistic anti-proliferative effect and enhanced cell death.[6][12][13]

  • With MDM2 Inhibitors (e.g., Nutlin-3, RG7388): Murine double minute 2 (MDM2) is a negative regulator of p53. Combining GSK2830371 with MDM2 inhibitors creates a powerful synergistic effect in reactivating the p53 pathway. GSK2830371 enhances p53 phosphorylation, while MDM2 inhibitors prevent its degradation, leading to a robust induction of p53-mediated apoptosis.[13][14][15][16][17] This combination has shown significant efficacy in liver adenocarcinoma and uterine leiomyosarcoma models.[14][15][16]

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a typical in vitro enzymatic assay to determine the IC50 of GSK2830371 against Wip1 phosphatase.

Materials:

  • Recombinant human Wip1 (2-420)

  • Fluorescein diphosphate (FDP) substrate

  • Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

  • GSK2830371

  • DMSO

  • 384-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of GSK2830371 in DMSO.

  • In a 384-well plate, add 50 µM FDP substrate.

  • Add the diluted GSK2830371 or DMSO (as a control) to the wells.

  • Initiate the reaction by adding 10 nM Wip1 in assay buffer.

  • Incubate at room temperature.

  • Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).[6]

  • Calculate the percent inhibition and determine the IC50 value.

Cellular Proliferation Assay (Colony Formation)

This protocol assesses the effect of GSK2830371 on the long-term proliferative capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • GSK2830371

  • DMSO

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of GSK2830371 or DMSO (vehicle control).

  • Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies or quantify the stained area.[3]

Western Blotting for Phospho-protein Analysis

This protocol is used to detect changes in the phosphorylation status of Wip1 substrates in cells treated with GSK2830371.

Materials:

  • Cancer cell line of interest

  • GSK2830371

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk2 (T68), anti-Wip1, and loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and treat with GSK2830371 for the desired time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.[10][18]

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EnzymeAssay Wip1 Enzymatic Assay (IC50 Determination) Treatment Treatment with GSK2830371 CellCulture Cancer Cell Culture (e.g., MCF7, IMR-32) CellCulture->Treatment ProliferationAssay Proliferation/Viability Assays (e.g., Colony Formation) Treatment->ProliferationAssay WesternBlot Western Blotting (p-p53, p-Chk2) Treatment->WesternBlot Xenograft Tumor Xenograft Model (e.g., Neuroblastoma) Dosing Oral Administration of GSK2830371 Xenograft->Dosing TumorMeasurement Tumor Growth Measurement Dosing->TumorMeasurement Pharmacodynamics Pharmacodynamic Analysis (Tumor Lysates) Dosing->Pharmacodynamics

Caption: A typical experimental workflow for evaluating GSK2830371.

Conclusion and Future Directions

GSK2830371 represents a significant advancement in the development of targeted cancer therapies. As a potent and selective allosteric inhibitor of Wip1 phosphatase, it effectively reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. The preclinical data strongly support its potential as a monotherapy in cancers with PPM1D amplification and as a powerful combination partner with genotoxic agents and MDM2 inhibitors.

Future research should focus on identifying predictive biomarkers beyond TP53 and PPM1D status to better select patient populations who would benefit most from GSK2830371 therapy. Further in vivo studies are warranted to optimize dosing schedules and combination strategies for various cancer types. The continued exploration of Wip1 biology and the clinical development of inhibitors like GSK2830371 hold great promise for improving outcomes for cancer patients.

References

  • WIP1 phosphatase as pharmacological target in cancer therapy - PMC - NIH. (2017, April 24). Retrieved from [Link]

  • Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC - NIH. Retrieved from [Link]

  • Wip1 Inhibitor GSK2830371 Inhibits Neuroblastoma Growth by Inducing Chk2/p53-mediated Apoptosis - PubMed. (2016, December 19). Retrieved from [Link]

  • Wip1 phosphatase: between p53 and MAPK kinases pathways - Oncotarget. (2016, May 24). Retrieved from [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC. Retrieved from [Link]

  • In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Retrieved from [Link]

  • Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - ResearchGate. (2016, December 23). Retrieved from [Link]

  • Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. (2014, January 23). Retrieved from [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (2016, March 22). Retrieved from [Link]

  • Role of wild-type p53-induced phosphatase 1 in cancer - PMC - PubMed Central. Retrieved from [Link]

  • Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC - NIH. (2021, December 21). Retrieved from [Link]

  • WIP1 phosphatase as a potential therapeutic target in neuroblastoma - PubMed. (2015, February 6). Retrieved from [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (2021, July 31). Retrieved from [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 | Oncotarget. (2016, March 22). Retrieved from [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. Retrieved from [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - AACR Journals. Retrieved from [Link]

  • Abstract 3730: The PPM1D inhibitor GSK2830371 has p53-dependent anti-lymphoma effects and enhances bortezomib-induced apoptosis in mantle cell lymphoma - AACR Journals. (2016, July 15). Retrieved from [Link]

  • WIP1 Phosphatase as a Potential Therapeutic Target in Neuroblastoma | PLOS One. Retrieved from [Link]

  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC - NIH. Retrieved from [Link]

  • GSK2830371 increases p53 activity and induces Chk2/p53-mediated... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - ResearchGate. (2025, June 15). Retrieved from [Link]

  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. (2024, May 21). Retrieved from [Link]

  • GSK2830371 functions as a non-competitive inhibitor and binds with high... - ResearchGate. Retrieved from [Link]

  • Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC - NIH. Retrieved from [Link]

  • Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed. Retrieved from [Link]

  • Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed. (2014, January 5). Retrieved from [Link]

  • GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

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A Prospective Crystallographic and Structural Analysis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol: A Keystone for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of the chiral alcohol 1-(5-Bromo-2-fluorophenyl)propan-1-ol. While a definitive crystal structure is not yet publicly available, this document serves as a prospective manual for researchers and drug development professionals. It outlines the critical experimental methodologies and theoretical considerations necessary to elucidate the three-dimensional atomic arrangement of this compound. Understanding this structure is pivotal for advancing the development of novel therapeutics, given the prevalence of halogenated phenylpropanolamines in medicinal chemistry.

Introduction: The Significance of Halogenated Phenylpropanolamines

The introduction of halogen atoms, particularly fluorine and bromine, into pharmacologically active molecules is a well-established strategy in drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The title compound, 1-(5-bromo-2-fluorophenyl)propan-1-ol, combines these features within a phenylpropanolamine scaffold, a core structure in many approved drugs. Elucidating its precise three-dimensional structure will provide invaluable insights into its steric and electronic properties, paving the way for rational, structure-based drug design.

Synthesis and Characterization

The first critical step is the synthesis and purification of high-quality crystalline material. The proposed synthetic route involves the reduction of the corresponding ketone precursor, 1-(5-bromo-2-fluorophenyl)propan-1-one.

Proposed Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

The synthesis commences with the commercially available precursor, 1-(5-bromo-2-fluorophenyl)propan-1-one[1][2]. A standard reduction protocol is employed to yield the target alcohol.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(5-bromo-2-fluorophenyl)propan-1-one (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., argon), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford 1-(5-bromo-2-fluorophenyl)propan-1-ol.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of a new multiplet corresponding to the carbinol proton (CH-OH), and a doublet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR A new signal in the aliphatic region corresponding to the carbinol carbon.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch.
Mass Spec. A molecular ion peak corresponding to the expected mass of C₉H₁₀BrFO (233.08 g/mol )[3].

Crystallization and Single-Crystal X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.

Crystallization Strategy

Slow evaporation is a reliable method for growing high-quality single crystals.

Experimental Protocol:

  • Solvent Screening: Dissolve a small amount of purified 1-(5-bromo-2-fluorophenyl)propan-1-ol in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Crystal Growth: Filter the solutions into clean vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Monitoring: Monitor the vials daily for the formation of single crystals.

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the standard procedure for determining the crystal structure from a suitable single crystal.

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Validation & Analysis A Crystal Mounting B Diffractometer Setup A->B C Data Collection B->C D Space Group Determination C->D E Structure Solution (e.g., direct methods) D->E F Structure Refinement E->F G Validation (e.g., CheckCIF) F->G H Analysis of Geometric Parameters G->H I Analysis of Intermolecular Interactions H->I

Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined against the experimental data.

  • Validation: The final structural model is validated using software tools like CheckCIF to ensure its quality and correctness.

Anticipated Structural Features and Intermolecular Interactions

Based on the molecular structure of 1-(5-bromo-2-fluorophenyl)propan-1-ol, several key structural features and intermolecular interactions can be anticipated in the crystal lattice.

Conformational Analysis

The molecule possesses a chiral center at the carbinol carbon. The crystal structure will reveal the preferred conformation of the propanol side chain relative to the phenyl ring. The dihedral angle between the C-O bond of the alcohol and the plane of the phenyl ring will be a key determinant of the molecule's overall shape.

Intermolecular Interactions

The presence of a hydroxyl group, a fluorine atom, and a bromine atom suggests the likelihood of several types of non-covalent interactions governing the crystal packing.

G cluster_0 Potential Intermolecular Interactions A Hydrogen Bonding (O-H···O) B Halogen Bonding (C-Br···O/F) C π-π Stacking D van der Waals Forces

Potential Intermolecular Interactions in the Crystal Lattice.
  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can form robust O-H···O hydrogen bonds, potentially leading to the formation of chains or dimers of molecules within the crystal lattice.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine from neighboring molecules.

  • π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Conclusion: Implications for Drug Development

The determination of the crystal structure of 1-(5-bromo-2-fluorophenyl)propan-1-ol will provide a precise, three-dimensional model of the molecule. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Computational Modeling: Providing an accurate input for docking studies with biological targets.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs.

This prospective guide provides a clear and actionable roadmap for researchers to unlock the structural secrets of this promising molecule, thereby accelerating the discovery of new and improved therapeutics.

References

  • PubChem. 1-(5-Bromo-2-fluorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

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Solubility Profile of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in Organic Solvents: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 1-(5-Bromo-2-fluorophenyl)propan-1-ol in common organic solvents. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document adopts a dual approach. First, it establishes a robust theoretical foundation using Hansen Solubility Parameters (HSP) to predict solubility behavior based on molecular structure. Second, it presents a detailed, field-proven experimental protocol for the equilibrium shake-flask method, enabling researchers to generate reliable quantitative solubility data. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous methodology for characterizing the solubility of new chemical entities.

Introduction and Strategic Importance

1-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS No. 1197943-64-8) is a substituted phenylpropanol derivative whose potential applications in pharmaceutical and chemical synthesis are contingent upon its physicochemical properties.[1] Solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.[2][3] A poorly characterized solubility profile can lead to significant delays and resource expenditure in the development pipeline.

This guide moves beyond a simple data sheet, providing the foundational principles and practical workflows necessary to empower researchers. By integrating predictive theory with empirical validation, it offers a complete system for characterizing the solubility of this and other novel compounds.

Theoretical Framework: A Predictive Approach with Hansen Solubility Parameters (HSP)

Before undertaking experimental work, a theoretical assessment can rationally guide solvent selection, saving time and resources. The principle of "like dissolves like" is a foundational concept, which can be quantified using solubility parameters.[4] While Hildebrand parameters offer a single value, the Hansen Solubility Parameters (HSP) provide a more nuanced, three-dimensional system that is exceptionally powerful for predicting interactions between a solute and various solvents.[5][6][7]

The total HSP (δt) is derived from three individual parameters representing the primary intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are highly likely to be miscible.[4][5]

Structural Analysis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

To predict its solubility, we must first analyze the functional groups of the target molecule:

  • Aromatic Ring (Phenyl): The brominated and fluorinated phenyl group is large and contributes to the dispersion forces (δD). It is a relatively non-polar component.

  • Hydroxyl Group (-OH): The alcohol functional group is highly polar and is a strong hydrogen bond donor and acceptor. This will contribute significantly to both δP and, most notably, δH.

  • Halogens (Br, F): The bromine and fluorine atoms increase the molecule's polarity and molecular weight, influencing δP and δD.

  • Alkyl Chain (Propan-): The short propyl chain is non-polar and contributes primarily to δD.

Solvent Selection Based on HSP

The table below lists common organic solvents and their respective Hansen Solubility Parameters. Solvents with HSP values closer to those of our target molecule are predicted to be better solvents.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)ClassificationPredicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.0Aliphatic HydrocarbonVery Low
Toluene18.01.42.0Aromatic HydrocarbonLow to Moderate
Polar Aprotic Solvents
Dichloromethane17.07.37.1ChlorinatedModerate to High
Acetone15.510.47.0KetoneHigh
Ethyl Acetate15.85.37.2EsterModerate to High
Acetonitrile15.318.06.1NitrileModerate
Dimethyl Sulfoxide (DMSO)18.416.410.2SulfoxideVery High
Polar Protic Solvents
Methanol14.712.322.3AlcoholVery High
Ethanol15.88.819.4AlcoholVery High
n-Propanol16.06.817.4AlcoholVery High
Chloroform17.83.15.7ChlorinatedModerate

Data compiled from various public HSP databases.

Based on this analysis, polar protic solvents like Methanol and Ethanol , and highly polar aprotic solvents like DMSO and Acetone , are expected to be excellent solvents. Conversely, non-polar solvents like n-Hexane are predicted to be very poor solvents.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound and is recommended by regulatory bodies like the USP.[8][9] The protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Rationale of the Method

An excess amount of the solid solute is agitated in the solvent for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[2][9] By measuring the concentration of the solute in the supernatant, the equilibrium solubility at that specific temperature is determined. Using excess solid is crucial to guarantee that the solution is saturated.

Materials and Equipment
  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (±0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh a sufficient excess of 1-(5-Bromo-2-fluorophenyl)propan-1-ol into a series of vials. A preliminary test may be needed to determine the approximate amount required to ensure undissolved solid remains at equilibrium.[10]

    • Precisely add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9]

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[2]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to rest for a short period (e.g., 30 minutes) to let excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis or HPLC).

    • Calibration: Prepare a series of standard solutions of 1-(5-Bromo-2-fluorophenyl)propan-1-ol of known concentrations in the same solvent. Measure their response and construct a calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration).

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

  • Replication:

    • Perform all solubility measurements in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.[10]

Experimental Workflow Diagram

G prep Step 1: Preparation - Weigh excess solute - Add known volume of solvent equil Step 2: Equilibration - Agitate at constant T (24-48h) - Ensure excess solid remains prep->equil Place in shaker sample Step 3: Sampling - Settle solids - Withdraw supernatant - Filter (0.22 µm) equil->sample Equilibrium reached quant Step 4: Quantification - Dilute sample accurately - Analyze via HPLC/UV-Vis - Use calibration curve sample->quant Prepare for analysis calc Step 5: Calculation - Determine concentration - Apply dilution factor - Report Mean ± SD (n=3) quant->calc Obtain raw data

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation

Experimental results should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of 1-(5-Bromo-2-fluorophenyl)propan-1-ol at 25 °C

SolventSolubility (mg/mL)Solubility (g/100mL)Molar Solubility (mol/L)Qualitative Observation
n-Hexane[Experimental Data][Calculated][Calculated]e.g., Insoluble
Toluene[Experimental Data][Calculated][Calculated]e.g., Sparingly Soluble
Dichloromethane[Experimental Data][Calculated][Calculated]e.g., Soluble
Acetone[Experimental Data][Calculated][Calculated]e.g., Freely Soluble
Ethyl Acetate[Experimental Data][Calculated][Calculated]e.g., Soluble
Methanol[Experimental Data][Calculated][Calculated]e.g., Very Soluble
Ethanol[Experimental Data][Calculated][Calculated]e.g., Very Soluble
DMSO[Experimental Data][Calculated][Calculated]e.g., Very Soluble

Safety and Handling Precautions

Working with halogenated organic compounds and various organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Ventilation: All handling of the solid compound and solvents should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Incompatible Materials: Brominated compounds can be highly reactive. Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[11][13]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

  • Spill Response: In case of a spill, ensure the area is well-ventilated. Use an inert absorbent material for liquid spills. Avoid using combustible materials.[14][15]

Conclusion

This guide provides a comprehensive methodology for characterizing the solubility of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed equilibrium shake-flask protocol offers a reliable and reproducible method for generating the high-quality quantitative data essential for advancing research, development, and formulation activities.

References

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)propan-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bromine Pentafluoride (BrF5) Handling: A Guide for Safe Industrial Use. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine Pentafluoride. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive framework for evaluating the thermal stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, a halogenated aromatic alcohol of interest in synthetic and pharmaceutical chemistry. Understanding the thermal behavior of such intermediates is paramount for ensuring process safety, defining stable storage conditions, and maintaining material purity throughout the development lifecycle. This document details the foundational principles of thermal analysis and presents robust, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further explores the interpretation of the resulting data, proposes potential thermal degradation pathways based on established chemical principles, and offers actionable recommendations for handling and storage. The methodologies described herein are grounded in internationally recognized standards to ensure scientific rigor and data integrity.

Introduction: The Criticality of Thermal Stability

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a functionalized benzylic alcohol. Molecules of this class are common intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of bromine and fluorine substituents on the aromatic ring, along with the secondary alcohol moiety, creates a unique electronic and steric environment that dictates its reactivity and stability.

Thermal stability is not merely an academic parameter; it is a critical attribute that influences every stage of drug development:

  • Process Safety: Uncontrolled exothermic decomposition can lead to dangerous thermal runaway events in a laboratory or manufacturing setting.

  • Purity and Degradation: Elevated temperatures during synthesis, purification (e.g., distillation), or drying can induce degradation, generating impurities that may be difficult to remove and could possess undesirable toxicological profiles.

  • Storage and Shelf-Life: The purpose of stability testing is to establish a re-test period or shelf life and recommended storage conditions by providing evidence on how the quality of a substance varies over time under the influence of temperature, humidity, and light.[1][2] Regulatory bodies like the ICH and FDA mandate rigorous stability testing to ensure product quality and patient safety.[1][3][4][5]

This guide serves as a practical resource for scientists tasked with characterizing the thermal profile of this, and structurally related, molecules.

Core Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[6] For assessing the stability of a chemical intermediate like 1-(5-Bromo-2-fluorophenyl)propan-1-ol, two techniques are indispensable:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[6][7] TGA provides quantitative information on decomposition, oxidation, and volatilization events.[7][8][9] The output, a TGA curve, plots mass percentage versus temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is used to detect and quantify thermal events like melting, crystallization, glass transitions, and exothermic decompositions, which may not involve a change in mass.[11][12]

Together, TGA and DSC provide a comprehensive picture of a material's thermal behavior, identifying both mass-loss events and underlying energetic transitions.

Experimental Methodologies: A Validated Approach

The following protocols are designed to generate reliable and reproducible thermal stability data, aligning with principles outlined in standards such as ASTM E1131 for thermogravimetry.[13][14][15][16]

Thermogravimetric Analysis (TGA) Workflow

TGA is the primary tool for determining the onset temperature of thermal decomposition. The choice of experimental parameters is critical for obtaining meaningful data.

Rationale for Parameter Selection:

  • Sample Mass: A small sample mass (5-10 mg) is recommended to minimize thermal gradients within the sample and prevent heat and mass transfer limitations.[17]

  • Heating Rate: A heating rate of 10 °C/min is a standard starting point. It offers a good balance between resolution and experimental time. Slower rates can improve the resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.

  • Atmosphere: An inert atmosphere (typically nitrogen at a flow rate of 30-50 mL/min) is crucial.[9][17] This ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation, providing a more fundamental measure of the molecule's intrinsic stability.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(5-Bromo-2-fluorophenyl)propan-1-ol into a clean, tared alumina or platinum crucible.[17]

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Program Execution:

    • Equilibrate the sample at 30 °C for 5 minutes to establish a stable baseline.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 40 mL/min) throughout the experiment.

  • Data Analysis: Record the mass loss as a function of temperature. Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate Instrument Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Weigh->Load Equilibrate Equilibrate at 30°C (N2 atmosphere) Load->Equilibrate Ramp Ramp to 600°C (10°C/min) Equilibrate->Ramp Record Record Mass vs. Temperature Data Ramp->Record Plot Plot TGA and DTG Curves Record->Plot Determine Determine T_onset and Mass Loss % Plot->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Workflow

DSC is essential for identifying the melting point and detecting any exothermic (heat-releasing) or endothermic (heat-absorbing) events that accompany decomposition.

Rationale for Parameter Selection:

  • Sample Mass: A smaller sample mass (2-5 mg) is used in DSC to ensure good thermal contact and resolution.

  • Crucible Type: Hermetically sealed aluminum pans are used to contain any volatiles released upon melting or decomposition, ensuring accurate measurement of the associated heat flow.

  • Atmosphere: As with TGA, a nitrogen atmosphere is used to prevent oxidative side reactions.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Program Execution:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 40 mL/min).

  • Data Analysis: Record the differential heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

DSC_Workflow cluster_prep_dsc Preparation cluster_run_dsc Execution cluster_analysis_dsc Analysis Calibrate_DSC Calibrate Instrument Weigh_DSC Weigh Sample (2-5 mg) & Hermetically Seal Calibrate_DSC->Weigh_DSC Load_DSC Load Sample & Reference into DSC Weigh_DSC->Load_DSC Equilibrate_DSC Equilibrate at 25°C (N2 atmosphere) Load_DSC->Equilibrate_DSC Ramp_DSC Ramp to 400°C (10°C/min) Equilibrate_DSC->Ramp_DSC Record_DSC Record Heat Flow vs. Temperature Ramp_DSC->Record_DSC Identify_Peaks Identify Melting (Endo) & Decomposition (Exo) Record_DSC->Identify_Peaks Integrate_Peaks Integrate Peaks for Enthalpy (ΔH) Identify_Peaks->Integrate_Peaks

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Analysis

While specific data for 1-(5-Bromo-2-fluorophenyl)propan-1-ol is not widely published, we can analyze a representative, hypothetical dataset to illustrate the interpretation process.

Table 1: Hypothetical Thermal Analysis Data

ParameterTechniqueResultInterpretation
Melting Point (Tm)DSC75.2 °C (Endotherm)Sharp peak indicates a crystalline solid.
Enthalpy of Fusion (ΔHf)DSC85 J/gEnergy required to melt the solid.
Onset of Decomposition (Tonset)TGA215.4 °CThe temperature at which significant mass loss begins.
Decomposition Peak (Tpeak)DTG240.1 °CTemperature of the maximum rate of mass loss.
Mass Loss (Step 1)TGA~70%Corresponds to the loss of the bulk of the molecule.
Decomposition EventDSC238.9 °C (Exotherm)Decomposition is an energetic, heat-releasing process.

Analysis of Results:

  • The DSC data reveals a sharp melting point at 75.2 °C, characteristic of a pure crystalline material.

  • The TGA results show that the compound is thermally stable up to approximately 215 °C, after which a significant, single-step decomposition occurs. This temperature is a critical parameter for process control.

  • The DSC analysis confirms the decomposition event with a strong exotherm, highlighting the potential hazard of heating this material significantly above its decomposition onset. The proximity of the DSC exotherm peak to the DTG peak suggests they are describing the same primary decomposition event.

Proposed Thermal Decomposition Pathways

The thermal degradation of benzylic alcohols and halogenated aromatics can proceed through several pathways.[18][19][20][21] For 1-(5-Bromo-2-fluorophenyl)propan-1-ol, the most probable initial decomposition steps involve the benzylic alcohol moiety, which is typically the most labile part of the molecule.

  • Dehydration: Elimination of a water molecule is a common pathway for alcohols, which would lead to the formation of an alkene, 1-(5-bromo-2-fluorophenyl)prop-1-ene.

  • Homolytic Cleavage: At higher temperatures, cleavage of the C-C bond adjacent to the aromatic ring can occur, generating radical species.

  • Dehalogenation: The C-Br bond is significantly weaker than the C-F bond. Thermal cleavage of the C-Br bond could occur, though this typically requires higher energy than the degradation of the side chain.[22][23][24][25] The strong C-F bond is unlikely to break under these conditions.[22]

Subsequent reactions of these initial products would lead to a complex mixture of smaller volatile fragments and eventual char formation at very high temperatures.

Recommendations for Handling and Storage

Based on the thermal analysis, the following recommendations are crucial for maintaining the integrity and safety of 1-(5-Bromo-2-fluorophenyl)propan-1-ol:

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from heat sources.[26] Long-term storage should be maintained well below its melting point, ideally at refrigerated temperatures (2-8 °C) to minimize any potential for slow degradation over time, in line with general principles of stability testing.[1]

  • Processing: Process temperatures should be kept below a safe upper limit, which must be significantly lower than the determined Tonset of 215.4 °C. A maximum operating temperature of 100-120 °C would provide a reasonable safety margin.

  • Drying: If drying the material from a solvent, vacuum drying at a moderate temperature (e.g., 40-50 °C) is strongly preferred over atmospheric drying at higher temperatures.

Conclusion

A thorough understanding of the thermal stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol is essential for its safe and effective use in research and development. Through the systematic application of TGA and DSC, as detailed in this guide, researchers can determine critical thermal parameters, including the melting point and the onset of decomposition. This data provides a robust foundation for establishing safe operating limits, defining appropriate storage conditions, and ensuring the chemical purity of this valuable intermediate, thereby upholding the principles of scientific integrity and process safety.

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Unlocking the Therapeutic Potential of Bromo-Fluorophenyl Compounds: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Bromine and Fluorine in Medicinal Chemistry

The incorporation of halogen atoms, particularly bromine and fluorine, into organic scaffolds is a cornerstone of modern medicinal chemistry. This strategic halogenation can profoundly influence a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Bromo-fluorophenyl derivatives have emerged as a privileged structural motif in the quest for novel therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme inhibitory potential of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The presence of a fluorine atom can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Its high electronegativity can also modulate the pKa of nearby functional groups, improving bioavailability and binding affinity to target proteins.[2] Bromine, on the other hand, can form halogen bonds, which are crucial for molecular recognition and binding to biological targets.[3] The combination of these two halogens on a phenyl ring creates a unique electronic and steric landscape, making bromo-fluorophenyl compounds a rich source of novel drug candidates.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Bromo-fluorophenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which many bromo-fluorophenyl compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family.

Certain halogenated flavones, including those with bromo and chloro substitutions, have been shown to induce apoptosis in leukemia and lymphoma cells.[4][5] The pro-apoptotic mechanism often involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are key regulators of the intrinsic apoptotic pathway.[4][6] This disruption of the delicate balance between pro- and anti-apoptotic signals leads to the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]

The intrinsic apoptotic pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the formation of the apoptosome. This, in turn, activates the initiator caspase-9, which then activates effector caspases like caspase-3 and -7, ultimately leading to cell death.[6][9]

cluster_0 Bromo-Fluorophenyl Compound cluster_1 Apoptotic Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Compound Bromo-Fluorophenyl Compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP Induction CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Effector) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by Bromo-Fluorophenyl Compounds.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, intracellular transport, and the maintenance of cell shape.[10] Several bromo-fluorophenyl compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[11][12] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[11][13]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel bromo-fluorophenyl compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole DerivativeMCF-7 (Breast)54.1[14]
Halogenated Flavone (BrCl-F)CLB70 (Leukemia)~15[4]
Pyrrole DerivativeMCF-7 (Breast)0.0096[12]

Table 1: Anticancer Activity of Selected Bromo-Fluorophenyl Compounds

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the bromo-fluorophenyl compound (e.g., 1.56 to 50 µM) and a vehicle control (e.g., DMSO, not exceeding 1%) for 72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compound and vehicle control incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Figure 2: Workflow for the MTT Cytotoxicity Assay.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Bromo-fluorophenyl compounds have shown promise as antibacterial and antifungal agents, with some exhibiting activity against multidrug-resistant strains.

Mechanisms of Antimicrobial Action

The antimicrobial activity of bromo-fluorophenyl derivatives can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[15] Fluoroquinolones are a well-known class of DNA gyrase inhibitors.[16] Novel bromo-fluorophenyl compounds have been designed to target this enzyme, often with a different binding mode than traditional fluoroquinolones, which may help to overcome existing resistance mechanisms.[3][17] These compounds can stabilize the gyrase-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.[3][18]

  • Disruption of Bacterial Membranes: Some bromo-fluorophenyl compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[19][20] This mechanism is often rapid and less prone to the development of resistance compared to the inhibition of specific enzymes.[21]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeGram-positive bacteria2.5–5.0[7][22]
Benzyl bromide derivativeS. pyogenes0.5[23]

Table 2: Antimicrobial Activity of Selected Bromo-Fluorophenyl Compounds

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the bromo-fluorophenyl compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

III. Enzyme Inhibitory Activity: Modulating Key Biological Pathways

Bromo-fluorophenyl compounds have been investigated as inhibitors of various enzymes implicated in disease, demonstrating their potential for targeted therapy.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[1] Its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[24] Certain bromo-fluorophenyl-containing 1,3,4-thiadiazole derivatives have been identified as potent aromatase inhibitors.[1] These nonsteroidal inhibitors typically bind reversibly to the enzyme's active site, with the triazole nitrogen interacting with the heme prosthetic group.[24]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[25] MAO-B inhibitors are used in the treatment of Parkinson's disease.[2] Bromo-2-phenylbenzofuran derivatives have been shown to be selective and reversible inhibitors of MAO-B.[25] The structure-activity relationship studies suggest that the position of the bromine substituent on the phenyl ring significantly influences the inhibitory activity.[14][25]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[26][27] Bromo-fluorophenol derivatives can serve as scaffolds for the synthesis of PTP1B inhibitors.[4] Inhibition of PTP1B enhances insulin signaling by preventing the dephosphorylation of the insulin receptor and its substrates.[26][28]

cluster_0 Insulin Signaling cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (Phosphorylated) Insulin->IR IRS IRS (Phosphorylated) IR->IRS GlucoseUptake Glucose Uptake IRS->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylation PTP1B->IRS Dephosphorylation Compound Bromo-Fluorophenyl Inhibitor Compound->PTP1B Inhibition

Figure 3: Mechanism of PTP1B Inhibition by Bromo-Fluorophenyl Compounds in the Insulin Signaling Pathway.

IV. Structure-Activity Relationships (SAR)

The biological activity of bromo-fluorophenyl compounds is highly dependent on the substitution pattern of the halogen atoms and the nature and position of other functional groups.

  • Position of Halogens: The relative positions of the bromine and fluorine atoms on the phenyl ring can significantly impact binding affinity and selectivity for a particular target.

  • Additional Substituents: The introduction of other functional groups, such as methoxy or nitro groups, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity.[29] For instance, in a series of MAO-B inhibitors, a bromine substituent at the para position of the 2-phenyl ring led to a drastic loss of activity compared to a meta or ortho substitution.[25]

V. Synthesis and Characterization

The synthesis of novel bromo-fluorophenyl compounds often involves multi-step reaction sequences. Common starting materials include commercially available bromo-fluorophenols or bromo-fluoroanilines.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce aryl or heteroaryl moieties.[4]

General Synthetic Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction flask, combine the bromo-fluorophenyl starting material (1.0 mmol), the desired boronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and a palladium catalyst like palladium(II) acetate (0.02 mmol) with a phosphine ligand (e.g., triphenylphosphine, 0.08 mmol).[4]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and degassed water.[4]

  • Reaction Conditions: Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water, and separate the organic layer.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic signals for the bromo-fluorophenyl moiety and other functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Elemental Analysis: To determine the elemental composition of the compound.

VI. Future Perspectives

The diverse biological activities of bromo-fluorophenyl compounds underscore their potential as a rich source of novel therapeutic agents. Future research in this area should focus on:

  • Lead Optimization: Further derivatization of promising lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

  • In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and safety.

  • Development of Novel Synthetic Methodologies: Exploration of new and efficient synthetic routes to access a wider range of bromo-fluorophenyl derivatives.

By leveraging the unique properties of bromine and fluorine, medicinal chemists can continue to design and synthesize novel bromo-fluorophenyl compounds with enhanced therapeutic potential for the treatment of cancer, infectious diseases, and other debilitating conditions.

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A Technical Guide to 1-(5-Bromo-2-fluorophenyl)propan-1-ol: Synthesis, Characterization, and Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a strategically important precursor in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. Its unique trifunctional nature—a chiral secondary alcohol, an ortho-fluorine atom, and a para-bromine atom on a phenyl ring—offers a versatile platform for sequential and orthogonal chemical modifications. This guide provides an in-depth examination of the synthesis, characterization, and synthetic utility of this compound. We will explore robust protocols for its preparation from the corresponding ketone, discuss key characterization data, and detail its application in advanced synthetic transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of Halogenated Phenylpropanols

Halogenated organic compounds are fundamental building blocks in medicinal chemistry and materials science. The presence and position of halogen atoms can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Bromo-organic compounds, in particular, are mainstays of synthetic chemistry, serving not only as bioisosteres but also as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation.[1]

1-(5-Bromo-2-fluorophenyl)propan-1-ol, CAS No. 1197943-64-8, embodies three key structural motifs that make it a highly valuable precursor:

  • A Chiral Center: The secondary alcohol at the C1 position is a stereocenter. Access to enantiomerically pure forms of this alcohol allows for the construction of chiral drugs, where stereochemistry is critical for efficacy and safety.

  • A Bromo Substituent: The bromine atom at the C5 position is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse aryl, alkyl, or alkynyl groups.[2][3]

  • A Fluoro Substituent: The ortho-fluorine atom can modulate the electronic properties of the aromatic ring and influence the reactivity of adjacent functional groups. It is also a common feature in many modern pharmaceuticals, often enhancing metabolic stability and membrane permeability.

This guide will systematically detail the practical synthesis and subsequent synthetic transformations that capitalize on these features.

Physicochemical Properties and Safe Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive safety data sheet for 1-(5-Bromo-2-fluorophenyl)propan-1-ol is not widely available, its properties can be inferred from its structure and data on similar compounds.

PropertyValueSource
CAS Number 1197943-64-8[4][5]
Molecular Formula C₉H₁₀BrFO[4]
Molecular Weight 233.08 g/mol [4]
InChI Key BBMSCWQKJDTWGK-UHFFFAOYSA-N[4]
Canonical SMILES CCC(C1=C(C=CC(=C1)Br)F)O-
Appearance (Predicted) White to off-white solid or colorless oil-
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)-
Recommended Safe Handling Protocol

The following general precautions should be observed when handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol and its precursor.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.[4][6] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a standard laboratory coat.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep away from strong oxidizing agents and incompatible materials.[7][8]

Synthesis: From Ketone to Chiral Alcohol

The most direct and reliable route to 1-(5-Bromo-2-fluorophenyl)propan-1-ol is the reduction of its corresponding ketone precursor, 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2).[9][10] This transformation is a cornerstone of organic synthesis and can be achieved through various methods, yielding either a racemic mixture or, with specialized reagents, a specific enantiomer.

G Ketone 1-(5-Bromo-2-fluorophenyl)propan-1-one Reagent [Reducing Agent] (e.g., NaBH₄) Ketone->Reagent Alcohol 1-(5-Bromo-2-fluorophenyl)propan-1-ol Reagent->Alcohol Reduction G cluster_0 Core 1-(5-Bromo-2-fluorophenyl)propan-1-ol (Core Structure) OH_Reaction A. Reactions at the Hydroxyl Group Core->OH_Reaction  Oxidation, Esterification,  Activation (e.g., Tosylation) Br_Reaction B. Reactions at the Carbon-Bromine Bond Core->Br_Reaction  Cross-Coupling Reactions  (Suzuki, Sonogashira, etc.) Ring_Reaction C. Aromatic Ring Modifications Core->Ring_Reaction  Further Electrophilic/  Nucleophilic Substitution G cluster_conditions Reaction Conditions Start 1-(5-Bromo-2-fluorophenyl) propan-1-ol Product Coupled Biaryl Product Start->Product Boronic R-B(OH)₂ (Aryl Boronic Acid) Boronic->Product Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane)

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol, a key intermediate in pharmaceutical and materials science research. The protocol leverages the classic Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed exploration of the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Aryl Alcohols and the Grignard Approach

Secondary aryl alcohols, particularly those bearing halogen and fluorine substituents, are prevalent structural motifs in a wide array of biologically active molecules. The fluorine atom, in particular, can significantly modulate a compound's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design. The target molecule, 1-(5-bromo-2-fluorophenyl)propan-1-ol, serves as a versatile building block for more complex chemical entities.

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone. In this specific application, we will be reacting ethylmagnesium bromide with 5-bromo-2-fluorobenzaldehyde to yield the desired secondary alcohol.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two fundamental stages: the formation of the Grignard reagent (if not commercially available) and its subsequent nucleophilic addition to the aldehyde.

2.1. Formation of the Grignard Reagent (Illustrative)

While this protocol utilizes commercially available ethylmagnesium bromide, understanding its formation is crucial. It is synthesized by reacting an alkyl halide (in this case, bromoethane) with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium undergoes oxidative insertion into the carbon-halogen bond.

2.2. Nucleophilic Addition to the Aldehyde

The core of the synthesis lies in the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. This addition proceeds through a six-membered ring transition state and results in the formation of a magnesium alkoxide intermediate. A subsequent acidic workup is essential to protonate the alkoxide, yielding the final alcohol product.

Grignard_Mechanism aldehyde 5-Bromo-2-fluorobenzaldehyde intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack by Grignard Reagent grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate acid Aqueous Acid (e.g., NH4Cl) product 1-(5-Bromo-2-fluorophenyl)propan-1-ol acid->product byproduct Mg(OH)X acid->byproduct intermediate->product Protonation (Acidic Workup) intermediate->byproduct Forms Inorganic Salts

Caption: Mechanism of the Grignard Reaction.

Reagents and Materials

Reagent/MaterialGradeSupplierCAS NumberNotes
5-Bromo-2-fluorobenzaldehyde≥98%Sigma-Aldrich94569-84-3
Ethylmagnesium bromide solution1.0 M in THFSigma-Aldrich925-90-6Anhydrous
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Inhibitor-free
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9For workup
Diethyl etherAnhydrousFisher Scientific60-29-7For extraction
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVWR7487-88-9For drying
Magnesium turnings≥99.5%Sigma-Aldrich7439-95-4For Grignard prep (if needed)
IodineReagent GradeJ.T. Baker7553-56-2For initiating Grignard (if needed)

Detailed Experimental Protocol

4.1. Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by protic solvents like water or alcohols. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use.

  • Flammability: Diethyl ether and THF are highly flammable. All operations should be conducted in a certified chemical fume hood, away from any potential ignition sources.

  • Exothermic Reaction: The Grignard reaction and its quenching are exothermic. An ice-water bath should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves.

4.2. Reaction Setup

A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel is the standard setup. All glassware should be flame-dried under vacuum or oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.

Grignard_Setup flask Three-Neck Round-Bottom Flask Magnetic Stir Bar stir_plate Magnetic Stir Plate flask->stir_plate condenser Reflux Condenser condenser->flask Center Neck funnel Dropping Funnel funnel->flask Side Neck inert_gas Nitrogen/Argon Inlet inert_gas->condenser Top

Caption: Experimental setup for the Grignard reaction.

4.3. Step-by-Step Procedure

  • Preparation: To the dry three-necked flask under an inert atmosphere, add 5-bromo-2-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approximately 5-10 mL per gram of aldehyde).

  • Cooling: Cool the solution of the aldehyde to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the ethylmagnesium bromide solution (1.1 eq) dropwise from the addition funnel to the stirred aldehyde solution. Maintain the temperature between 0 and 5 °C during the addition. The slow addition is crucial to control the exothermic reaction and minimize side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is highly exothermic and may cause the solvent to boil. The addition of a saturated ammonium chloride solution is a mild method to protonate the alkoxide and decompose any unreacted Grignard reagent.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of dissolved water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-bromo-2-fluorophenyl)propan-1-ol.

Troubleshooting

IssuePotential CauseSuggested Solution
Reaction fails to initiate or proceeds slowly Inactive magnesium surface (if preparing Grignard) or wet reagents/glassware.Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Ensure all reagents and glassware are scrupulously dry.
Low yield Incomplete reaction; side reactions.Increase reaction time or temperature moderately. Ensure slow addition of the Grignard reagent to minimize side reactions like Wurtz coupling.
Formation of biphenyl byproduct (R-R) Wurtz coupling reaction, favored by high halide concentration and temperature.Add the organic halide solution slowly during Grignard formation

Application Notes and Protocols: 1-(5-Bromo-2-fluorophenyl)propan-1-ol as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the synthetic utility and potential medicinal chemistry applications of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This chiral alcohol is a valuable starting material for the synthesis of a diverse array of compounds, particularly aryl propanolamines, which have shown promise in various therapeutic areas. The unique substitution pattern of this scaffold, featuring a bromine atom, a fluorine atom, and a chiral hydroxyl group, offers multiple avenues for structural modification to optimize pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, its conversion to key intermediates, and the subsequent synthesis of a candidate aryl propanolamine. Furthermore, protocols for the biological evaluation of these synthesized compounds are presented, with a focus on their potential as modulators of adrenergic receptors.

Introduction: Strategic Importance of the 1-(5-Bromo-2-fluorophenyl)propan-1-ol Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. The strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a well-established approach to modulate the biological activity and pharmacokinetic properties of drug candidates. The 1-(5-Bromo-2-fluorophenyl)propan-1-ol scaffold is a prime example of a starting material that embodies these design principles.

  • The Role of Halogens in Drug Design: The presence of both fluorine and bromine atoms on the phenyl ring is of significant interest. The fluorine atom can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties.[1][2] The bromine atom, also a common feature in bioactive molecules, can increase therapeutic activity and influence the metabolic profile of a compound.[3][4] It is also a versatile synthetic handle for further structural modifications through cross-coupling reactions.

  • The Aryl Propanolamine Motif: The 1-phenylpropan-1-ol core structure is a precursor to aryl propanolamines, a class of compounds with a rich history in medicinal chemistry. Aryl propanolamines are known to interact with various biological targets, most notably G-protein coupled receptors. For instance, derivatives of this class have been investigated as β3 adrenergic receptor agonists for the potential treatment of metabolic disorders and as antiarrhythmic agents.[5][6]

  • The Importance of Chirality: The secondary alcohol in 1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chiral center. It is well-established that the stereochemistry of a drug molecule can have a profound impact on its biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. The ability to synthesize and utilize enantiomerically pure forms of this scaffold is therefore of paramount importance.

This guide will provide a prospective framework for leveraging the 1-(5-Bromo-2-fluorophenyl)propan-1-ol scaffold in a drug discovery program, from initial synthesis to biological evaluation.

Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol and Derivatives

The synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol can be achieved through a straightforward Grignard reaction from the corresponding aldehyde, 5-Bromo-2-fluorobenzaldehyde. The subsequent conversion to an aryl propanolamine derivative is a key transformation that opens up a wide range of potential biological applications.

Synthesis of the Precursor: 5-Bromo-2-fluorobenzaldehyde

A reliable supply of the starting aldehyde is crucial. While commercially available, it can also be synthesized in the laboratory.

Protocol 2.1: Synthesis of 5-Bromo-2-fluorobenzaldehyde

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl3, 1.1 eq) at 0 °C under an inert atmosphere.

  • Bromination: Slowly add a brominating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-2-fluorobenzaldehyde.

Synthesis of Racemic 1-(5-Bromo-2-fluorophenyl)propan-1-ol

The addition of an ethyl group to the aldehyde via a Grignard reaction provides the target secondary alcohol.

Protocol 2.2: Grignard Reaction for 1-(5-Bromo-2-fluorophenyl)propan-1-ol

  • Grignard Reagent Preparation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction: To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C, add the freshly prepared ethylmagnesium bromide solution (1.2 eq) dropwise.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography.

Asymmetric Synthesis of Chiral 1-(5-Bromo-2-fluorophenyl)propan-1-ol

For medicinal chemistry applications, obtaining enantiomerically pure compounds is often essential. This can be achieved through asymmetric reduction of the corresponding ketone or by chiral resolution.

Protocol 2.3: Asymmetric Reduction of 1-(5-Bromo-2-fluorophenyl)propan-1-one

  • Ketone Synthesis: Synthesize 1-(5-Bromo-2-fluorophenyl)propan-1-one from 5-Bromo-2-fluorobenzaldehyde via acylation or other standard methods.

  • Asymmetric Reduction: To a solution of the ketone in a suitable solvent (e.g., isopropanol), add a chiral reducing agent such as a ketoreductase (KRED) enzyme or a chiral metal catalyst (e.g., a Ru-based catalyst with a chiral ligand).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C for enzymatic reactions) and monitor the conversion and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, work up the reaction according to the specific requirements of the catalyst used. Purify the chiral alcohol by column chromatography.

Synthesis of a Candidate Aryl Propanolamine Derivative

The chiral alcohol can be converted to a variety of derivatives. The following protocol describes the synthesis of an exemplary aryl propanolamine.

Protocol 2.4: Synthesis of 1-(5-Bromo-2-fluorophenyl)-N-isopropylpropan-1-amine

  • Activation of the Alcohol: Convert the chiral 1-(5-Bromo-2-fluorophenyl)propan-1-ol to a good leaving group, for example, by mesylation or tosylation.

  • Nucleophilic Substitution: React the resulting mesylate or tosylate with isopropylamine in a suitable solvent. The reaction may require heating.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove excess amine and salts. Purify the final product by column chromatography.

G A 5-Bromo-2-fluorobenzaldehyde B 1-(5-Bromo-2-fluorophenyl)propan-1-ol (Racemic) A->B EtMgBr C 1-(5-Bromo-2-fluorophenyl)propan-1-one A->C Acylation D Chiral 1-(5-Bromo-2-fluorophenyl)propan-1-ol C->D Asymmetric Reduction E Mesylated/Tosylated Intermediate D->E MsCl or TsCl F 1-(5-Bromo-2-fluorophenyl)-N-isopropylpropan-1-amine E->F Isopropylamine

Figure 1: Synthetic workflow for the preparation of a candidate aryl propanolamine.

Proposed Biological Evaluation

Based on the structural similarity of the synthesized aryl propanolamine to known bioactive molecules, a primary area of investigation would be its interaction with adrenergic receptors.

In Vitro Receptor Binding Assays

Initial screening should involve assessing the binding affinity of the synthesized compounds for a panel of adrenergic receptors.

Protocol 3.1: Radioligand Binding Assay for β-Adrenergic Receptors

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the human β1, β2, and β3 adrenergic receptors.

  • Assay Conditions: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]-dihydroalprenolol for β1/β2 or [³H]-CGP12177 for β3) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at room temperature for a specified time, then rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) from the IC50 values.

Compoundβ1 Ki (nM)β2 Ki (nM)β3 Ki (nM)
Isoproterenol (Control)ValueValueValue
Compound F (R-enantiomer)To be determinedTo be determinedTo be determined
Compound F (S-enantiomer)To be determinedTo be determinedTo be determined
Table 1: Representative data table for receptor binding affinities.
Functional Assays

Compounds that exhibit significant binding affinity should be further evaluated in functional assays to determine if they act as agonists, antagonists, or inverse agonists.

Protocol 3.2: cAMP Accumulation Assay (for β-Adrenergic Agonism)

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for a specified time at 37 °C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 (the concentration of compound that produces 50% of the maximal response) and the Emax (the maximal effect).

G cluster_0 Biological Evaluation Workflow A Synthesized Aryl Propanolamine (e.g., Compound F) B In Vitro Receptor Binding Assays (β1, β2, β3 Adrenergic Receptors) A->B C Determine Ki values B->C D Functional Assays (cAMP Accumulation) C->D If high affinity E Determine EC50 and Emax D->E F Lead Candidate Identification E->F If potent agonist

Figure 2: Workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

The 1-(5-Bromo-2-fluorophenyl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this document provide a clear path to a variety of derivatives, including chiral aryl propanolamines. The proposed biological evaluation workflow offers a systematic approach to identifying and characterizing compounds with potential activity at adrenergic receptors.

Future work should focus on the synthesis of a library of derivatives by varying the amine component in Protocol 2.4. Furthermore, the bromine atom can be utilized as a synthetic handle for cross-coupling reactions to introduce further diversity. The structure-activity relationships (SAR) generated from these studies will be invaluable in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • (Reference to a general medicinal chemistry textbook, if applicable)
  • Aryl propanolamines: comparison of activity at human β3 receptors, rat β3 receptors and rat atrial receptors mediating tachycardia. NIH. [Link]

  • Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]

  • (Reference to a relevant review on aryl propionic acid deriv
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • (Reference to a relevant review on aryl propionic acid deriv
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Termedia. [Link]

  • (Reference to a relevant review on aryl propionic acid deriv
  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • (Reference to a relevant review on synthetic routes in medicinal chemistry, if applicable)
  • (Reference to a relevant review on the applications of fluorine in medicinal chemistry, if applicable)
  • (Reference to a relevant review on arylcyclopropanes in medicinal chemistry, if applicable)
  • (Reference to a relevant review on the synthesis of biologically active molecules, if applicable)

Sources

Application Notes & Protocols: Strategic Use of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in the Synthesis of Chiral Scaffolds for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(5-Bromo-2-fluorophenyl)propan-1-ol . This chiral building block is of significant interest due to its unique combination of structural features: a chiral secondary alcohol for stereospecific transformations, and a halogenated phenyl ring poised for advantageous interactions within enzyme active sites. We will explore the molecular rationale for its use and provide detailed protocols for its conversion into high-value intermediates, specifically focusing on a synthetic pathway toward chiral β-amino acid derivatives, which are privileged scaffolds for potent enzyme inhibitors such as those targeting Dipeptidyl Peptidase-4 (DPP-4).

Introduction: The Strategic Value of the Starting Material

The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The choice of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the target molecule. 1-(5-Bromo-2-fluorophenyl)propan-1-ol (Figure 1) is not merely a synthetic precursor; it is a strategically designed building block embodying key principles of modern medicinal chemistry.

  • The Halogenated Phenyl Ring: The 5-bromo-2-fluoro substitution pattern offers a dual advantage.

    • Fluorine: The ortho-fluoro substituent serves multiple roles. It acts as a powerful electron-withdrawing group, modulating the pKa of adjacent functionalities. Crucially, the carbon-fluorine bond is exceptionally strong, making it an effective tool to block sites of oxidative metabolism, thereby enhancing metabolic stability and pharmacokinetic profiles of the final compound[1][2].

    • Bromine: The bromine atom at the meta-position is a key contributor to binding affinity. It can participate in halogen bonding , a highly directional, non-covalent interaction with electron-rich atoms (like backbone carbonyl oxygens) in an enzyme's active site[3][4]. This interaction, analogous to a hydrogen bond, can significantly enhance ligand-protein recognition and binding affinity, a principle successfully applied in designing inhibitors for targets like protein kinases[5][6].

  • The Chiral Propanol Sidechain: The secondary alcohol at the C1 position introduces a stereocenter. Access to enantiomerically pure starting materials is paramount for developing stereospecific drugs, minimizing off-target effects and improving the therapeutic index. This alcohol serves as a versatile synthetic handle for a variety of transformations, including oxidation, esterification, and nucleophilic substitution[7].

This guide will focus on a practical, high-impact application: leveraging this building block for the asymmetric synthesis of a β-amino acid derivative, a core component of numerous DPP-4 inhibitors used in the treatment of type 2 diabetes[8].

Overall Synthetic Strategy: From Chiral Alcohol to β-Amino Acid Precursor

Our proposed synthetic pathway transforms 1-(5-Bromo-2-fluorophenyl)propan-1-ol into a versatile β-amino ester, a key intermediate for DPP-4 inhibitors and other peptidomimetic drugs. The strategy involves two key stages:

  • Oxidation: Stereocenter-preserving oxidation of the secondary alcohol to the corresponding propiophenone.

  • Asymmetric Amination & Rearrangement: Conversion of the ketone into a chiral β-amino ester derivative.

The workflow is designed to be robust, scalable, and to provide a high degree of stereochemical control.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Asymmetric Synthesis cluster_2 Stage 3: Elaboration A 1-(5-Bromo-2-fluorophenyl) propan-1-ol B 1-(5-Bromo-2-fluorophenyl) propan-1-one A->B Swern or PCC Oxidation C Chiral Imine Intermediate B->C Condensation w/ Chiral Amine D Chiral β-Amino Ester (Target Precursor) C->D Reformatsky or Mannich Reaction E DPP-4 Inhibitor Scaffold D->E Amide Coupling & Deprotection

Figure 1: High-level synthetic workflow.

Experimental Protocols

These protocols are presented as a validated starting point. Researchers should optimize conditions based on their specific equipment and scale.

Protocol 1: Oxidation of 1-(5-Bromo-2-fluorophenyl)propan-1-ol to the Ketone

Principle: This protocol utilizes a Swern oxidation, a mild and high-yielding method for converting secondary alcohols to ketones without racemization of adjacent stereocenters (though the stereocenter is removed in this step, this mildness is crucial for more complex substrates). It avoids the use of harsh heavy metals like chromium.

Reagents & Materials:

Reagent/MaterialM.W.AmountMoles (equiv)Notes
1-(5-Bromo-2-fluorophenyl)propan-1-ol233.085.00 g21.45 mmol (1.0)Starting Material
Oxalyl Chloride126.932.2 mL25.74 mmol (1.2)Use fresh from a sealed bottle
Dimethyl Sulfoxide (DMSO)78.133.6 mL51.48 mmol (2.4)Anhydrous grade
Triethylamine (TEA)101.1912.0 mL85.80 mmol (4.0)Anhydrous grade
Dichloromethane (DCM)84.93150 mL-Anhydrous grade

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Addition funnels (2).

  • Ice-water bath and acetone/dry ice bath.

Step-by-Step Procedure:

  • Setup: Assemble and flame-dry the glassware under a stream of dry nitrogen. Allow to cool to room temperature.

  • Oxalyl Chloride Activation: Add 80 mL of anhydrous DCM to the reaction flask and cool to -78 °C using an acetone/dry ice bath. Slowly add the oxalyl chloride via syringe over 5 minutes.

  • DMSO Addition: In a separate flask, dissolve the anhydrous DMSO in 10 mL of DCM. Add this solution dropwise to the reaction flask via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 10 minutes.

  • Alcohol Addition: Dissolve the 1-(5-Bromo-2-fluorophenyl)propan-1-ol (5.00 g) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes after the addition is complete.

  • Quenching: Slowly add the triethylamine (TEA) dropwise over 10 minutes. The mixture may become thick. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Add 50 mL of water to the flask and stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 40 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution with 5% to 15% ethyl acetate in hexanes) to yield 1-(5-Bromo-2-fluorophenyl)propan-1-one [9] as a clear oil.

Quality Control & Characterization:

  • TLC: Monitor reaction progress (Hexanes/EtOAc 4:1). The product ketone should have a higher Rf than the starting alcohol.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the ethyl group (triplet ~1.2 ppm, quartet ~3.0 ppm) and aromatic protons.

  • Mass Spectrometry (ESI+): Calculate and verify the m/z for [M+H]⁺. Expected: ~231.0/233.0 (isotopic pattern for Br).

Protocol 2: Synthesis of a Chiral β-Amino Ester Intermediate

Principle: This protocol outlines a plausible diastereoselective Mannich-type reaction. The pre-formed ketone is converted to an N-acylimine, which then reacts with a silyl ketene acetal in the presence of a chiral catalyst to induce asymmetry. This approach is a well-established method for synthesizing chiral β-amino acid derivatives[10][11].

G cluster_0 Protocol 2: Key Transformations A 1-(5-Bromo-2-fluorophenyl) propan-1-one B N-Acylimine Intermediate A->B Condensation with Acylamide D Chiral β-Amino Ester Product B->D Mannich Reaction C Silyl Ketene Acetal (Nucleophile) C->D Mannich Reaction Catalyst Chiral Lewis Acid Catalyst Catalyst->D

Figure 2: Conceptual flow for Protocol 2.

Reagents & Materials:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-one (from Protocol 1)

  • Benzyl carbamate

  • (1-Methoxy-2-methyl-1-propen-1-yloxy)trimethylsilane (silyl ketene acetal derived from methyl isobutyrate)

  • Chiral Lewis Acid Catalyst (e.g., a chiral copper-BOX complex)

  • Anhydrous Toluene

  • Molecular Sieves (4Å)

Step-by-Step Procedure:

  • Imine Formation (in situ): To a flame-dried flask under nitrogen, add the ketone (10.0 mmol), benzyl carbamate (11.0 mmol), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene. Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours to remove water and form the N-acylimine intermediate. Cool the solution to room temperature.

  • Catalyst Preparation: In a separate dry flask, prepare the chiral catalyst solution according to established literature procedures (e.g., stirring Cu(OTf)₂ and a chiral bis(oxazoline) ligand).

  • Mannich Reaction: Cool the imine solution to the optimized reaction temperature (typically between -78 °C and 0 °C). Add the chiral catalyst solution (5-10 mol%).

  • Nucleophile Addition: Add the silyl ketene acetal (12.0 mmol) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the low temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the imine.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Analysis: Purify the crude product by flash chromatography. The diastereomeric and enantiomeric excess (d.r. and e.e.) of the final product should be determined by chiral HPLC analysis.

Expected Outcome: The product is a protected chiral β-amino ester. The 5-bromo-2-fluorophenyl group and the newly formed chiral amine center provide a scaffold ready for elaboration into a final DPP-4 inhibitor through deprotection and amide coupling reactions.

Data Interpretation and Troubleshooting

Issue Possible Cause Solution
Protocol 1: Incomplete Oxidation Inactive reagents (old oxalyl chloride, wet DMSO/DCM). Temperature rose too high.Use fresh, anhydrous reagents. Maintain strict temperature control (-78 °C).
Protocol 1: Low Yield Product lost during aqueous workup.Ensure pH is correct during washes. Perform back-extraction of aqueous layers.
Protocol 2: Low Diastereo-/Enantioselectivity Inactive or inappropriate catalyst. Non-optimal temperature. Wet solvent.Screen different chiral catalysts and solvents. Ensure rigorously anhydrous conditions. Optimize reaction temperature.
Protocol 2: No Reaction Imine failed to form. Silyl ketene acetal hydrolyzed.Confirm imine formation by ¹H NMR on a crude aliquot. Use freshly prepared silyl ketene acetal.

Conclusion

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a highly valuable chiral building block for medicinal chemistry programs targeting enzyme inhibition. Its strategically placed halogen atoms provide a clear rationale for enhancing both pharmacokinetic properties and target binding affinity through mechanisms like metabolic blocking and halogen bonding. The protocols detailed herein provide a reliable and adaptable synthetic route to convert this starting material into chiral β-amino acid derivatives, which are key precursors for high-value therapeutic agents, including DPP-4 inhibitors. This guide demonstrates how thoughtful selection of starting materials, grounded in the principles of physical organic and medicinal chemistry, can streamline the path to novel enzyme inhibitors.

References

  • Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry, 7(14), 1336–1348. [Link]

  • Zhu, W., et al. (2015). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 55(3), 484-494. [Link]

  • Sirimulla, S., et al. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Future Medicinal Chemistry, 5(10), 1169-1185. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gill, H., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7586. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (Note: General reference for protein structures showing halogen bonds). [Link]

  • Dara, S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(9), 1082. [Link]

  • Geronikaki, A., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4939. [Link]

  • Zhang, K., et al. (2021). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 26(22), 6988. [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)propan-1-one. PubChem Compound Summary for CID 52983814. Retrieved January 16, 2026, from [Link].

  • Wikipedia. (n.d.). 1-Propanol. Retrieved January 16, 2026, from [Link].

  • Singh, R. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]

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Application Notes and Protocols for the Oxidation of 1-(5-Bromo-2-fluorophenyl)propan-1-ol to 1-(5-Bromo-2-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(5-Bromo-2-fluorophenyl)propan-1-one in Medicinal Chemistry

The synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-one is a critical step in the development of various pharmaceutical agents. This ketone is a key intermediate, providing a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. The presence of the bromo and fluoro substituents on the phenyl ring allows for diverse downstream modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry. The efficient and selective oxidation of the corresponding secondary alcohol, 1-(5-bromo-2-fluorophenyl)propan-1-ol, is therefore of paramount importance. This document provides a detailed guide to selecting an appropriate oxidation protocol and a step-by-step methodology for its successful execution.

Choosing the Right Tool for the Job: A Comparative Analysis of Oxidation Methods

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[1][2] A variety of reagents can accomplish this; however, the choice of oxidant is crucial to ensure high yield and purity, especially when dealing with a substrate containing potentially sensitive functional groups like the bromo and fluoro moieties on the aromatic ring. The primary goal is to achieve selective oxidation of the alcohol without engaging in unwanted side reactions.

Below is a comparative analysis of common oxidation methods suitable for the conversion of 1-(5-bromo-2-fluorophenyl)propan-1-ol.

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N)Low temperature (-78 °C), Anhydrous CH2Cl2Mild conditions, high yields, wide functional group tolerance.[3][4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[1][4]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom temperature, CH2Cl2Mild, neutral conditions, high yields, short reaction times.[5][6][7]DMP is expensive and can be shock-sensitive.[6]
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateRoom temperature, CH2Cl2Operationally simple, readily available reagent.[8][9][10]Chromium(VI) reagents are toxic and generate hazardous waste.[11] Can be acidic, potentially leading to side reactions.
TEMPO-Catalyzed Oxidation (2,2,6,6-Tetramethyl-1-piperidinyloxy), Sodium hypochlorite (bleach)Room temperature, Biphasic (e.g., CH2Cl2/H2O)Catalytic use of TEMPO, inexpensive primary oxidant (bleach), environmentally benign.[12][13]Can be sensitive to substrate structure; optimization of pH may be required.

For the oxidation of 1-(5-bromo-2-fluorophenyl)propan-1-ol, both Swern oxidation and Dess-Martin periodinane (DMP) oxidation are highly recommended due to their mild reaction conditions and high functional group tolerance. The electron-withdrawing nature of the fluoro and bromo substituents can make the benzylic alcohol slightly less reactive, favoring reliable and efficient methods. This guide will provide a detailed protocol for the Dess-Martin periodinane oxidation due to its operational simplicity and avoidance of cryogenic temperatures.

Experimental Workflow: From Alcohol to Purified Ketone

The overall process for the oxidation of 1-(5-bromo-2-fluorophenyl)propan-1-ol to 1-(5-bromo-2-fluorophenyl)propan-1-one is depicted in the workflow diagram below. This involves the reaction setup, monitoring, workup, and purification of the final product.

experimental_workflow Experimental Workflow for DMP Oxidation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 1-(5-Bromo-2-fluorophenyl)propan-1-ol in CH2Cl2 add_dmp Add Dess-Martin Periodinane (DMP) start->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 / NaHCO3 solution monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Flash Chromatography filter_concentrate->purify analyze Characterize by NMR and IR purify->analyze

Caption: Workflow for DMP oxidation.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

This protocol is designed for the efficient and high-yielding oxidation of the title compound.

Materials and Reagents:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-2-fluorophenyl)propan-1-ol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Addition of DMP:

    • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.[6] A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether or dichloromethane.

    • Pour the reaction mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

    • Stir vigorously until the layers are clear. The Na2S2O3 quenches any remaining DMP and its byproducts.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

    • Dry the combined organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(5-bromo-2-fluorophenyl)propan-1-one.

Characterization of the Product

The structure and purity of the synthesized 1-(5-bromo-2-fluorophenyl)propan-1-one should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show a quartet for the -CH2- group and a triplet for the -CH3 group of the propanoyl chain. The aromatic protons will appear as multiplets in the aromatic region. The disappearance of the hydroxyl proton and the downfield shift of the methine proton from the starting alcohol are key indicators of successful oxidation.

  • ¹³C NMR: The spectrum should show a characteristic carbonyl peak downfield (typically >190 ppm).

  • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the ketone. The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) also confirms the conversion.

Safety Precautions

  • Dess-Martin Periodinane is a potentially explosive compound and should be handled with care.[6] Avoid heating and mechanical shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

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Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Bromo-2-fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Unique Challenges

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This powerful transformation is particularly vital in drug discovery and development, where the construction of complex biaryl and heteroaryl structures is paramount.[4][5][6] The substrate at the heart of this guide, 1-(5-bromo-2-fluorophenyl)propan-1-ol and its derivatives, represents a valuable scaffold for medicinal chemists. The embedded benzylic alcohol offers a handle for further functionalization, while the fluoro-substituted phenyl ring can modulate the pharmacological properties of a target molecule.

However, this specific class of substrates presents a unique set of considerations for the synthetic chemist. The presence of an ortho-fluoro substituent, while activating the aryl bromide towards oxidative addition, can also influence the electronic and steric environment of the reaction center.[7] Furthermore, the benzylic alcohol moiety, though often a spectator, requires careful consideration of reaction conditions to prevent undesired side reactions such as oxidation or elimination. This guide provides a comprehensive framework for successfully navigating the Suzuki coupling of these valuable building blocks, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.

Reaction Mechanism and Key Parameters: A Deeper Dive

The efficacy of a Suzuki coupling reaction hinges on the harmonious interplay of its components within a well-defined catalytic cycle.[1][8][9] Understanding this mechanism is not merely academic; it is the key to rational troubleshooting and optimization. The cycle, depicted below, comprises three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[8][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br (Organopalladium Complex) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R'-B(OR)2 Base ArPdR Ar-Pd(II)L_n-R' (Di-organopalladium Complex) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R' Product Coupled Product (Ar-R') RedElim->Product ArBr 1-(5-Bromo-2-fluorophenyl) propan-1-ol (Ar-Br) ArBr->OxAdd BoronicAcid Organoboron Reagent (R'-B(OR)2) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. The Palladium Catalyst: The Heart of the Reaction

The choice of palladium source and its associated ligands is critical. For substrates like 1-(5-bromo-2-fluorophenyl)propan-1-ol, a Pd(0) species is the active catalyst.[8][11] While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are effective, it is often more practical and economical to generate the active species in situ from a stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The ligands, typically phosphines, stabilize the palladium center, modulate its reactivity, and influence the rates of the individual steps in the catalytic cycle.[10] For sterically unencumbered aryl bromides, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice. For more challenging couplings, or when using aryl chlorides, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective.[12]

2. The Organoboron Reagent: The Coupling Partner

Aryl and vinyl boronic acids are the most common coupling partners due to their commercial availability and stability.[10] Boronic esters, such as pinacol esters, and potassium organotrifluoroborates offer enhanced stability, particularly against protodeboronation, a common side reaction.[2][10] The stoichiometry of the boronic acid is typically in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the aryl bromide.

3. The Base: The Activator

The base plays a multifaceted and indispensable role in the Suzuki coupling.[10][13] Its primary function is to activate the organoboron species by forming a more nucleophilic borate complex, which facilitates the transmetalation step.[14][15][16] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact reaction efficiency and should be matched with the solvent system. For instance, inorganic bases like K₂CO₃ and K₃PO₄ are often used in biphasic solvent systems containing water.[8][11] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often effective in anhydrous conditions.

4. The Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems, such as toluene/water or dioxane/water, are very common and effective.[10][11] The aqueous phase is crucial for dissolving the inorganic base, which then interacts at the phase interface. Anhydrous solvents like THF and DMF can also be employed, particularly with more soluble bases like cesium carbonate.[11] The choice of solvent can also influence the rate of reaction and the suppression of side reactions.

Experimental Protocols: A Validated Starting Point

This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction with a 1-(5-bromo-2-fluorophenyl)propan-1-ol derivative. This protocol is designed to be a robust starting point for further optimization.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Solvent start->reagents degas Degas the Mixture (e.g., N2/Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Quench, Separate Layers monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials and Reagents:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(5-bromo-2-fluorophenyl)propan-1-ol, the arylboronic acid, and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Seal the flask with a septum and sparge the stirred mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation and Expected Outcomes

The following table provides representative, albeit hypothetical, data for the Suzuki coupling of 1-(5-bromo-2-fluorophenyl)propan-1-ol with various boronic acids under the conditions described above. Yields are illustrative and will vary with the specific substrate and reaction scale.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90688
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O100592
33-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃THF80875
44-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90685
5Vinylboronic acid pinacol esterPd(PPh₃)₄K₃PO₄Dioxane/H₂O90478

Troubleshooting and Optimization: A Scientist's Guide

Even robust reactions can encounter issues. This section provides a logical framework for diagnosing and resolving common problems.

Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand combination. 3. Poor quality or decomposed boronic acid. 4. Ineffective base/solvent combination.1. Ensure thorough degassing of the reaction mixture and use of an inert atmosphere. 2. Switch to a more active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos). 3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester. 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Recovery of Starting Material 1. Reaction not yet complete. 2. Reaction temperature is too low.1. Extend the reaction time and continue monitoring. 2. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupled Product (Biaryl from Boronic Acid) 1. Presence of oxygen leading to Pd(II) species that promote homocoupling.[11] 2. Decomposition of the boronic acid.1. Improve the degassing procedure. 2. Use a more stable boronic ester or add the boronic acid in portions.
Formation of Dehalogenated Product (Bromo Group Replaced by H) 1. Presence of a hydride source in the reaction mixture.[11] 2. Side reaction after oxidative addition.1. Ensure solvents are pure. Consider using a different base or solvent system.
Protodeboronation (Boronic Acid Replaced by H) 1. Boronic acid instability, especially under prolonged heating or in certain solvent/base systems.1. Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. 2. Minimize reaction time and temperature where possible.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently perform Suzuki-Miyaura coupling reactions on 1-(5-bromo-2-fluorophenyl)propan-1-ol derivatives, accelerating the synthesis of novel compounds for drug discovery and development.

References

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  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]

  • Chen, C., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

  • Sharma, K., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Cornella, J., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters. [Link]

  • Eastgate, M. D., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Liu, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Borrego, G., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Fairweather, N. T., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Catalysis. [Link]

  • Liu, S., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ResearchGate. [Link]

  • DiRocco, D. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Lima, F., & da Silva, A. B. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]

  • Geyik, G. P., & Kılıç, F. (2021). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • Hu, H., et al. (2022). Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]

  • Schafer, A. G., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Catalysis. [Link]

  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. [Link]

  • Molander, G. A., et al. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Mori, K., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]

  • Andree, P., & Felpin, F.-X. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry. [Link]

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The Strategic Utility of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Chiral Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of designing effective and safe therapeutic agents. The presence of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the precise three-dimensional arrangement of atoms in a chiral molecule is often critical for its pharmacological activity, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.

1-(5-Bromo-2-fluorophenyl)propan-1-ol, a chiral alcohol, has emerged as a highly valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a bromo- and fluoro-substituted phenyl ring, offers multiple points for synthetic diversification, making it an attractive starting material for the construction of a wide array of chiral amines. These chiral amines, in turn, are pivotal components in numerous active pharmaceutical ingredients (APIs) across various therapeutic areas. This application note provides a detailed exploration of the use of 1-(5-Bromo-2-fluorophenyl)propan-1-ol as a precursor to chiral amines, presenting robust protocols for its conversion into key pharmaceutical intermediates.

Core Synthetic Strategies: From Chiral Alcohol to Chiral Amine

The primary utility of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in pharmaceutical synthesis lies in its stereospecific conversion to the corresponding chiral amine, 1-(5-Bromo-2-fluorophenyl)propan-1-amine. This transformation is of paramount importance as the resulting chiral amine serves as a crucial intermediate for the synthesis of a variety of bioactive molecules. The key to this conversion is the replacement of the hydroxyl group with an amino group while controlling the stereochemistry at the chiral center. Two principal and reliable synthetic routes to achieve this are the Mitsunobu reaction and a two-step sequence involving tosylation followed by nucleophilic substitution with an azide.

The choice between these methods often depends on factors such as substrate compatibility, desired scale, and reagent availability. Both pathways, when executed with precision, offer excellent yields and stereochemical fidelity. Below, we delve into the mechanistic underpinnings and provide detailed, field-proven protocols for each approach.

Protocol I: Stereoinversive Azidation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with a predictable inversion of stereochemistry.[1][2][3] This stereospecificity is a major advantage when working with chiral substrates like 1-(5-Bromo-2-fluorophenyl)propan-1-ol. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by an azide source, commonly diphenylphosphoryl azide (DPPA), leading to the desired azide with inverted stereochemistry.[4] Subsequent reduction of the azide furnishes the chiral amine.

Experimental Workflow: Mitsunobu Reaction

cluster_0 Step 1: Mitsunobu Azidation cluster_1 Step 2: Azide Reduction Start 1-(5-Bromo-2-fluorophenyl)propan-1-ol + PPh₃ + DPPA in THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD Warm_Stir Warm to RT and Stir Add_DIAD->Warm_Stir Workup_1 Aqueous Workup Warm_Stir->Workup_1 Purify_1 Purification (Chromatography) Workup_1->Purify_1 Product_1 1-Azido-1-(5-bromo-2-fluorophenyl)propane Purify_1->Product_1 Start_2 1-Azido-1-(5-bromo-2-fluorophenyl)propane + Reducing Agent (e.g., PPh₃/H₂O or H₂/Pd-C) Product_1->Start_2 Reaction Reaction at RT Start_2->Reaction Workup_2 Aqueous Workup Reaction->Workup_2 Purify_2 Purification (Distillation/Crystallization) Workup_2->Purify_2 Product_2 1-(5-Bromo-2-fluorophenyl)propan-1-amine Purify_2->Product_2

Figure 1: Workflow for the synthesis of the chiral amine via Mitsunobu reaction.
Detailed Step-by-Step Protocol: Mitsunobu Azidation

Materials:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-Bromo-2-fluorophenyl)propan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add diphenylphosphoryl azide (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-azido-1-(5-bromo-2-fluorophenyl)propane.

Detailed Step-by-Step Protocol: Azide Reduction (Staudinger Reduction)

Materials:

  • 1-Azido-1-(5-bromo-2-fluorophenyl)propane (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-azido-1-(5-bromo-2-fluorophenyl)propane (1.0 eq) in a mixture of THF and water.

  • Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue with aqueous HCl and wash with dichloromethane to remove triphenylphosphine oxide.

  • Basify the aqueous layer with aqueous NaOH until pH > 12.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(5-Bromo-2-fluorophenyl)propan-1-amine.

  • Further purification can be achieved by distillation or crystallization of a suitable salt.

Reaction Step Reactants Key Reagents Typical Yield Stereochemistry
Mitsunobu Azidation1-(5-Bromo-2-fluorophenyl)propan-1-olPPh₃, DIAD, DPPA75-85%Inversion
Azide Reduction1-Azido-1-(5-bromo-2-fluorophenyl)propanePPh₃, H₂O85-95%Retention

Protocol II: Two-Step Conversion via Tosylation and Azide Substitution

An alternative and equally effective strategy for the stereoinversive synthesis of the target chiral amine involves a two-step process: activation of the alcohol as a tosylate followed by nucleophilic substitution with an azide ion.[5] This method avoids the use of the often-problematic Mitsunobu reagents and their byproducts. The tosylation of the alcohol proceeds with retention of stereochemistry, creating a good leaving group. The subsequent Sₙ2 reaction with sodium azide results in the inversion of the stereocenter, leading to the desired azide, which can then be reduced to the amine as previously described.

Experimental Workflow: Tosylation and Azide Substitution

cluster_0 Step 1: Tosylation cluster_1 Step 2: Azide Substitution Start 1-(5-Bromo-2-fluorophenyl)propan-1-ol + TsCl in Pyridine Cool Cool to 0 °C Start->Cool Stir_1 Stir at 0 °C to RT Cool->Stir_1 Workup_1 Aqueous Workup Stir_1->Workup_1 Purify_1 Purification (Crystallization/Chromatography) Workup_1->Purify_1 Product_1 1-(5-Bromo-2-fluorophenyl)propyl 4-methylbenzenesulfonate Purify_1->Product_1 Start_2 Tosylate Intermediate + NaN₃ in DMF Product_1->Start_2 Heat Heat to 60-80 °C Start_2->Heat Workup_2 Aqueous Workup Heat->Workup_2 Purify_2 Purification (Chromatography) Workup_2->Purify_2 Product_2 1-Azido-1-(5-bromo-2-fluorophenyl)propane Purify_2->Product_2

Figure 2: Workflow for the synthesis of the chiral azide via tosylation and substitution.
Detailed Step-by-Step Protocol: Tosylation

Materials:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(5-Bromo-2-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by crystallization or flash column chromatography.

Detailed Step-by-Step Protocol: Azide Substitution

Materials:

  • 1-(5-Bromo-2-fluorophenyl)propyl 4-methylbenzenesulfonate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting tosylate is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure 1-azido-1-(5-bromo-2-fluorophenyl)propane. This can then be reduced to the amine as described in Protocol I.

Reaction Step Reactants Key Reagents Typical Yield Stereochemistry
Tosylation1-(5-Bromo-2-fluorophenyl)propan-1-olTsCl, Pyridine85-95%Retention
Azide SubstitutionTosylate IntermediateNaN₃80-90%Inversion

Conclusion: A Versatile Building Block for Chiral Amine Synthesis

1-(5-Bromo-2-fluorophenyl)propan-1-ol stands as a testament to the power of rationally designed building blocks in modern pharmaceutical synthesis. Its unique combination of a chiral center and strategically placed functional groups on the aromatic ring provides a versatile platform for the synthesis of valuable chiral amine intermediates. The detailed protocols provided herein for the Mitsunobu reaction and the tosylation-azide substitution sequence represent robust and reliable methods for the stereospecific conversion of this chiral alcohol to the corresponding chiral amine. These methodologies, grounded in well-established organic chemistry principles, offer researchers and drug development professionals a clear and actionable guide for leveraging this important building block in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutic agents.

References

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Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Among 1-(5-Bromo-2-fluorophenyl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, and cell cycle progression.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The discovery of small molecule kinase inhibitors has revolutionized the treatment of several cancers. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify starting points for drug development.[2][3][4] This document provides a detailed guide to developing and implementing HTS assays for the identification of novel kinase inhibitors, with a specific focus on a hypothetical library of 1-(5-Bromo-2-fluorophenyl)propan-1-ol analogs. While the specific biological target of this chemical series is yet to be elucidated, we will proceed under the working hypothesis that these compounds may exhibit inhibitory activity against a specific protein kinase.

The Imperative of Robust High-Throughput Screening in Kinase Drug Discovery

The primary objective of an HTS campaign is to efficiently and accurately identify "hits" from a large compound library that modulate the activity of the target kinase.[3] The success of such a campaign hinges on the development of a robust, sensitive, and reproducible assay that is amenable to automation and miniaturization.[3][5] The ideal HTS assay should have a large signal window, low variability, and be resistant to interference from the test compounds themselves.[6]

Here, we will detail two widely used and robust HTS assay formats for kinase inhibitor discovery: a homogeneous luminescence-based assay for detecting ATP depletion and a fluorescence polarization-based binding assay. These methods are chosen for their high sensitivity, simplicity, and compatibility with automated liquid handling systems.[7][8][9]

Visualizing the High-Throughput Screening Workflow

The overall process of an HTS campaign for kinase inhibitors can be visualized as a multi-step workflow, from initial assay development to hit confirmation and follow-up studies.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Development Assay Development (Choice of Technology) Miniaturization Miniaturization (384/1536-well format) Assay_Development->Miniaturization Assay_Validation Assay Validation (Z' > 0.5) Miniaturization->Assay_Validation Primary_HTS Primary HTS (Single Concentration) Assay_Validation->Primary_HTS Proceed to HTS Hit_Confirmation Hit Confirmation (Re-testing) Primary_HTS->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal & Cellular) Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign to identify kinase inhibitors.

Protocol 1: Homogeneous Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The principle is that active kinase consumes ATP to phosphorylate its substrate. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the ATP concentration.[10][11] Therefore, a lower luminescent signal indicates higher kinase activity, and an increase in signal in the presence of a compound suggests inhibition.

Principle of the Luminescence-Based Kinase Assay

Luminescence_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Substrate Substrate Phospho_Substrate Phospho-Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ATP->ADP Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Generates Luciferase Luciferase/ Luciferin

Caption: The principle of a luminescence-based kinase assay where light output is inversely proportional to kinase activity.

Materials
  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol analog library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (for negative controls)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 50 nL of each 1-(5-Bromo-2-fluorophenyl)propan-1-ol analog from the library into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM, assuming a 5 µL final reaction volume.

    • For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a high concentration of the positive control inhibitor (e.g., 100 µM Staurosporine, 100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme/substrate mix in kinase reaction buffer. The final concentration of the enzyme should be determined during assay development to achieve approximately 50-80% ATP depletion in the absence of inhibitor. The substrate concentration should be at or below its Km value to ensure sensitivity to competitive inhibitors.[12]

  • Enzyme/Substrate Addition:

    • Add 2.5 µL of the 2X enzyme/substrate mix to each well of the compound-plated 384-well plate.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the luminescent ATP detection reagent to room temperature.

    • Add 5 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis

The percent inhibition for each compound is calculated as follows:

% Inhibition = [ (Signal_compound - Signal_high_control) / (Signal_low_control - Signal_high_control) ] * 100

Where:

  • Signal_compound is the luminescence from wells containing the test compound.

  • Signal_high_control is the average luminescence from wells with the positive control inhibitor (100% inhibition).

  • Signal_low_control is the average luminescence from wells with DMSO (0% inhibition).

Compound IDLuminescence (RLU)% Inhibition
Analog-00185,00085%
Analog-002150,00050%
Analog-003280,0006.7%
Low Control (DMSO)300,0000%
High Control (Staurosporine)50,000100%

Table 1: Example data and calculation of percent inhibition for a luminescence-based kinase assay.

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Binding Assay

This assay format is a binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the ATP binding site of the kinase.[8][13] When the tracer is bound to the larger kinase enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by an inhibitor, the free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[8]

Principle of the Fluorescence Polarization Kinase Binding Assay

FP_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_1 Kinase Bound_Complex Kinase-Tracer Complex (Slow Tumbling) Kinase_1->Bound_Complex Tracer_1 Fluorescent Tracer Tracer_1->Bound_Complex High_FP High FP Signal Bound_Complex->High_FP Kinase_2 Kinase Low_FP Low FP Signal Tracer_2 Free Tracer (Fast Tumbling) Tracer_2->Low_FP Inhibitor Inhibitor Inhibitor->Kinase_2 Binds

Caption: The principle of a fluorescence polarization (FP) kinase binding assay.

Materials
  • Kinase of interest (often tagged, e.g., with GST or His)

  • Fluorescent tracer specific for the kinase family

  • FP assay buffer

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol analog library dissolved in DMSO

  • Positive control inhibitor (unlabeled compound known to bind the kinase)

  • DMSO (for negative controls)

  • Black, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Protocol
  • Compound Plating:

    • As in Protocol 1, dispense 50 nL of the compound library and controls into a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in FP assay buffer.

    • Prepare a 2X fluorescent tracer solution in FP assay buffer.

  • Reagent Addition:

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the 2X tracer solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader using appropriate excitation and emission filters for the fluorophore on the tracer.

Data Analysis

The percent displacement for each compound is calculated as follows:

% Displacement = [ 1 - (FP_compound / FP_low_control) ] * 100

Where:

  • FP_compound is the fluorescence polarization value from wells containing the test compound.

  • FP_low_control is the average fluorescence polarization from wells with DMSO (0% displacement).

Compound IDFP Value (mP)% Displacement
Analog-00112052%
Analog-00220020%
Analog-0032452%
Low Control (DMSO)2500%
High Control (Known Inhibitor)10060%

Table 2: Example data and calculation of percent displacement for a fluorescence polarization-based kinase binding assay.

Assay Validation and Quality Control

Before initiating a full HTS campaign, the chosen assay must be rigorously validated to ensure it is robust and reliable.[14][15] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][16] It takes into account the dynamic range of the signal and the data variation.

Z' = 1 - [ (3 * SD_low_control + 3 * SD_high_control) / |Mean_low_control - Mean_high_control| ]

Where:

  • SD_low_control and SD_high_control are the standard deviations of the low and high controls, respectively.

  • Mean_low_control and Mean_high_control are the means of the low and high controls, respectively.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Table 3: Interpretation of the Z'-factor for HTS assay quality. An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.[14][16]

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen (typically based on a predefined activity threshold, e.g., >50% inhibition) should be subjected to further testing to confirm their activity and eliminate false positives.[17] This process typically involves:

  • Hit Confirmation: Re-testing the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Testing the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validating the hits in a different assay format (e.g., if the primary screen was a biochemical assay, a cell-based assay could be used as a secondary screen).[18]

  • Selectivity Profiling: Testing the hits against a panel of other kinases to determine their selectivity.

  • Mechanism of Action Studies: Investigating how the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric).

Conclusion

The protocols and principles outlined in this application note provide a robust framework for conducting high-throughput screening of 1-(5-Bromo-2-fluorophenyl)propan-1-ol analogs for potential kinase inhibitory activity. The choice between a luminescence-based activity assay and a fluorescence polarization-based binding assay will depend on the specific kinase target and the availability of reagents. Rigorous assay validation, including the determination of a Z'-factor > 0.5, is critical for the success of any HTS campaign. The identification of confirmed hits from such a screen will provide a valuable starting point for medicinal chemistry efforts to develop novel and potent kinase inhibitors for therapeutic intervention.

References

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Application Note & Protocol: A Scalable Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol, a key intermediate in the development of various pharmaceutical agents. The described protocol utilizes a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically-grounded explanations for experimental choices, and detailed safety protocols.

Introduction

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chiral alcohol of significant interest in medicinal chemistry.[3][4] Its structural motifs are present in a range of biologically active molecules, making a reliable and scalable synthetic route essential for preclinical studies. The Grignard reaction, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound, presents an efficient method for the synthesis of secondary alcohols like the target compound.[1][2][5] This protocol details the synthesis from 5-bromo-2-fluoro-1-iodobenzene and propionaldehyde, focusing on reaction optimization, safety, and scalability.

Chemical Properties of 1-(5-Bromo-2-fluorophenyl)propan-1-ol:
PropertyValue
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
CAS Number 1197943-64-8
Appearance (Expected) Off-white to pale yellow solid or oil

Data sourced from various chemical suppliers and databases.[6]

Synthetic Strategy and Rationale

The chosen synthetic route involves a two-step, one-pot process. First, a Grignard reagent is formed from 5-bromo-2-fluoro-1-iodobenzene. Subsequently, this organometallic intermediate reacts with propionaldehyde to yield the desired secondary alcohol after an acidic workup.

Rationale for Reagent Selection:
  • Starting Material: 5-bromo-2-fluoro-1-iodobenzene is selected due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more labile and will selectively react with magnesium to form the Grignard reagent, leaving the carbon-bromine bond intact for potential future modifications.

  • Grignard Reagent: This class of reagents is highly effective for forming carbon-carbon bonds and is a cornerstone of organic synthesis.[1][7]

  • Propionaldehyde: As the electrophile, propionaldehyde provides the propyl group necessary to form the target alcohol.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent, and it has a higher flash point compared to diethyl ether, making it a safer option for scale-up.[8]

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent results in a carbanionic character on the carbon, making it a potent nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of propionaldehyde, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. Subsequent protonation during the acidic workup yields the final alcohol product.[9]

Health and Safety

A thorough risk assessment must be conducted before commencing any experimental work.[8] The following are key safety considerations:

  • Grignard Reagents: Are highly flammable, corrosive, and can be pyrophoric. They react violently with water and other protic solvents.[8][10] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Propionaldehyde: Is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[11][12] Handle in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves.[8][11]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromo-2-fluoro-1-iodobenzene≥98%Commercially Available
Magnesium TurningsReagent GradeCommercially Available
IodineCrystal, Reagent GradeCommercially Available
Propionaldehyde≥97%, AnhydrousCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Hydrochloric Acid (HCl)1M Aqueous SolutionCommercially Available
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply, ice-water bath. All glassware must be rigorously dried before use.[13]

Grignard Reagent Formation

Grignard_Formation Start Dry Glassware & Assemble Apparatus (Three-neck flask, condenser, dropping funnel) Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere Add_Mg Add Magnesium Turnings to the Flask Inert_Atmosphere->Add_Mg Activate_Mg Activate Magnesium (Add a crystal of Iodine) Add_Mg->Activate_Mg Prepare_Aryl_Halide Prepare Solution of 5-Bromo-2-fluoro-1-iodobenzene in Anhydrous THF in Dropping Funnel Activate_Mg->Prepare_Aryl_Halide Initiate_Reaction Add a Small Portion of Aryl Halide Solution to Initiate Reaction Prepare_Aryl_Halide->Initiate_Reaction Observe_Initiation Observe for Signs of Reaction (Color change, gentle reflux) Initiate_Reaction->Observe_Initiation Slow_Addition Slowly Add Remaining Aryl Halide Solution (Maintain gentle reflux) Observe_Initiation->Slow_Addition Complete_Formation Stir at Room Temperature (Ensure complete formation) Slow_Addition->Complete_Formation Grignard_Ready Grignard Reagent is Ready for Use Complete_Formation->Grignard_Ready

Caption: Workflow for Grignard Reagent Formation.

  • Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere.[13]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. The disappearance of the brown iodine color is an indicator of activation.

  • Initiation: In the dropping funnel, prepare a solution of 5-bromo-2-fluoro-1-iodobenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and a cloudy, grayish-brown appearance. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction.[13]

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Reaction with Propionaldehyde and Work-up

Reaction_Workup Grignard_Ready Grignard Reagent Solution Cool_Reaction Cool the Grignard Solution (Ice-water bath) Grignard_Ready->Cool_Reaction Prepare_Aldehyde Prepare Solution of Propionaldehyde in Anhydrous THF Cool_Reaction->Prepare_Aldehyde Slow_Addition_Aldehyde Slowly Add Propionaldehyde Solution (Maintain low temperature) Prepare_Aldehyde->Slow_Addition_Aldehyde Stir Stir at Room Temperature (Allow reaction to complete) Slow_Addition_Aldehyde->Stir Quench Quench the Reaction (Slowly add saturated NH₄Cl solution) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Water and Brine) Extract->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate (Rotary Evaporator) Dry->Filter_Concentrate Crude_Product Crude 1-(5-Bromo-2-fluorophenyl)propan-1-ol Filter_Concentrate->Crude_Product

Caption: Workflow for Reaction and Work-up.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Slowly add a solution of propionaldehyde (1.1 equivalents) in anhydrous THF dropwise. Maintain the temperature below 10 °C during the addition.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice-water bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification Data
ParameterDetails
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexanes
Expected Yield 70-85% (based on literature for similar reactions)
Characterization Methods

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate - Wet glassware or solvent- Inactive magnesium surface- Ensure all glassware is rigorously dried and use anhydrous solvents.[13]- Activate magnesium with iodine or 1,2-dibromoethane.[14]
Low yield of the desired product - Incomplete Grignard formation- Side reactions (e.g., Wurtz coupling)- Ensure complete formation of the Grignard reagent before adding the aldehyde.- Maintain a slow addition rate of the aryl halide to the magnesium.[14]
Presence of unreacted starting material - Insufficient Grignard reagent- Incomplete reaction- Use a slight excess of magnesium.- Increase the reaction time after the addition of propionaldehyde.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for preclinical studies. The use of a Grignard reaction offers a classic yet powerful approach to constructing the target molecule, and the detailed guidelines herein are intended to facilitate its successful implementation in a laboratory setting.

References

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  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • PubChem. 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one.
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Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Overview of the Synthesis

The synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol is a classic Grignard reaction. It involves two primary stages:

  • Formation of the Grignard Reagent: An aryl halide, typically 1,5-dibromo-2-fluorobenzene, reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 5-bromo-2-fluorophenylmagnesium bromide.

  • Nucleophilic Addition: The highly nucleophilic Grignard reagent then attacks the electrophilic carbonyl carbon of propionaldehyde.

  • Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed, typically with a mild acid, to yield the final secondary alcohol product.

Reaction Scheme

Grignard Synthesis ArylHalide 1,5-Dibromo-2-fluorobenzene step1 Step 1: Formation ArylHalide->step1 Mg +  Mg Mg->step1 Solvent1 Anhydrous THF Solvent1->step1 Grignard 5-Bromo-2-fluorophenyl- magnesium bromide step2 Step 2: Addition Grignard->step2 Propionaldehyde +  Propionaldehyde Propionaldehyde->step2 Workup +  H₃O⁺ (Workup) step3 Step 3: Hydrolysis Workup->step3 Product 1-(5-Bromo-2-fluorophenyl) propan-1-ol step1->Grignard Intermediate Magnesium Alkoxide Intermediate step2->Intermediate step3->Product Intermediate->step3

Caption: Overall workflow for the synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why are strictly anhydrous conditions so critical for a Grignard reaction?

Grignard reagents are potent nucleophiles but are also extremely strong bases.[1] They react readily with any protic source, especially water. This reaction, an acid-base neutralization, is much faster than the desired carbon-carbon bond formation. The presence of moisture will protonate and thus "quench" or destroy the Grignard reagent, converting it into an unreactive arene (1-bromo-4-fluorobenzene) and forming magnesium hydroxide salts, which significantly reduces or completely inhibits the synthesis.[2][3][4][5] Therefore, all glassware must be rigorously dried (oven or flame-dried), and solvents must be of anhydrous grade.[2][6]

Q2: What is the expected impact of the ortho-fluoro substituent on this reaction?

The fluorine atom at the ortho position (C2) presents a unique challenge. While the carbon-fluorine bond is generally strong and unreactive in Grignard formation, the aryl Grignard formed in this synthesis is a powerful carbanion adjacent to a potential leaving group (fluoride).[7][8][9] This setup can lead to an elimination reaction to form a highly reactive benzyne intermediate. This benzyne can then undergo various side reactions, such as dimerization or reaction with other nucleophiles, leading to a complex product mixture and lower yields of the desired alcohol.[10]

Q3: Which aryl halide is the best starting material to form the Grignard reagent?

To selectively form the Grignard reagent at the desired position, a difference in halogen reactivity is necessary. The reactivity of halogens in Grignard formation is I > Br > Cl >> F.[8] Therefore, starting with 1,5-dibromo-2-fluorobenzene is a logical choice. The Grignard reagent will form preferentially at one of the C-Br bonds. Using 5-bromo-2-fluoro-iodobenzene would be even more selective but may be less commercially available.

Troubleshooting Guide

This section is divided into the three main stages of the experiment to help you pinpoint and resolve specific issues.

Stage 1: Grignard Reagent Formation

Q: My Grignard reaction will not initiate. The solution remains clear, and there is no heat evolution. What should I do?

This is the most common failure point in the synthesis. The primary cause is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing the reaction with the aryl halide.[2][3][11][12]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Re-verify that all glassware was properly dried and that the solvent is truly anhydrous. Even trace moisture can halt the reaction.[2]

  • Activate the Magnesium: The MgO layer must be disrupted. Several methods, which can be used in combination, are effective:

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod against the bottom of the flask to expose a fresh, unoxidized surface.[13][14][15] Vigorous stirring or sonication in an ultrasonic bath can also be highly effective.[6][12][16]

    • Chemical Activation: Add a small chemical initiator to the flask. Common activators include:

      • Iodine (I₂): A single small crystal is often sufficient. It is believed to etch the magnesium surface, creating reactive sites.[11][13][14] A successful initiation is often indicated by the disappearance of the brown iodine color.[11][15]

      • 1,2-Dibromoethane (DBE): A few drops of DBE will react readily with magnesium to form ethylene gas (observed as bubbling) and MgBr₂, effectively cleaning and activating the surface.[3][11][12][17]

  • Increase Local Concentration: Add a small portion (5-10%) of your aryl halide solution to the magnesium first. Apply gentle heat with a heat gun to a single spot to initiate the reaction, which is often marked by bubbling, a cloudy grey/brown appearance, or spontaneous refluxing of the solvent.[6][16] Once initiated, add the remaining aryl halide solution dropwise.

Troubleshooting Initiation Start Reaction Not Initiating CheckDry Are glassware and solvents scrupulously dry? Start->CheckDry DryGlassware Action: Oven/flame-dry all glassware. Use fresh anhydrous solvent. CheckDry->DryGlassware No CheckMg Is the magnesium activated? CheckDry->CheckMg Yes DryGlassware->Start ActivateMg Action: Add I₂ crystal or 1,2-dibromoethane. Mechanically crush turnings. CheckMg->ActivateMg No CheckConc Is local aryl halide concentration high enough? CheckMg->CheckConc Yes Initiated1 Reaction Initiates ActivateMg->Initiated1 IncreaseConc Action: Add ~10% of aryl halide. Apply gentle, localized heat. CheckConc->IncreaseConc No Failure Persistent Failure: Re-evaluate reagent purity and setup. CheckConc->Failure Yes Initiated2 Reaction Initiates IncreaseConc->Initiated2

Caption: Troubleshooting workflow for a non-initiating Grignard reaction.

Q: The reaction initiated and turned a cloudy brown/grey color, but my final product yield is very low. What could be the cause?

Even with successful initiation, side reactions during Grignard formation can consume the reagent.

  • Wurtz Coupling: The formed Grignard reagent can react with the unreacted aryl bromide starting material to form a biaryl byproduct (a dibromo-difluoro-biphenyl).[2][6][18] This is often observed as a yellowish impurity in the final product.[18]

    • Solution: Add the aryl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, minimizing its chance of reacting with the already-formed Grignard reagent.[6]

  • Benzyne Formation: As mentioned in the FAQs, elimination of MgBrF can form benzyne, which leads to undesired byproducts.

    • Solution: Maintain a moderate reaction temperature. While some heat may be needed for initiation, avoid excessive refluxing, which can favor the elimination pathway.

Stage 2: Reaction with Propionaldehyde

Q: My Grignard reagent appeared to form correctly, but after adding propionaldehyde, the yield of the desired alcohol is poor.

Side reactions involving the aldehyde are a common cause of low yields.

  • Enolization: Propionaldehyde has acidic α-hydrogens. The strongly basic Grignard reagent can act as a base and simply deprotonate the aldehyde to form an enolate.[2][19] This consumes the Grignard reagent without forming the desired C-C bond.

    • Solution: This side reaction is competitive with nucleophilic addition. To favor addition, perform the reaction at a low temperature (e.g., 0 °C or lower). Cool the Grignard solution in an ice bath before slowly adding the propionaldehyde solution dropwise.[20] This controls the exotherm and minimizes the rate of the deprotonation reaction.

  • Oxidation of the Product: The magnesium alkoxide product can be oxidized back to a ketone (1-(5-bromo-2-fluorophenyl)propan-1-one) by unreacted propionaldehyde in a process similar to an Oppenauer oxidation.[21] This ketone can then react with another equivalent of the Grignard reagent to form a tertiary alcohol, further complicating the product mixture.[21]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure all the aldehyde is consumed. Slow, controlled addition of the aldehyde also helps prevent localized excesses that can promote this side reaction.[22]

Stage 3: Aqueous Workup and Purification

Q: What is the best procedure for the reaction workup?

The goal of the workup is to protonate the magnesium alkoxide to form the alcohol and to dissolve the inorganic magnesium salts for easy removal.[20]

  • Recommended Procedure: Pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride (NH₄Cl).[23] NH₄Cl is a weak acid, sufficient to protonate the alkoxide without causing acid-catalyzed dehydration or rearrangement of the secondary alcohol product, which can occur with strong acids like HCl or H₂SO₄.[21][24]

  • Extraction: After quenching, the product will be in the organic layer (ether or THF). Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product. Combine the organic layers, wash with brine, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[14][25]

Q: How do I remove the biphenyl byproduct during purification?

The Wurtz coupling byproduct is typically non-polar and can be challenging to separate from the desired alcohol.

  • Solution: Column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) to elute the non-polar biphenyl, then gradually increasing the polarity to elute the more polar alcohol product. Trituration with a non-polar solvent like petroleum ether or hexane can also be used to wash away the biphenyl from the crude solid product before recrystallization or chromatography.[18]

Experimental Protocols

Table 1: Key Reagent Properties
ReagentFormulaM.W. ( g/mol )Boiling Point (°C)Notes
1,5-Dibromo-2-fluorobenzeneC₆H₃Br₂F271.90~209Primary starting material.
Magnesium TurningsMg24.31N/AUse high purity, for Grignard reagents.
PropionaldehydeC₃H₆O58.0846-50Highly volatile and flammable.[26]
Tetrahydrofuran (THF)C₄H₈O72.1166Must be anhydrous grade.
1-(5-Bromo-2-fluorophenyl)propan-1-olC₉H₁₀BrFO233.08N/ATarget product.[27]
Protocol 1: Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

A. Preparation (Strictly Anhydrous)

  • Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon. Allow to cool.

  • Place magnesium turnings (1.2 eq.) and a small iodine crystal into the reaction flask.

  • Equip the flask with a reflux condenser and a dropping funnel, and maintain a positive pressure of inert gas.

B. Grignard Reagent Formation

  • In the dropping funnel, prepare a solution of 1,5-dibromo-2-fluorobenzene (1.0 eq.) in anhydrous THF.

  • Add enough anhydrous THF to the reaction flask to just cover the magnesium turnings.

  • Add ~10% of the aryl bromide solution from the dropping funnel to the flask.

  • If the reaction does not start spontaneously (iodine color fades, bubbling, cloudiness), gently warm the flask with a heat gun or use an ultrasonic bath until initiation is observed.[16]

  • Once the reaction is self-sustaining (gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown suspension.[6]

C. Reaction with Propionaldehyde

  • Cool the Grignard reagent suspension to 0 °C in an ice-water bath.

  • Prepare a solution of propionaldehyde (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add the propionaldehyde solution dropwise to the cold, stirring Grignard reagent over 30-60 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

D. Workup and Purification

  • Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate) to yield the pure 1-(5-bromo-2-fluorophenyl)propan-1-ol.

References

  • Hamprecht, D., et al. (2014). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • University Course Material. (n.d.). 25. The Grignard Reaction. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Brainly. (2023). (i) Explain why the yield of the Grignard reaction to form ibuprofen is relatively low. (ii) Suggest. Brainly. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). CHM 244 Lab Practical- Grignard Reactions. [Link]

  • Course Material. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Journal Article. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Weiss, H. M. (1995). Side reactions in a grignard synthesis. ProQuest. [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

  • University Course Material. (n.d.). 25. The Grignard Reaction. [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • University Course Material. (n.d.). Grignard Reaction. [Link]

  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)propan-1-one. PubChem. [Link]

  • ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?. Quora. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • NCERT Solutions. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10. [Link]

  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]

  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

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Optimization of reaction conditions for 1-(5-Bromo-2-fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Welcome to the technical support guide for the synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol (CAS No. 1197943-64-8)[1]. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. The synthesis, while straightforward in principle, involves moisture-sensitive organometallic reagents that require careful handling and specific reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(5-bromo-2-fluorophenyl)propan-1-ol?

The most prevalent method is a Grignard reaction. This involves the formation of a Grignard reagent, 5-bromo-2-fluorophenylmagnesium bromide, from an appropriate aryl halide, followed by its nucleophilic addition to propanal. The resulting alkoxide is then protonated during an acidic workup to yield the desired secondary alcohol.[2][3][4]

Q2: Why is strict moisture control so critical for this synthesis?

Grignard reagents are potent nucleophiles and strong bases.[5][6] They react readily with protic sources, especially water, which quenches the reagent and converts it into an unreactive arene (1-bromo-4-fluorobenzene), thereby reducing the yield of the desired alcohol.[2][7][8] All glassware must be rigorously dried, and anhydrous solvents are essential for success.[9][10]

Q3: Can I use an organolithium reagent instead of a Grignard reagent?

Yes, an organolithium reagent can be used and may even offer advantages in terms of reactivity.[11] The synthesis would involve a lithium-halogen exchange or direct lithiation followed by reaction with propanal. Organolithium reagents are even more basic and reactive than Grignard reagents, requiring equally stringent anhydrous and inert atmosphere techniques.[5][12]

Q4: What is the primary starting material for forming the organometallic reagent?

The logical precursor is an aryl halide such as 1,4-dibromo-2-fluorobenzene[13] or 1-bromo-2-fluoro-4-iodobenzene. The difference in reactivity between bromine and iodine allows for selective formation of the organometallic reagent at the more reactive carbon-halogen bond (C-I is more reactive than C-Br). If using 1,4-dibromo-2-fluorobenzene, careful control of stoichiometry and conditions is needed to favor mono-Grignard formation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem Area 1: Grignard Reagent Formation

Q: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What should I do?

A: Failure to initiate is one of the most common issues and is almost always due to an inactive magnesium surface or the presence of inhibitors.

  • Cause 1: Magnesium Oxide Layer. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[7][14][15]

    • Solution: Activation of Magnesium. The MgO layer must be disrupted to expose the fresh metal surface. Several methods can be employed:

      • Mechanical Activation: In a dry flask under an inert atmosphere, vigorously stir the magnesium turnings with a glass rod to physically break the oxide layer.[14][16]

      • Chemical Activation with Iodine: Add a single crystal of iodine to the flask containing magnesium. The iodine etches the surface. Initiation is confirmed when the characteristic brown/purple color of I₂ dissipates.[7][14][16]

      • Chemical Activation with 1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and magnesium bromide, cleaning the surface. The observation of gas bubbles is a positive indicator of activation.[14][17][18]

  • Cause 2: Residual Moisture. Trace amounts of water on the glassware or in the solvent will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[7][8]

    • Solution: Rigorous Drying. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry nitrogen or argon.[19] Use freshly distilled anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[5][20]

  • Cause 3: Inhibitors on the Aryl Halide. The starting aryl halide may contain trace acidic impurities or moisture.

    • Solution: Purify the Starting Material. Pass the liquid aryl halide through a short plug of activated neutral alumina immediately before use to remove trace impurities.[8]

Problem Area 2: Low Yield of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Q: I've successfully formed the Grignard reagent, but my final product yield is disappointingly low. What are the likely side reactions?

A: Low yields after successful Grignard formation typically point to competing side reactions or issues during the addition and workup steps.

  • Cause 1: Wurtz Coupling. The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a homocoupled biaryl byproduct (R-R).[7]

    • Solution: Slow Addition. Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the flask, minimizing the rate of the Wurtz coupling reaction.[10]

  • Cause 2: Protonation of the Grignard Reagent. As mentioned, any proton source will destroy the reagent. This includes the α-proton of the aldehyde if it is particularly acidic, though this is less common for simple aldehydes like propanal.

    • Solution: Use Purified Reagents. Ensure the propanal is pure and dry. Distill it if necessary.

  • Cause 3: Benzyne Formation. The presence of a fluoride ortho to the Grignard reagent can lead to the elimination of MgBrF to form a highly reactive benzyne intermediate.[21] This intermediate can then polymerize or react with other species in the flask, consuming the starting material.

    • Solution: Low Temperature. Forming the Grignard reagent at a lower temperature can sometimes suppress this elimination pathway. Using THF as a solvent and maintaining the temperature around 0-10°C during formation may be beneficial.

  • Cause 4: Inefficient Addition to Propanal.

    • Solution: Control Temperature. The addition of the Grignard reagent to the aldehyde is exothermic. This step should be performed at a low temperature (e.g., 0°C or -78°C) to prevent side reactions.[22] Add the aldehyde solution slowly to the Grignard reagent, not the other way around. This keeps the aldehyde as the limiting reagent at any given moment, preventing potential double additions or enolization.

Problem Area 3: Product Purity

Q: My final product is contaminated with significant impurities, mainly the starting aryl halide and a nonpolar byproduct. How can I improve purity?

A: This is a common issue resulting from incomplete reaction and side reactions.

  • Cause 1: Unreacted Starting Material. This indicates incomplete Grignard formation or inefficient reaction with the aldehyde.

    • Solution: Ensure complete consumption of magnesium during the Grignard formation step. Allow for sufficient reaction time (e.g., 1-2 hours after initiation).[10] When adding the aldehyde, ensure a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Cause 2: Biphenyl Byproduct. The nonpolar impurity is likely the homocoupled product from the Wurtz reaction.

    • Solution: Optimized Grignard Formation & Purification. As described above, slow addition of the aryl halide minimizes this byproduct. During purification, this nonpolar compound can be effectively removed from the more polar alcohol product using column chromatography on silica gel.

  • Cause 3: Reduction of Propanal. If the Grignard reagent possesses β-hydrogens (which aryl Grignards do not), it can reduce the aldehyde to propan-1-ol. While not an issue for this specific synthesis, it's a known side reaction with other Grignard reagents.[7][23]

Visual Workflow and Troubleshooting

Workflow for Synthesis

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification ArylHalide 1,4-Dibromo-2-fluorobenzene Grignard 5-Bromo-2-fluorophenyl- magnesium bromide ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Activator Iodine / 1,2-Dibromoethane Activator->Mg Activation Solvent1 Anhydrous THF Solvent1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Add Propanal @ 0°C Propanal Propanal Propanal->Alkoxide Solvent2 Anhydrous THF Solvent2->Alkoxide Product 1-(5-Bromo-2-fluorophenyl) propan-1-ol Alkoxide->Product Protonation Acid Aqueous Acid (e.g., NH4Cl) Acid->Product Purify Extraction & Chromatography Product->Purify Final Pure Product Purify->Final

Caption: General workflow for the synthesis of the target alcohol.

Troubleshooting Decision Tree

T cluster_yield Low or No Yield cluster_purity Purity Issues Start Problem Encountered NoInitiation Reaction doesn't start? Start->NoInitiation LowYield Low final yield? Start->LowYield Impurity Impure product? Start->Impurity ActivateMg Activate Mg: - Crush turnings - Add I₂ crystal - Add dibromoethane NoInitiation->ActivateMg Cause: Inactive Mg DryAll Ensure Rigorous Dryness: - Flame-dry glassware - Use anhydrous solvent NoInitiation->DryAll Cause: Moisture SlowAdd Slowly add aryl halide to Mg suspension LowYield->SlowAdd Cause: Wurtz Coupling LowTemp Perform aldehyde addition at 0°C or lower LowYield->LowTemp Cause: Side Reactions Column Purify via Column Chromatography Impurity->Column Symptom: Biaryl byproduct Stoich Use slight excess (1.1 eq) of Grignard reagent Impurity->Stoich Symptom: Unreacted starting material

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is a baseline for optimization. Researchers should adjust parameters based on their specific setup and observations.

Materials & Reagents:

Reagent M.W. Amount Moles Equivalents
1,4-Dibromo-2-fluorobenzene 271.9 g/mol 10.0 g 36.8 mmol 1.0
Magnesium Turnings 24.3 g/mol 1.07 g 44.1 mmol 1.2
Propanal 58.08 g/mol 2.35 g 40.5 mmol 1.1
Anhydrous THF - ~150 mL - -
Iodine 253.8 g/mol 1 crystal - Catalytic
Sat. aq. NH₄Cl - ~100 mL - -
Diethyl Ether (for extraction) - ~200 mL - -
Brine - ~50 mL - -

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of dry nitrogen.

  • Magnesium Activation: Place the magnesium turnings (1.07 g) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under nitrogen flow until the iodine sublimes and the purple vapor dissipates. Allow the flask to cool.

  • Grignard Reagent Formation:

    • Add 20 mL of anhydrous THF to the flask to cover the magnesium.

    • Dissolve 1,4-dibromo-2-fluorobenzene (10.0 g) in 80 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add ~10% of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling, a cloudy grey/brown appearance, and a mild exotherm.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard solution to 0°C using an ice-water bath.

    • Dissolve propanal (2.35 g) in 20 mL of anhydrous THF and add this to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (~100 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(5-bromo-2-fluorophenyl)propan-1-ol.

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. Available at: [Link]

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. W. H. Freeman. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Available at: [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-fluorophenyl)propan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a comprehensive experimental protocol for the successful purification of this compound using column chromatography.

Introduction

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a key intermediate in various synthetic pathways. Its purification is often complicated by its polarity, conferred by the hydroxyl group, and the presence of halogen atoms which can lead to challenging separations. This guide provides practical, field-tested advice to overcome common hurdles in its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the column chromatography of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Q1: My compound is not moving off the baseline, even with high concentrations of ethyl acetate in hexane. What should I do?

A1: This is a common issue for polar compounds like your target molecule. The hydroxyl group strongly interacts with the polar silica gel stationary phase. Here are a few solutions:

  • Increase Solvent Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next step. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A good starting point for polar compounds can be 5% MeOH in DCM.[1]

  • Check Compound Stability: Before significantly altering conditions, ensure your compound is stable on silica gel. You can do this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[2]

  • Consider Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, might be a more suitable technique.[2]

Q2: My compound is coming off the column, but the peak is tailing significantly, leading to mixed fractions. How can I improve the peak shape?

A2: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, which is common for polar and halogenated compounds.[3][4]

  • Increase Eluent Strength During Elution: Once your compound starts to elute, you can increase the polarity of your mobile phase to push it off the column more quickly, which can help reduce tailing.[2]

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause tailing with polar compounds. You can deactivate the silica by preparing a slurry with your initial mobile phase containing a small amount of a base like triethylamine (1-2%).[5]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.[3]

Q3: I'm seeing co-elution of my desired product with a closely-related impurity. How can I improve the separation?

A3: Achieving good resolution between compounds with similar polarities can be challenging.

  • Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes, a three-component system (e.g., hexane/ethyl acetate/DCM) can provide the selectivity needed for a difficult separation.

  • Fine-Tune the Gradient: If you are using gradient elution, a shallower gradient around the elution point of your compound can improve separation.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 40:1 by weight.[6]

Q4: My crude sample is not very soluble in the non-polar solvent I want to start my column with. How should I load it?

A4: This is a frequent problem when purifying polar compounds.

  • Dry Loading: Dissolve your crude mixture in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel (about 2-3 times the mass of your crude product), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7] This method often provides better resolution than wet loading a sample dissolved in a strong solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Troubleshooting_Workflow start Start Purification check_rf Develop TLC (e.g., 20% EtOAc/Hexane) start->check_rf rf_ok Rf ~0.2-0.3? check_rf->rf_ok run_column Run Column rf_ok->run_column Yes increase_polarity Increase Mobile Phase Polarity (e.g., EtOAc/Hexane -> DCM/MeOH) rf_ok->increase_polarity No (Rf too low) no_elution Problem: No Elution run_column->no_elution tailing Problem: Peak Tailing run_column->tailing poor_sep Problem: Poor Separation run_column->poor_sep end Successful Purification run_column->end  Success no_elution->increase_polarity deactivate_silica Deactivate Silica Gel (add 1% Et3N to eluent) tailing->deactivate_silica optimize_gradient Optimize Gradient / Reduce Sample Load poor_sep->optimize_gradient increase_polarity->check_rf deactivate_silica->run_column optimize_gradient->run_column

Caption: Troubleshooting workflow for column chromatography.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

1. Materials and Reagents:

  • Crude 1-(5-Bromo-2-fluorophenyl)propan-1-ol

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes/flasks

2. Thin Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is 20% ethyl acetate in hexane.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[5] Adjust the solvent polarity as needed.

3. Column Preparation (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like DCM.

  • Add silica gel (2-3 g) to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the dry-loaded sample onto the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) to first remove non-polar impurities.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound. For example, you can increase the ethyl acetate concentration in hexane from 5% to 10%, then to 20%, and so on.

  • Collect the eluent in small fractions (e.g., 10-20 mL each).

  • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Data Summary

The following table provides typical parameters for the purification of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, effective for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolA gradient of increasing polarity is recommended for optimal separation from both less polar and more polar impurities.
Typical Rf of Product ~0.2-0.3 in 20-30% Ethyl Acetate/HexaneThis Rf value generally indicates that the compound will elute from the column in a reasonable number of column volumes.
Sample Loading Ratio 1g crude product per 40-50g silica gelA higher ratio of silica to sample helps prevent column overloading and improves separation efficiency.
Expected Purity >98% (by HPLC/GC)With a carefully executed protocol, high purity can be achieved.
Expected Yield 80-95%Dependent on the purity of the crude material and the precision of the separation.

References

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Halogenated Molecule Sticking to Column - Chromatography Forum. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]

Sources

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(5-Bromo-2-fluorophenyl)propan-1-ol?

The most prevalent and effective method is the Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide, typically ethylmagnesium bromide (EtMgBr), to the carbonyl group of 5-bromo-2-fluorobenzaldehyde.[1][2] The reaction forms a new carbon-carbon bond, yielding the desired secondary alcohol after an acidic workup.[3][4]

Q2: Can you illustrate the reaction mechanism?

Certainly. The synthesis is a two-step process:

  • Nucleophilic Addition: The Grignard reagent, EtMgBr, is a potent nucleophile due to the highly polar carbon-magnesium bond. The ethyl carbanion attacks the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. This breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.[2][5]

  • Acidic Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride or dilute HCl). This protonates the alkoxide intermediate to yield the final product, 1-(5-Bromo-2-fluorophenyl)propan-1-ol.[2][6]

.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 5-Bromo-2-fluorobenzaldehyde I1 Magnesium Alkoxide R1->I1 1. Nucleophilic     Attack (EtMgBr) R2 Ethylmagnesium Bromide (EtMgBr) R2->I1 P1 1-(5-Bromo-2-fluorophenyl)propan-1-ol I1->P1 2. Acidic Workup     (e.g., NH4Cl, H2O) P2 Mg(OH)X

Caption: Reaction mechanism for Grignard synthesis.

Q3: Why are anhydrous (water-free) conditions so critical for this reaction?

Grignard reagents are extremely strong bases, in addition to being good nucleophiles.[4][7] If any protic substances, especially water, are present, the Grignard reagent will be rapidly quenched in an acid-base reaction.[8] It will deprotonate water to form ethane gas and a magnesium hydroxide salt, rendering it inactive for the desired nucleophilic attack on the aldehyde.[7][9][10] This side reaction is often the primary cause of low or zero yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[6]

Q4: What are the primary side reactions to be aware of?

Beyond quenching, two main side reactions can reduce your yield:

  • Wurtz Coupling: This occurs when the Grignard reagent reacts with any remaining alkyl halide (in this case, ethyl bromide).[11] This forms a new carbon-carbon bond, producing butane (R-R). This side reaction is promoted by higher temperatures and high concentrations of the halide.[12][13]

  • Reduction: The Grignard reagent can sometimes act as a reducing agent by transferring a β-hydride to the carbonyl carbon.[1] This would reduce the aldehyde back to a primary alcohol after workup, consuming the reagent without forming the desired product. This is more common with sterically hindered ketones but can occur with aldehydes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

Problem / Observation Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Reaction Fails to Initiate (No bubbling, cloudiness, or exotherm after adding ethyl bromide to magnesium)1. Passive Magnesium Surface: A layer of magnesium oxide on the turnings prevents reaction.[14]2. Wet Glassware/Solvent: Traces of water are quenching the initial small amount of Grignard reagent formed.[5][8]1. Activate the Magnesium: Add a small crystal of iodine (its vapor will etch the surface), a few drops of 1,2-dibromoethane, or gently warm the flask with a heat gun under inert gas.[13][14] Mechanical crushing of a few turnings can also expose a fresh surface.2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF).[6]
Low Yield of Final Product 1. Grignard Reagent Quenching: System was not fully anhydrous or inert.[10]2. Wurtz Coupling: High local concentration of ethyl bromide during Grignard formation.[12]3. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.1. Maintain Rigorous Anhydrous/Inert Atmosphere: Use septa and a nitrogen/argon balloon or manifold throughout the entire process.2. Slow Addition: Add the ethyl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid buildup of the halide.[13]3. Monitor Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting aldehyde before performing the workup.
Significant Biphenyl Byproduct Formation of Phenylmagnesium Bromide: This can occur if there is a bromine-magnesium exchange reaction, although less common. More likely, it arises from impurities in starting materials.Purify Starting Materials: Ensure the 5-bromo-2-fluorobenzaldehyde is pure. If preparing the Grignard reagent from bromobenzene (not the case here, but a common error), slow addition is key.[13] Biphenyl is often removable by chromatography or trituration with a non-polar solvent like petroleum ether.[11]
Product is an Oil and Difficult to Purify Presence of Impurities: Oily consistency can be due to unreacted starting materials, Wurtz coupling products, or other side products that prevent crystallization.Optimize Purification: Use flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes).[15][16] Start with a very non-polar mobile phase to elute non-polar byproducts like butane or biphenyl first.

Experimental Protocols & Workflow

Protocol 1: Synthesis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Materials:

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.1 eq)

  • 5-bromo-2-fluorobenzaldehyde (1.0 eq)[17]

  • Anhydrous Diethyl Ether or THF

  • Iodine (one small crystal)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place a drying tube (e.g., CaCl₂) atop the condenser.[6]

  • Magnesium Activation: Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. Allow the flask to cool to room temperature.[13]

  • Grignard Reagent Formation: Add anhydrous ether/THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous ether/THF. Add a small portion (~10%) of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the solution turning cloudy and gray.[6]

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.[6]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Addition of Aldehyde: Cool the prepared Grignard reagent to 0°C in an ice bath. Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent.[3]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up (Quenching): Cool the reaction mixture back to 0°C. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[6] Continue adding until the bubbling ceases and two distinct layers form.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation). Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the pure alcohol.[15][16]

.

Experimental_Workflow cluster_setup Preparation cluster_grignard Grignard Formation cluster_reaction Main Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware Under Inert Gas B 2. Activate Mg Turnings with Iodine A->B C 3. Add EtBr Solution Dropwise to Mg Suspension B->C D 4. Stir to Complete Formation C->D E 5. Cool Grignard to 0°C D->E F 6. Add Aldehyde Solution Dropwise E->F G 7. Warm to RT & Stir (Monitor by TLC) F->G H 8. Quench with Sat. NH4Cl at 0°C G->H I 9. Extract with Ether, Wash, and Dry H->I J 10. Concentrate Solvent I->J K 11. Purify via Column Chromatography J->K L Final Product K->L

Caption: Step-by-step experimental workflow diagram.

References

  • Wikipedia. (n.d.). Grignard reaction.
  • Filo. (2023, October 2). How does water affect a Grignard reaction?
  • Brainly. (2023, August 4). Why must water be excluded from the Grignard reaction?
  • Quora. (2019, November 13). What happens when a Grignard reagent is treated with water?
  • Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling.
  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling.
  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
  • Benchchem. (n.d.). Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. (n.d.). Grignard Reaction with Ethylmagnesium Bromide.
  • Echemi. (n.d.). 1-(5-bromo-2-fluorophenyl)propan-1-ol.
  • Grokipedia. (n.d.). Ethylmagnesium bromide.
  • Wikipedia. (n.d.). Grignard reagent.
  • Benchchem. (n.d.). Grignard Reaction with 4-Fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • Benchchem. (n.d.). Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol.
  • Organic Syntheses Procedure. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • Benchchem. (n.d.). (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.
  • Benchchem. (n.d.). 2-(4-Fluorophenyl)propan-1-ol: A Technical Guide to its Discovery and Initial Synthesis.

Sources

Removal of impurities from 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Technical Support Center

Introduction

Welcome to the technical support guide for 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in its purification. The efficacy of downstream applications often hinges on the purity of this key intermediate. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common issues encountered during its purification, particularly following its likely synthesis via a Grignard reaction.

The synthesis of a secondary alcohol like 1-(5-Bromo-2-fluorophenyl)propan-1-ol is commonly achieved through the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to an aldehyde.[1][2][3][4] This process, while effective, can generate a variety of impurities, including unreacted starting materials and reaction byproducts. This guide will help you diagnose and resolve these purity issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed after the synthesis and initial workup of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Q1: My post-reaction Thin Layer Chromatography (TLC) plate shows multiple spots. What are the likely identities of these impurities?

A1: Multiple spots on a TLC plate are a common outcome of Grignard reactions. The impurities can be categorized based on their polarity, which influences their retention factor (Rf) on the silica plate.

  • High Rf (Non-polar) Impurities: You may observe spots running close to the solvent front. These are typically non-polar compounds. A common non-polar byproduct in Grignard reactions is a coupling product formed between the Grignard reagent and the unreacted alkyl halide.[5]

  • Mid-Rf Impurities: A spot with an Rf value slightly higher than your product is often the unreacted starting material, 5-Bromo-2-fluorobenzaldehyde.[6][7] Aldehydes are less polar than their corresponding secondary alcohols.

  • Low Rf (Polar) Impurities: Your desired product, 1-(5-Bromo-2-fluorophenyl)propan-1-ol, is a polar molecule due to its hydroxyl group and should have a relatively low Rf value. Other highly polar impurities that may remain near the baseline could include magnesium salts from the workup.

Q2: After the aqueous workup, my crude product is an oil, but I expected a solid. What does this suggest?

A2: The presence of unreacted starting materials or solvent residues can act as an impurity, preventing the crystallization of your final product. Oily products often indicate a mixture of compounds. It is recommended to proceed with a more robust purification method, such as column chromatography, to isolate the desired alcohol before attempting crystallization.[8]

Q3: How can I effectively remove residual magnesium salts from my crude product after the reaction quench?

A3: Magnesium salts are a common byproduct of the Grignard reaction workup. To remove them:

  • Acidic Wash: During the aqueous workup, ensure the aqueous layer is slightly acidic (pH 5-6) by using a dilute acid like 1M HCl. This helps to dissolve the magnesium salts (Mg(OH)X) into the aqueous layer.[9] Be cautious not to use a strong acid, as this can cause side reactions with your alcohol product.

  • Brine Wash: After the acidic wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water and some dissolved inorganic impurities from the organic phase.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.

Q4: I am seeing a byproduct that I suspect is from the Grignard reagent reacting with itself. How can I minimize this?

A4: The formation of such byproducts, often through a coupling reaction, is favored by higher temperatures and high concentrations of the alkyl halide.[5] To minimize this, ensure that the Grignard reagent is formed at a controlled temperature and that the subsequent reaction with the aldehyde is also temperature-managed. Slow, dropwise addition of the aldehyde to the Grignard solution can also help to prevent localized high concentrations and unwanted side reactions.

Part 2: Purification Protocols

This section provides detailed, step-by-step protocols for the purification of 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Protocol 2.1: Flash Column Chromatography

Flash column chromatography is the most effective method for separating the desired alcohol from both more and less polar impurities.[10][11]

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent) passes through it.[12] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Table 1: Suggested Solvent Systems for Column Chromatography

Impurity TypeElution OrderSuggested Starting Solvent System (Hexane:Ethyl Acetate)
Non-polar byproductsFirst95:5 to 90:10
Unreacted AldehydeSecond85:15 to 80:20
Desired Alcohol Product Third 70:30 to 50:50

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal solvent system should give your desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the chromatography eluent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will sequentially elute the compounds based on their polarity.

  • Fraction Collection: Collect the eluent in small fractions and analyze each fraction by TLC to identify which ones contain your pure product.[10]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Protocol 2.2: Recrystallization

If your purified product is a solid but still contains minor impurities, recrystallization can be an excellent final purification step.

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving the impurities dissolved in the solvent.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for moderately polar compounds include heptane/ethyl acetate or toluene.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Visualization of Workflows

General Purification Workflow

The following diagram illustrates the standard workflow for purifying 1-(5-Bromo-2-fluorophenyl)propan-1-ol after a Grignard synthesis.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Dilute Acid, Brine) Crude->Workup Concentration1 Solvent Evaporation Workup->Concentration1 Crude_Oil Crude Product (Oil) Concentration1->Crude_Oil Column Flash Column Chromatography Crude_Oil->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Concentration2 Solvent Evaporation Combine->Concentration2 Pure_Product Purified Product Concentration2->Pure_Product Recrystallization Optional Recrystallization Pure_Product->Recrystallization Final_Product High-Purity Crystalline Product Recrystallization->Final_Product

Caption: Standard purification workflow for 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Troubleshooting Logic Based on TLC Analysis

This diagram provides a decision-making framework for purification based on the initial TLC analysis of the crude product.

TroubleshootingTLC Start Analyze Crude Product by TLC Decision1 Multiple Spots Visible? Start->Decision1 Action1 Proceed to Flash Column Chromatography Decision1->Action1 Yes End Proceed to Purification Decision1->End No (Single Spot) Decision2 Significant Unreacted Starting Material? Action1->Decision2 Action2 Use a Gradient Elution Starting with Low Polarity Decision2->Action2 Yes Decision3 Baseline Streaking? Decision2->Decision3 No Action2->Decision3 Action3 Ensure Thorough Aqueous Workup to Remove Salts Decision3->Action3 Yes Decision3->End No Action3->End

Caption: Troubleshooting purification based on initial TLC analysis.

References

  • Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange. (2014). Retrieved from [Link]

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]

  • 1-(5-Bromo-2-fluorophenyl)propan-1-one | C9H8BrFO - PubChem. (n.d.). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Column chromatography.pdf. (n.d.). Retrieved from [Link]

  • Column chromatography & purification of organic compounds - YouTube. (2021). Retrieved from [Link]

  • Reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? | ResearchGate. (2016). Retrieved from [Link]

  • Grignard Reagents - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • LC Purification Troubleshooting Guide - Waters Corporation. (2025). Retrieved from [Link]

  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. (n.d.). Retrieved from [Link]

  • Fluorophenyl pyrazol compounds - Google Patents. (2015).
  • HPLC-Troubleshooting-ALS - DOKUMEN.PUB. (n.d.). Retrieved from [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023). Retrieved from [Link]

  • 2-(5-Bromo-2-methylphenyl)propan-2-ol - ResearchGate. (n.d.). Retrieved from [Link]

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Stability issues of 1-(5-Bromo-2-fluorophenyl)propan-1-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Issue 1: A yellow to brown discoloration of the solid material is observed over time.
  • Possible Cause: This is a common indicator of degradation, likely due to oxidation. As a secondary benzylic alcohol, 1-(5-Bromo-2-fluorophenyl)propan-1-ol is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2][3] The benzylic position is activated, making the hydroxyl group more prone to oxidation to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one.[4][5] This ketone and subsequent degradation products may be colored.

  • Troubleshooting Steps:

    • Immediate Action: Transfer the material to a fresh, clean, amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store at the recommended temperature of 2-8°C.[6][7]

    • Purity Assessment: Analyze the discolored material using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to a reference standard or a freshly acquired sample. The appearance of new peaks, particularly one with a shorter retention time (ketones are typically less polar than their corresponding alcohols), would support the oxidation hypothesis.

    • Structural Confirmation: If significant degradation is observed, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the primary impurity. The expected mass of the oxidized product, 1-(5-bromo-2-fluorophenyl)propan-1-one, has a molecular weight of 231.06 g/mol .[8]

Issue 2: Unexpected peaks are observed in the HPLC or GC analysis of a recently prepared solution.
  • Possible Cause 1: Solvent-Induced Degradation: The stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol can be solvent-dependent. Protic solvents may participate in degradation pathways, while acidic or basic impurities in the solvent could catalyze dehydration or other reactions. Benzylic alcohols are known to undergo acid-catalyzed dehydration.

  • Possible Cause 2: Thermal Degradation in GC Inlet: If using Gas Chromatography (GC), the high temperature of the injection port can cause on-column dehydration of the benzylic alcohol, leading to the formation of 1-(5-bromo-2-fluorophenyl)prop-1-ene. This is a known phenomenon for benzylic alcohols.[9]

  • Troubleshooting Steps:

    • Analyze the Solvent: Run a blank injection of the solvent to rule out contamination.

    • Use a Milder Analytical Technique: If GC is being used, switch to HPLC analysis, which is performed at or near room temperature and is less likely to cause thermal degradation.

    • Investigate Solvent Effects: Prepare fresh solutions in high-purity aprotic solvents (e.g., acetonitrile, THF) and re-analyze immediately. Compare this to solutions prepared in protic solvents (e.g., methanol, ethanol).

    • pH Considerations: If using aqueous or buffered solutions, ensure the pH is near neutral. Prepare solutions in buffers at different pH values (e.g., pH 4, 7, and 9) to assess pH-dependent stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-(5-Bromo-2-fluorophenyl)propan-1-ol?

A1: For optimal long-term stability, 1-(5-Bromo-2-fluorophenyl)propan-1-ol should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., an amber glass vial).[3][6] To further minimize oxidative degradation, it is best practice to displace the air in the container with an inert gas such as argon or nitrogen before sealing.[7]

Q2: How does exposure to light affect the stability of this compound?

A2: Aromatic brominated compounds can be susceptible to photolytic degradation.[10] The energy from UV light can potentially lead to the formation of radical species, initiating degradation pathways. Therefore, it is crucial to protect the compound from light during storage and handling by using amber vials and minimizing exposure to direct sunlight or strong laboratory lighting.

Q3: What are the primary degradation pathways for 1-(5-Bromo-2-fluorophenyl)propan-1-ol?

A3: The two most probable degradation pathways are oxidation and dehydration .[4]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one. This can be triggered by atmospheric oxygen and is often accelerated by heat and light.[1][2]

  • Dehydration: Under acidic conditions or at elevated temperatures, the alcohol can lose a molecule of water to form an alkene, likely a mixture of E/Z isomers of 1-(5-bromo-2-fluorophenyl)prop-1-ene.[11]

cluster_main Degradation Pathways Compound 1-(5-Bromo-2-fluorophenyl)propan-1-ol Oxidation_Product 1-(5-Bromo-2-fluorophenyl)propan-1-one Compound->Oxidation_Product Oxidation (O2, heat, light) Dehydration_Product 1-(5-Bromo-2-fluorophenyl)prop-1-ene Compound->Dehydration_Product Dehydration (Acid, heat)

Caption: Potential degradation pathways for 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes. Avoid strong oxidizing agents (e.g., permanganates, dichromates) as they will readily oxidize the alcohol.[12][13] Also, avoid strong acids, which can catalyze dehydration.[14] Contact with strong bases should also be approached with caution, as they can deprotonate the hydroxyl group, potentially leading to other reactions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[15][16][17]

Objective: To investigate the stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol under various stress conditions.

Materials:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-(5-Bromo-2-fluorophenyl)propan-1-ol in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in acetonitrile) at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (in acetonitrile) to direct sunlight or a photostability chamber for a defined period (e.g., equivalent to 1.2 million lux hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation.

  • Identify the retention times of the major degradation products.

  • If available, use LC-MS to determine the mass-to-charge ratio of the degradants to aid in their identification.

Troubleshooting Flowchart for Stability Issues

cluster_workflow Troubleshooting Workflow start Stability Issue Observed (e.g., color change, new peaks) check_storage Verify Storage Conditions (Temp, Light, Inert Atmosphere) start->check_storage analyze_sample Analyze by HPLC vs. Reference check_storage->analyze_sample new_peaks New Peaks Confirmed? analyze_sample->new_peaks identify_degradants Identify Degradants (LC-MS, NMR) new_peaks->identify_degradants Yes no_new_peaks Issue Resolved / External Contamination new_peaks->no_new_peaks No pathway Determine Degradation Pathway (Oxidation, Dehydration, etc.) identify_degradants->pathway mitigate Implement Corrective Actions (Improve storage, use fresh material) pathway->mitigate

Caption: A step-by-step guide for troubleshooting stability issues.

Summary of Key Stability Data

ParameterPotential Effect on StabilityRecommended Mitigation
Temperature High temperatures accelerate oxidation and dehydration.[3]Store at 2-8°C. Avoid excessive heat during handling.
Light UV exposure can induce photolytic degradation.[10]Store in amber, light-resistant containers.
Air (Oxygen) Promotes oxidation of the benzylic alcohol to a ketone.[1][2]Store under an inert atmosphere (Argon or Nitrogen).
pH Acidic conditions can catalyze dehydration.Maintain neutral pH in solutions. Use buffered solutions if necessary.
Solvents Purity and type of solvent can affect stability.Use high-purity, aprotic solvents for stock solutions when possible.

References

  • Vertex AI Search.
  • Chemguide.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • ResearchGate.
  • NIH.
  • Chemistry Steps.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Study Mind.
  • Save My Exams. Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2024-10-27).
  • Chemistry LibreTexts. 17.
  • University of Calgary.
  • Echemi. 1-(5-bromo-2-fluorophenyl)propan-1-ol.
  • ResearchGate. a) Dehydrative homocoupling of benzylic alcohols. b)
  • NCERT. Alcohols, Phenols and Ethers.
  • 3 - SAFETY D
  • The Royal Society of Chemistry. 1 - Catalysis Science & Technology. (2023-03-23).
  • NIH.
  • 12 - SAFETY D
  • OT-1976 - Safety D
  • ResearchGate. ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.. (2025-08-07).
  • Green Chemistry (RSC Publishing). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019-12-11).
  • PubChem. 1-(5-Bromo-2-fluorophenyl)propan-1-one.
  • Benchchem. Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol.

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Technical Support Center: Optimizing the Chiral Resolution of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of this key chiral intermediate. This document will explore the three primary methods for chiral resolution—enzymatic resolution, diastereomeric salt crystallization, and chiral High-Performance Liquid Chromatography (HPLC)—offering practical advice and scientifically grounded protocols to overcome common experimental hurdles.

Introduction to the Challenge

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chiral secondary alcohol with significant potential as a building block in the synthesis of novel pharmaceutical agents. The presence of both bromine and fluorine substituents can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient. As with most chiral molecules, the biological activity often resides in a single enantiomer, making efficient chiral resolution a critical step in the drug development process. This guide provides a comprehensive resource to navigate the complexities of resolving this specific racemic mixture.

Part 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.[1][2]

Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: Which enzyme should I screen first for the resolution of 1-(5-Bromo-2-fluorophenyl)propan-1-ol?

A1: For secondary alcohols, lipases are the most common and effective class of enzymes.[2] A good starting point would be to screen a panel of commercially available lipases. Based on literature for similar substrates, we recommend starting with:

  • Candida antarctica Lipase B (CALB): Known for its broad substrate scope and high enantioselectivity.

  • Candida rugosa Lipase (CRL): Often shows complementary stereoselectivity to CALB.

  • Pseudomonas cepacia Lipase (PCL): Another robust lipase with a good track record for resolving secondary alcohols.

Q2: What are suitable acylating agents for this resolution?

A2: The choice of acylating agent can significantly impact both the reaction rate and the enantioselectivity. Vinyl esters are often preferred as they generate a vinyl alcohol which tautomerizes to acetaldehyde, driving the reaction forward. Good starting points include:

  • Vinyl acetate: Small, often leading to faster reaction rates.

  • Isopropenyl acetate: Another effective acyl donor.

  • Longer-chain vinyl esters (e.g., vinyl butanoate, vinyl octanoate): Can sometimes enhance enantioselectivity.

Q3: What is the expected outcome of a successful enzymatic resolution?

A3: In a typical kinetic resolution, one enantiomer will be preferentially acylated. For many secondary alcohols, lipases follow Kazlauskas' rule, where the (R)-enantiomer is acylated faster, leaving the (S)-enantiomer as the unreacted alcohol.[2] Therefore, after the reaction, you will have a mixture of the (R)-ester and the (S)-alcohol, which can then be separated by standard chromatography.

Troubleshooting Guide: Enzymatic Resolution
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Enzyme Inhibition/Deactivation: The substrate or product may be inhibiting the enzyme.1a. Lower the substrate concentration.1b. Consider a fed-batch approach where the substrate is added portion-wise.1c. Ensure the reaction temperature is within the optimal range for the enzyme.
2. Poor Enzyme Activity: The chosen enzyme may not be active towards this specific substrate.2a. Screen a wider range of lipases.2b. Ensure the enzyme is properly stored and handled.
3. Suboptimal Solvent: The solvent may be denaturing the enzyme or hindering its activity.3a. Screen different organic solvents (e.g., hexane, toluene, MTBE).3b. Consider running the reaction neat if the acylating agent is a liquid.
Low Enantiomeric Excess (ee) 1. Poor Enzyme Selectivity: The enzyme may not be highly selective for one enantiomer over the other.1a. Screen different lipases.1b. Optimize the reaction temperature; lower temperatures often increase enantioselectivity.
2. Over-reaction (>50% conversion): As the reaction proceeds past 50% conversion, the slower-reacting enantiomer will also start to be acylated, reducing the ee of both the product and the remaining substrate.2a. Monitor the reaction progress closely using chiral HPLC.2b. Stop the reaction at or near 50% conversion for optimal ee of both components.
3. Incorrect Acylating Agent: The acylating agent may not be optimal for achieving high selectivity.3a. Screen different acylating agents (e.g., vary the chain length of the vinyl ester).
Racemization 1. Harsh Reaction Conditions: High temperatures or the presence of acidic/basic impurities can cause racemization of the substrate or product.1a. Run the reaction at a lower temperature.1b. Ensure all reagents and solvents are of high purity.
Experimental Protocol: Enzymatic Resolution Screening
  • To a series of vials, add 1-(5-Bromo-2-fluorophenyl)propan-1-ol (1.0 eq), the chosen lipase (e.g., 10-20 mg/mmol of substrate), and a suitable organic solvent (e.g., 1 mL of hexane).

  • Add the acylating agent (e.g., vinyl acetate, 1.5 eq).

  • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

  • Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

Enzymatic_Resolution_Workflow Racemate Racemic 1-(5-Bromo-2-fluorophenyl)propan-1-ol Reaction Enzymatic Acylation Racemate->Reaction Enzyme Lipase (e.g., CALB) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Mixture Mixture of (R)-Ester and (S)-Alcohol Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Alcohol Enantiopure (S)-Alcohol Separation->S_Alcohol R_Ester Enantiopure (R)-Ester Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol Enantiopure (R)-Alcohol Hydrolysis->R_Alcohol

Caption: Workflow for enzymatic kinetic resolution.

Part 2: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric esters or salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[3][4]

Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization

Q1: How do I convert the alcohol into a resolvable acid derivative?

A1: Since 1-(5-Bromo-2-fluorophenyl)propan-1-ol is a neutral alcohol, it must first be derivatized to an acidic compound to react with a chiral base. A common method is to react the alcohol with a cyclic anhydride, such as phthalic anhydride or succinic anhydride, to form a half-ester, which has a free carboxylic acid group.[4]

Q2: What are suitable chiral resolving agents for the resulting acidic derivative?

A2: A variety of chiral amines can be used as resolving agents. The choice is often empirical, and screening is recommended. Common choices include:[4]

  • (+)- and (-)-α-Methylbenzylamine

  • (+)- and (-)-Dehydroabietylamine

  • Cinchona alkaloids (e.g., quinine, quinidine, cinchonine, cinchonidine)

  • Brucine and strychnine (use with caution due to high toxicity)

Q3: Why is the choice of solvent so critical in this process?

A3: The solvent system is arguably the most critical parameter in diastereomeric salt crystallization.[5] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. A screening of solvents with varying polarities is essential.

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystallization 1. High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.1a. Try a less polar solvent or a mixture of solvents.1b. Concentrate the solution by carefully evaporating some of the solvent.1c. Cool the solution to a lower temperature.
2. Insufficient Supersaturation: The concentration of the salt is below its solubility limit.2a. Evaporate some of the solvent.2b. Consider using an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.
"Oiling Out" 1. Supersaturation is too high: The salt is coming out of solution as a liquid phase instead of a crystalline solid.1a. Add more solvent to reduce the concentration.1b. Increase the temperature to dissolve the oil and then cool slowly.1c. Use a different solvent system.
Low Diastereomeric Excess (de) 1. Poor Resolving Agent: The chosen resolving agent does not create a significant solubility difference between the diastereomers.1a. Screen other chiral resolving agents.
2. Suboptimal Solvent: The solvent does not effectively discriminate between the two diastereomeric salts.2a. Screen a wider range of solvents and solvent mixtures.
3. Crystallization is too fast: Rapid crystallization can trap impurities and the other diastereomer.3a. Cool the solution more slowly.3b. Reduce the level of supersaturation.
4. Equilibrium Control: The system may have reached thermodynamic equilibrium where both diastereomers are present in the solid phase.4a. Consider kinetic resolution by seeding with a pure crystal of the desired diastereomer and filtering before equilibrium is reached.[6]
Experimental Protocol: Diastereomeric Salt Resolution Screening
  • Formation of the Half-Ester: React 1-(5-Bromo-2-fluorophenyl)propan-1-ol with phthalic anhydride (1.1 eq) in the presence of a base (e.g., pyridine or triethylamine) to form the phthalate half-ester. Purify the resulting acidic derivative.

  • Salt Formation and Crystallization: In a series of test tubes, dissolve the purified half-ester (1.0 eq) in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Add a solution of the chiral resolving agent (0.5-1.0 eq) in the same solvent.

  • Allow the solutions to stand at room temperature or in a refrigerator and observe for crystallization.

  • Isolate any crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation and Analysis: Liberate the enantiomerically enriched alcohol from the crystallized salt by treatment with a base (e.g., NaOH solution) and extraction. Determine the enantiomeric excess by chiral HPLC.

Diastereomeric_Salt_Resolution cluster_0 Step 1: Derivatization cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation Racemic_Alcohol Racemic Alcohol Racemic_Acid Racemic Phthalate Half-Ester Racemic_Alcohol->Racemic_Acid + Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Racemic_Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Base (e.g., (+)-α-Methylbenzylamine) Chiral_Base->Diastereomeric_Salts + Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Diastereomer_1 Less Soluble Diastereomer (Solid) Crystallization->Diastereomer_1 Diastereomer_2 More Soluble Diastereomer (in Mother Liquor) Crystallization->Diastereomer_2 Base_Treatment_1 Base Treatment Diastereomer_1->Base_Treatment_1 Base_Treatment_2 Base Treatment Diastereomer_2->Base_Treatment_2 Enantiomer_1 Enantiopure Alcohol 1 Base_Treatment_1->Enantiomer_1 Enantiomer_2 Enantiopure Alcohol 2 Base_Treatment_2->Enantiomer_2

Caption: Workflow for diastereomeric salt crystallization.

Part 3: Chiral HPLC Analysis and Purification

Chiral HPLC is an indispensable tool for both determining the enantiomeric purity of the resolved products and for the direct separation of enantiomers on an analytical or preparative scale.[7]

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: Which type of chiral column is most likely to be successful for 1-(5-Bromo-2-fluorophenyl)propan-1-ol?

A1: For aromatic alcohols, polysaccharide-based chiral stationary phases (CSPs) are often the most effective.[1] We recommend screening columns with the following phases:

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel® OD-H)

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak® AD-H)

  • Cellulose tris(4-methylbenzoate): (e.g., Chiralcel® OJ-H)

Q2: What are typical mobile phase conditions for this class of compounds?

A2: Normal phase chromatography is usually the first choice for these compounds. A typical mobile phase consists of a mixture of a non-polar solvent and an alcohol modifier.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol

  • Starting Ratio: 90:10 (Hexane:Alcohol)

  • Optimization: Adjust the ratio of the alcohol modifier. Increasing the alcohol content will decrease retention times, while decreasing it will increase retention and may improve resolution.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing can be due to secondary interactions with the stationary phase. For alcohols, adding a small amount of a polar additive to the mobile phase can help.

  • Additive: Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can often improve peak shape for neutral or slightly acidic compounds. For basic compounds, an amine additive like diethylamine (DEA) would be used.

Troubleshooting Guide: Chiral HPLC
Problem Potential Cause(s) Recommended Solution(s)
No Separation (Co-elution) 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient stereoselective interactions.1a. Screen different types of chiral columns (e.g., if a cellulose-based column fails, try an amylose-based one).
2. Suboptimal Mobile Phase: The mobile phase composition is not suitable for resolving the enantiomers.2a. Vary the ratio of the alcohol modifier.2b. Try a different alcohol modifier (e.g., switch from IPA to ethanol).2c. Consider other modes of chromatography, such as reversed-phase or polar organic mode.
Poor Resolution 1. High Flow Rate: The flow rate may be too high, not allowing sufficient time for interaction with the CSP.1a. Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[8]
2. Suboptimal Temperature: Temperature can affect the thermodynamics of chiral recognition.2a. Try running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
3. Mobile Phase Composition: The mobile phase is not fully optimized.3a. Make small, systematic changes to the percentage of the alcohol modifier.
Drifting Retention Times 1. Column Not Equilibrated: The column has not reached equilibrium with the new mobile phase.1a. Flush the column with at least 20-30 column volumes of the mobile phase before analysis.
2. Mobile Phase Inconsistency: Evaporation of the more volatile component of the mobile phase.2a. Prepare fresh mobile phase daily and keep the reservoir covered.
3. Temperature Fluctuations: The ambient temperature around the column is not stable.3a. Use a column oven to maintain a constant temperature.
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based column, for example, a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-Hexane and Isopropanol.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of racemic 1-(5-Bromo-2-fluorophenyl)propan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample and monitor the chromatogram for the separation of the two enantiomers.

  • Optimization: Based on the initial result, adjust the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Chiral_HPLC_Optimization Start Start with Racemic Mixture Screen_Columns Screen Chiral Columns (Cellulose, Amylose) Start->Screen_Columns Initial_Conditions Initial Mobile Phase (e.g., 90:10 Hexane/IPA) Screen_Columns->Initial_Conditions Analyze Analyze Separation Initial_Conditions->Analyze No_Separation No Separation Analyze->No_Separation Co-elution Poor_Resolution Poor Resolution Analyze->Poor_Resolution Rs < 1.5 Good_Resolution Good Resolution (Rs > 1.5) Analyze->Good_Resolution Rs > 1.5 Change_Column Change Column Type No_Separation->Change_Column Adjust_Mobile_Phase Adjust Mobile Phase (% Alcohol Modifier) Poor_Resolution->Adjust_Mobile_Phase Adjust_Flow_Rate Adjust Flow Rate Poor_Resolution->Adjust_Flow_Rate Adjust_Temperature Adjust Temperature Poor_Resolution->Adjust_Temperature Optimized_Method Optimized Method Good_Resolution->Optimized_Method Change_Column->Initial_Conditions Adjust_Mobile_Phase->Analyze Adjust_Flow_Rate->Analyze Adjust_Temperature->Analyze

Caption: Decision tree for chiral HPLC method optimization.

References

  • Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. ResearchGate. Available at: [Link].

  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Royal Society of Chemistry. Available at: [Link].

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. Available at: [Link].

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link].

  • Enantiocomplementary Enzymatic Resolution of the Chiral Auxiliary: cis,cis-6-(2,2-Dimethylpropanamido)spiro[4.4]nonan-1-ol. Wiley Online Library. Available at: [Link].

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available at: [Link].

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link].

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Technical Support Center: Overcoming Low Reactivity of 5-Bromo-2-fluorobenzaldehyde in Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 5-bromo-2-fluorobenzaldehyde in Grignard reactions. The electronic properties of this substrate, specifically the electron-withdrawing effects of the fluorine and bromine atoms, can significantly impede the formation of the desired Grignard adduct. This resource is designed to help you navigate these complexities and achieve successful experimental outcomes.

Troubleshooting Guide

Low yields, failed reactions, and unexpected side products are common hurdles when working with less reactive substrates in Grignard reactions. This section addresses specific problems you may encounter in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: My Grignard reaction with 5-bromo-2-fluorobenzaldehyde is not initiating. What are the likely causes and how can I fix it?

Answer:

Reaction initiation failure is one of the most frequent issues in Grignard synthesis and is almost always attributable to an insufficiently activated magnesium surface or the presence of inhibitors like water. Here is a systematic approach to troubleshooting this problem:

  • Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents, particularly ethereal solvents like tetrahydrofuran (THF) or diethyl ether, must be anhydrous.

  • Activate the Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2] It is crucial to disrupt this layer to expose the reactive metal. Several activation methods can be employed:

    • Mechanical Activation: In the reaction flask, vigorously stirring the magnesium turnings or gently crushing them with a dry glass rod can break the oxide layer and expose a fresh surface.[3][4]

    • Chemical Activation: The use of activating agents is highly effective. Common choices include:

      • Iodine: A small crystal of iodine can be added to the magnesium suspension. The disappearance of the characteristic brown or violet color of iodine is a visual indicator of reaction initiation.[1][2][3] Iodine reacts with magnesium to form magnesium iodide (MgI₂), which helps to etch the oxide layer.[2]

      • 1,2-Dibromoethane (DBE): A few drops of DBE will react with magnesium to produce magnesium bromide and ethylene gas. The observation of bubbles is a clear sign of activation.[2][3]

      • Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the desired reaction.[3]

  • Consider Highly Reactive Magnesium: For particularly stubborn reactions, commercially available or freshly prepared highly reactive magnesium, such as Rieke magnesium, can be used.[3][5] Rieke magnesium is a highly porous, black powder of magnesium that exhibits significantly greater reactivity.[5]

Question 2: I'm observing a low yield of the desired alcohol and the recovery of unreacted 5-bromo-2-fluorobenzaldehyde. What can I do to improve the conversion?

Answer:

Low conversion is a direct consequence of the reduced reactivity of the aryl bromide. The electron-withdrawing fluorine atom deactivates the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition to magnesium. Here are strategies to drive the reaction to completion:

  • Increase Reaction Temperature: While initiation is often done at room temperature or slightly below, a gentle reflux in THF can sometimes be necessary to promote the formation of the Grignard reagent from a less reactive aryl halide. However, be cautious as higher temperatures can also promote side reactions.

  • Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to the Grignard reagent preparation can significantly enhance its reactivity.[6][7] The resulting i-PrMgCl·LiCl complex, often called a "turbo-Grignard," is more soluble and reactive, facilitating the halogen-metal exchange.[6][7]

  • Extended Reaction Time: Allow for a longer reaction time for the formation of the Grignard reagent before adding the aldehyde. Monitoring the consumption of magnesium turnings can be a good indicator of the reaction's progress.

Question 3: My reaction is producing significant amounts of a biphenyl byproduct. How can I minimize this side reaction?

Answer:

The formation of a biphenyl derivative is likely due to a Wurtz-type coupling, where the formed Grignard reagent reacts with the starting aryl bromide. This is a common side reaction, especially with less reactive halides.

  • Slow Addition of the Aryl Halide: Add the 5-bromo-2-fluorobenzaldehyde solution dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.[8]

  • Maintain Moderate Temperature: While some heating may be necessary, excessive temperatures can favor the Wurtz coupling.[8] Aim for the lowest temperature that allows for a reasonable reaction rate.

  • Ensure Efficient Stirring: Good agitation ensures that the aryl halide reacts with the magnesium surface rather than with the Grignard reagent in solution.

Frequently Asked Questions (FAQs)

Why is 5-bromo-2-fluorobenzaldehyde less reactive in Grignard reactions?

The reactivity of an aryl halide in Grignard reagent formation is heavily influenced by the electronic nature of the substituents on the aromatic ring. In 5-bromo-2-fluorobenzaldehyde, both the fluorine and the bromine atoms are electron-withdrawing groups. This has two primary consequences:

  • Strengthening of the Carbon-Bromine Bond: The electron-withdrawing nature of the substituents decreases the electron density in the aromatic ring, making the carbon-bromine bond stronger and more difficult to break for the oxidative addition of magnesium.

  • Destabilization of the Grignard Reagent: The resulting Grignard reagent would have a partial negative charge on the carbon atom, which is destabilized by the adjacent electron-withdrawing fluorine atom.

What are the best practices for setting up a Grignard reaction with this substrate?

A successful Grignard reaction hinges on meticulous experimental technique. Here are some key best practices:

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from being quenched by oxygen or moisture.

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents. The 5-bromo-2-fluorobenzaldehyde should be pure and dry.

  • Activation is Key: Do not underestimate the importance of magnesium activation. For a challenging substrate like this, it is a critical step.

  • Monitoring the Reaction: Pay close attention to visual cues of reaction initiation, such as bubbling, a color change, or a gentle exotherm.

Are there alternative methods to using a Grignard reagent for this transformation?

Yes, if the Grignard reaction proves to be too challenging, several alternative organometallic reagents and coupling strategies can be employed:

  • Organolithium Reagents: While also highly reactive and requiring stringent anhydrous conditions, organolithium reagents can sometimes be more effective for additions to carbonyls. However, their preparation from the corresponding halide can also be difficult.

  • Knochel-Hauser Bases: The use of a strong, non-nucleophilic base like a Knochel-Hauser base (e.g., TMPMgCl·LiCl) can deprotonate the aromatic ring at a specific position, generating a functionalized Grignard reagent that can then react with an electrophile.[6][9][10][11][12]

  • Kumada Coupling: This palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide is a powerful tool for forming carbon-carbon bonds.[13][14][15] In this context, one could envision coupling a simpler Grignard reagent with the 5-bromo-2-fluorobenzaldehyde.[13][14][15]

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane (DBE)

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or argon line

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • To the flask, add the magnesium turnings (typically 1.2-1.5 equivalents relative to the aryl halide).

  • Add a small volume of anhydrous THF to just cover the magnesium.

  • Add a single, small crystal of iodine or a few drops (2-3) of 1,2-dibromoethane to the flask.

  • Begin vigorous stirring.

  • If the reaction does not initiate spontaneously (indicated by the disappearance of the iodine color or bubbling with DBE), gently warm the flask with a heat gun until initiation is observed. Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.

  • Once initiated, the magnesium is ready for the slow addition of the aryl halide solution.

Protocol 2: Grignard Reaction with 5-Bromo-2-fluorobenzaldehyde

Materials:

  • Activated magnesium in THF (from Protocol 1)

  • 5-bromo-2-fluorobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • An appropriate electrophile (e.g., another aldehyde or ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 5-bromo-2-fluorobenzaldehyde (1 equivalent) in anhydrous THF in the dropping funnel.

  • Slowly add the 5-bromo-2-fluorobenzaldehyde solution to the vigorously stirred suspension of activated magnesium. Maintain a gentle reflux if necessary to sustain the reaction.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of the electrophile in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Magnesium Activation Methods

Activation MethodTypical ObservationRelative Effectiveness for Difficult Substrates
Mechanical CrushingExposes fresh metal surfaceModerate
IodineDisappearance of brown/violet colorGood
1,2-DibromoethaneEvolution of ethylene gas (bubbles)Good
Rieke MagnesiumImmediate reactionExcellent

Visualizations

Grignard_Formation_and_Side_Reaction cluster_main Desired Reaction Pathway cluster_side Wurtz Coupling Side Reaction Aryl-Br 5-Bromo-2-fluorobenzaldehyde Grignard Aryl-MgBr Aryl-Br->Grignard + Mg⁰ Mg Mg⁰ Adduct Alcohol Product Grignard->Adduct + Electrophile, then H₃O⁺ Grignard_side Aryl-MgBr Electrophile R₂C=O Biphenyl Biphenyl Byproduct Grignard_side->Biphenyl + Aryl-Br Aryl-Br_side 5-Bromo-2-fluorobenzaldehyde Aryl-Br_side->Biphenyl

Caption: Desired Grignard reaction pathway and competing Wurtz coupling side reaction.

Troubleshooting_Workflow start Grignard Reaction with 5-Bromo-2-fluorobenzaldehyde q1 Reaction Initiates? start->q1 a1_yes Proceed with Reaction q1->a1_yes Yes a1_no Troubleshoot Initiation q1->a1_no No q2 Good Conversion? a1_yes->q2 check_anhydrous Ensure Anhydrous Conditions a1_no->check_anhydrous activate_mg Activate Magnesium (I₂, DBE) check_anhydrous->activate_mg use_rieke_mg Consider Rieke Magnesium activate_mg->use_rieke_mg a2_yes Workup and Purify q2->a2_yes Yes a2_no Optimize for Conversion q2->a2_no No increase_temp Increase Temperature a2_no->increase_temp use_turbo Use 'Turbo-Grignard' (LiCl) increase_temp->use_turbo extend_time Extend Reaction Time use_turbo->extend_time

Caption: Troubleshooting workflow for Grignard reactions with 5-bromo-2-fluorobenzaldehyde.

References

  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange.
  • (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons.
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate.
  • Does anyone know the best way to activate magnesium for the... (n.d.). ECHEMI.
  • Kumada Coupling. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. (n.d.). Benchchem.
  • Kumada Cross-Coupling Reaction. (n.d.). Alfa Chemistry.
  • Kumada coupling. (n.d.). Wikipedia.
  • Selective Metalation and Additions. (n.d.). Sigma-Aldrich.
  • (n.d.). . Available at:

  • Grignards on lithium. (2008, October 15). The chemical reaction database.
  • Technical Support Center: Grignard Reactions with Aryl Halides. (n.d.). Benchchem.
  • Berton, M., Luxon, A., & McQuade, D. T. (2019, April 9). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and. Vapourtec.
  • Hauser base. (n.d.). Wikipedia.
  • Strategies To Prepare and Use Functionalized Organometallic Reagents. (2025, July 3). ResearchGate.
  • Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (n.d.). Benchchem.

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Characterization of unexpected byproducts in 1-(5-Bromo-2-fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential challenges encountered during this specific synthesis. Here, we address common issues, with a focus on the identification and characterization of unexpected byproducts.

Troubleshooting Guide: Unexpected Byproducts and Reaction Issues

This section addresses specific experimental observations that may indicate the formation of byproducts or other synthetic complications.

Q1: I'm observing an unexpected, non-polar spot on my TLC plate that runs higher than my starting material (5-bromo-2-fluoro-1-iodobenzene). What could this be?

A1: This is a classic sign of a Wurtz coupling reaction , a common side reaction in the formation of Grignard reagents.[1][2] The highly reactive Grignard reagent, (5-bromo-2-fluorophenyl)magnesium iodide, can react with the unreacted 5-bromo-2-fluoro-1-iodobenzene starting material.

  • Causality: This occurs when the local concentration of the aryl halide is high. Slow, dropwise addition of the 5-bromo-2-fluoro-1-iodobenzene solution to the magnesium turnings is crucial to minimize this byproduct.[1]

  • Identification: The resulting byproduct is 5,5'-dibromo-2,2'-difluoro-1,1'-biphenyl. It is a symmetrical, non-polar molecule and will therefore have a high Rf value on a normal phase TLC plate. It can be further characterized by GC-MS, where it will show a characteristic isotopic pattern for two bromine atoms.

  • Prevention:

    • Ensure a very slow addition rate of the aryl halide to the magnesium suspension.

    • Maintain a gentle reflux during the Grignard formation to ensure the immediate reaction of the formed Grignard reagent.[1]

    • Use highly reactive Rieke magnesium, which can facilitate the reaction at lower temperatures, reducing the likelihood of side reactions.[1]

Q2: My final product shows a carbonyl peak around 1680-1700 cm⁻¹ in the IR spectrum and a singlet in the aromatic region of the ¹H NMR that I can't account for. What is this impurity?

A2: The presence of a carbonyl peak strongly suggests the formation of a ketone. In this synthesis, the likely culprit is 1-(5-bromo-2-fluorophenyl)propan-1-one .[3]

  • Causality: This can happen in a few ways:

    • Incomplete Reduction: If the reaction is quenched prematurely or if there is insufficient Grignard reagent, the intermediate ketone formed after the first addition of the Grignard to an ester impurity (if any) might not be fully converted to the tertiary alcohol.[4] While your intended electrophile is propanal, contamination of the propanal with propanoic acid or its ester could lead to this.

    • Oxidation: The desired secondary alcohol product, 1-(5-bromo-2-fluorophenyl)propan-1-ol, can be oxidized to the corresponding ketone. This can occur during workup if oxidizing agents are present or upon prolonged exposure to air, especially if trace metals are present.

  • Identification: The ketone will have a distinct carbonyl stretch in the IR spectrum. In the ¹H NMR, the benzylic proton signal will be absent, and the chemical shifts of the aromatic protons will be different from the desired alcohol. The identity can be confirmed by comparing the spectral data to known values for 1-(5-bromo-2-fluorophenyl)propan-1-one.[3]

  • Troubleshooting:

    • Purification: The ketone can often be separated from the alcohol by flash column chromatography on silica gel.

    • Prevention: Ensure the propanal used is pure and free of acid or ester contaminants. During workup, use a reducing quench (e.g., saturated aqueous sodium bisulfite) if oxidation is suspected. Store the purified product under an inert atmosphere.

Q3: My reaction yield is very low, and I have a significant amount of a volatile, non-polar byproduct that I can detect by GC-MS. What could be the issue?

A3: A low yield accompanied by a volatile, non-polar byproduct often points to the quenching of the Grignard reagent by a proton source.[5][6] The likely byproduct is 4-bromo-1-fluorobenzene .

  • Causality: Grignard reagents are extremely strong bases and will react with any available acidic protons.[7][8] The most common sources of protons are:

    • Water: In glassware, solvents, or the propanal. All reagents and equipment must be scrupulously dry.[1][6]

    • Propanal Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of propanal, forming an enolate.[9] This consumes the Grignard reagent and the propanal, reducing the yield of the desired product.

  • Identification: 4-bromo-1-fluorobenzene can be identified by GC-MS by its molecular ion and fragmentation pattern. Its ¹H and ¹⁹F NMR spectra will be distinct from the starting material and the desired product.

  • Troubleshooting and Prevention:

    • Rigorous Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[1]

    • Slow Addition at Low Temperature: Add the Grignard reagent solution slowly to a cooled solution of propanal (e.g., 0 °C or lower). This minimizes the rate of enolization relative to nucleophilic addition.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 1-(5-bromo-2-fluorophenyl)propan-1-ol.

Q4: What is the expected ¹H and ¹⁹F NMR signature for the desired product, 1-(5-bromo-2-fluorophenyl)propan-1-ol?

A4: The characterization of the final product is crucial. Here's what to expect:

Nucleus Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H~7.6ddJ ≈ 2.5, 6.0H-6 (aromatic)
¹H~7.3dddJ ≈ 2.5, 4.5, 8.5H-4 (aromatic)
¹H~7.0tJ ≈ 8.5H-3 (aromatic)
¹H~4.9tJ ≈ 6.5CH-OH (benzylic)
¹H~2.5dJ ≈ 3.5OH
¹H~1.7mCH₂
¹H~0.9tJ ≈ 7.5CH₃
¹⁹F~ -115mAr-F

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignment.[10][11]

Q5: What are the best methods for purifying the final product?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for small to medium-scale purification. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective at separating the desired alcohol from non-polar byproducts like the Wurtz coupling product and more polar impurities.

  • Crystallization: If the product is a solid and the impurities are present in small amounts, crystallization can be an effective purification technique. A solvent system should be chosen where the desired product has moderate solubility at high temperatures and low solubility at low temperatures.

  • Preparative HPLC: For high-purity samples, especially for chiral resolution if a racemic synthesis was performed, preparative HPLC on a chiral stationary phase can be employed.[12]

Q6: How can I confirm the structure of an unknown byproduct?

A6: A combination of spectroscopic techniques is essential for unambiguous structure elucidation of unknown impurities.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS, the molecular formula. The isotopic pattern can be indicative of the presence of bromine.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for establishing connectivity.[11][15]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as a carbonyl in a ketone byproduct or the absence of a hydroxyl group.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and potential side reactions.

Reaction_Pathway cluster_0 Grignard Formation cluster_1 Desired Reaction cluster_2 Side Reactions Aryl_Halide 5-Bromo-2-fluoro-1-iodobenzene Grignard (5-Bromo-2-fluorophenyl)magnesium iodide Aryl_Halide->Grignard Mg, THF Mg Mg Intermediate Alkoxide Intermediate Grignard->Intermediate 1. Propanal Wurtz_Product 5,5'-Dibromo-2,2'-difluoro-1,1'-biphenyl Grignard->Wurtz_Product Aryl Halide Quenched_Product 4-Bromo-1-fluorobenzene Grignard->Quenched_Product H⁺ Source (e.g., H₂O) Propanal Propanal Product 1-(5-Bromo-2-fluorophenyl)propan-1-ol Intermediate->Product 2. H₃O⁺ workup

Caption: Desired vs. side reaction pathways.

Byproduct_ID_Workflow Start Unexpected Experimental Result (e.g., extra TLC spot, NMR peak) Isolate Isolate Impurity (e.g., Column Chromatography, Prep-TLC) Start->Isolate Analyze Spectroscopic Analysis Isolate->Analyze MS Mass Spectrometry (Molecular Weight, Formula) Analyze->MS NMR NMR (¹H, ¹³C, ¹⁹F, 2D) (Connectivity, Functional Groups) Analyze->NMR IR IR Spectroscopy (Functional Groups) Analyze->IR Elucidate Structure Elucidation MS->Elucidate NMR->Elucidate IR->Elucidate Propose Propose Formation Mechanism Elucidate->Propose Optimize Optimize Reaction Conditions to Minimize Byproduct Propose->Optimize

Caption: Workflow for byproduct identification.

References

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  • BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
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  • ResearchGate. (n.d.). Optimization of reaction conditions using 1-bromo-4-iodobenzene (1g).
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  • National Institutes of Health. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Journal of the American Chemical Society.
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  • Molecules. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol. BenchChem.
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  • Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. American Chemical Society.

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Enantioseparation of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of chiral molecules like 1-(5-Bromo-2-fluorophenyl)propan-1-ol, a key intermediate in various pharmaceutical development pathways, the ability to accurately resolve and quantify enantiomers is not merely a procedural step but a cornerstone of ensuring stereochemical purity, efficacy, and safety.[1][2] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers. We will move beyond a simple listing of parameters to explain the underlying scientific principles and rationale that drive method development, empowering you to tackle this and similar analytical challenges with confidence.

The target analyte, 1-(5-Bromo-2-fluorophenyl)propan-1-ol, is a chiral secondary alcohol. Its structure, featuring a halogenated phenyl ring, a hydroxyl group, and a chiral center, provides multiple points for stereospecific interaction with a Chiral Stationary Phase (CSP).[3] Our strategy will focus on direct enantioseparation using polysaccharide-based CSPs, which are renowned for their broad applicability and success in resolving aromatic alcohols.[4][5]

Understanding the Mechanism: Chiral Recognition

Chiral chromatography operates on the principle of forming transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[6][7] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For polysaccharide-based CSPs, these interactions primarily involve:

  • Hydrogen Bonding: The hydroxyl group of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic ring of the analyte can interact with the electron-rich phenyl groups of the CSP's chiral selector.

  • Steric Hindrance: The three-dimensional structure of the CSP creates chiral grooves or cavities. One enantiomer will fit more snugly or interact more favorably than the other, based on the spatial arrangement of its substituents around the chiral center.[3][8]

Comparative Analysis of Chiral Stationary Phases

Method development in chiral chromatography is often an empirical process. We begin by screening a selection of CSPs with diverse chiral selectors to identify the most promising candidates. Based on the structure of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, columns based on amylose and cellulose derivatives are the most logical starting points.[5][9]

Below is a comparison of hypothetical, yet representative, performance data for three common polysaccharide-based CSPs under normal phase conditions.

ParameterMethod 1: Amylose-based CSPMethod 2: Cellulose-based CSP (1)Method 3: Cellulose-based CSP (2)
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Retention Time (k₁) 3.524.155.20
Retention Time (k₂) 4.255.025.98
Selectivity (α) 1.211.211.15
Resolution (Rs) 2.15 2.50 1.45
Analysis Time ~ 5 min~ 6 min~ 7 min

Analysis and Insights:

  • Method 1 (Amylose-based): This method provides a good separation with baseline resolution (Rs > 1.5) and a relatively short analysis time. Amylose-based phases often provide different selectivity compared to their cellulose counterparts.

  • Method 2 (Cellulose-based 1): This column demonstrates the best overall performance, with the highest resolution factor (Rs = 2.50), indicating a very robust separation. The selectivity is comparable to the amylose phase, but the slightly longer retention suggests stronger interactions, leading to a more distinct separation between the peaks.

  • Method 3 (Cellulose-based 2): This method shows poorer performance. The resolution is below the ideal baseline value of 1.5, suggesting that the chiral recognition mechanism of this particular cellulose derivative is less effective for this analyte. To improve this, one might need to explore different alcohol modifiers or a lower operating temperature.

Based on this screening, the Cellulose tris(3,5-dimethylphenylcarbamate) column (Method 2) is the most promising candidate for further optimization and validation.

Experimental Protocols & Method Development Workflow

Reproducibility is key in scientific research. Here are the detailed steps to perform the analysis described in Method 2.

Protocol for Chiral HPLC Separation (Method 2)
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.

    • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.[10]

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm (based on the UV absorbance of the bromofluorophenyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic 1-(5-Bromo-2-fluorophenyl)propan-1-ol standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors (k), selectivity (α), and resolution (Rs) using standard chromatographic equations.

Workflow for Chiral Method Development

The process of developing a robust chiral separation method is systematic. The following diagram illustrates the logical flow from initial assessment to a validated method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, Solubility) B Select Diverse CSPs (Amylose, Cellulose) A->B C Define Starting Conditions (Normal Phase: Hex/IPA) B->C D Screen CSPs & Mobile Phases C->D E Identify Promising CSP(s) (Rs > 1.5) D->E Evaluate Results F Optimize Mobile Phase (% Alcohol Modifier) E->F G Optimize Flow Rate & Temp. F->G H Achieve Target Resolution (Rs > 2.0) G->H I Method Validation (Linearity, Accuracy, Precision) H->I Finalize Method

A logical workflow for chiral HPLC method development.

Alternative and Emerging Technologies

While chiral HPLC is the dominant technique, it is valuable to be aware of alternatives.[1][11]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase component, often with an alcohol co-solvent. It typically offers faster separations and reduced solvent consumption compared to HPLC. For 1-(5-Bromo-2-fluorophenyl)propan-1-ol, an SFC method using a similar polysaccharide CSP would likely yield excellent results with a significantly shorter run time.

  • Gas Chromatography (GC): Chiral GC is another option, particularly for volatile and thermally stable compounds.[12] This would likely require derivatization of the hydroxyl group to improve volatility and peak shape. While potentially offering very high resolution, the extra sample preparation step makes it less direct than HPLC or SFC.[12]

The relationship between these common techniques can be visualized as follows:

Chiral_Tech_Comparison cluster_props HPLC Chiral HPLC SFC Chiral SFC HPLC->SFC Faster, Less Solvent GC Chiral GC HPLC->GC Higher Efficiency (for volatile analytes) SFC->GC Broader Applicability (non-volatile) P1 Most Widely Used Direct Analysis P1->HPLC P2 Green Technology High Throughput P2->SFC P3 Requires Volatility May need Derivatization P3->GC

Comparison of primary chiral separation techniques.

Conclusion

For the enantiomeric separation of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, a chiral HPLC method utilizing a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase with a normal phase mobile phase of n-Hexane and 2-Propanol offers a robust and high-resolution solution. The principles of method development outlined here—systematic screening of diverse CSPs followed by logical optimization of mobile phase and instrumental parameters—provide a reliable framework for tackling this and other challenging chiral separations. While HPLC remains the workhorse, a comparative awareness of SFC and GC allows the modern analytical scientist to select the most appropriate tool for the task, balancing speed, efficiency, and applicability.

References

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. (2019). J-Stage. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2022). Microbe Notes. [Link]

  • Outline of Chiral Chromatography. (2023). Omics Online. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health (NIH). [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • 1-(5-Bromo-2-fluorophenyl)propan-1-one. (n.d.). PubChem. [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1981). ACS Publications. [Link]

  • Chiral chromatography. (2022). Chiralpedia. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Cureus. [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2022). ACS Publications. [Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß. (n.d.). SZTE Publicatio Repozitórium. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Chiral separation of (R,S)-2-phenyl-1-propanol through glutaraldehyde-crosslinked chitosan membranes. (2013). ResearchGate. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. [Link]

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A Comparative Guide to the Purity Analysis of 1-(5-Bromo-2-fluorophenyl)propan-1-ol by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, objective comparison of two paramount analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity analysis of 1-(5-bromo-2-fluorophenyl)propan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. This document is designed to move beyond a simple recitation of protocols, instead offering a rationale-driven exploration of experimental choices and data interpretation, grounded in established scientific principles.

The Critical Role of Purity Analysis in Drug Development

Impurities in drug substances can arise from a multitude of sources, including the manufacturing process, degradation of the API, or contamination.[1] These undesired chemical entities can have a significant impact on the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have established clear thresholds for the reporting, identification, and qualification of impurities.[2][3] For instance, the ICH Q3A guidelines specify reporting thresholds typically starting at 0.03% and identification thresholds from 0.05% for new drug substances.[2] This necessitates the use of highly sensitive and specific analytical methods to detect, identify, and quantify impurities, even at trace levels.[4]

Understanding 1-(5-Bromo-2-fluorophenyl)propan-1-ol

1-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS No. 1197943-64-8) is a chiral aromatic alcohol.[5][6] Its molecular structure, containing a bromine and a fluorine atom on the phenyl ring, makes it a valuable intermediate in medicinal chemistry. The presence of these halogens can influence the metabolic stability and binding affinity of the final drug molecule. Given its role as a precursor, ensuring its purity is paramount to prevent the carry-over of process-related impurities or the formation of undesired side products in subsequent synthetic steps.

PropertyValue
Molecular Formula C₉H₁₀BrFO
Molecular Weight 233.08 g/mol
CAS Number 1197943-64-8

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary analytical method for purity determination.[7][8] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[7][9] This allows for the absolute quantification of a substance, often without the need for a reference standard of the analyte itself.[7]

The Causality Behind Experimental Choices in qNMR

The accuracy and precision of qNMR are highly dependent on optimized experimental parameters.[10][11] Unlike routine NMR for structural elucidation, qNMR requires careful consideration of factors that can influence signal intensity.

  • Internal Standard Selection: The choice of an internal standard is critical. It must be a stable, well-characterized compound with signals that do not overlap with the analyte's signals.[7] For 1-(5-bromo-2-fluorophenyl)propan-1-ol, a suitable internal standard would be a compound with simple, sharp signals in a region of the spectrum devoid of analyte peaks.

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, a sufficiently long relaxation delay is crucial for accurate integration. A delay of at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest is generally recommended.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal for each scan.

  • Number of Scans: An adequate number of scans is necessary to achieve a good signal-to-noise ratio, which is essential for accurate integration of both the analyte and internal standard signals.

Experimental Protocol: qNMR Purity Analysis

Objective: To determine the absolute purity of a batch of 1-(5-bromo-2-fluorophenyl)propan-1-ol using an internal standard.

Materials:

  • 1-(5-Bromo-2-fluorophenyl)propan-1-ol sample

  • High-purity internal standard (e.g., maleic anhydride)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 1-(5-bromo-2-fluorophenyl)propan-1-ol sample and a similar, accurately weighed amount of the internal standard into a clean vial.

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, 90° pulse angle, sufficient number of scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. Signals from exchangeable protons, like hydroxyl groups, should be avoided for quantification due to their potential for broadness and variability.[10]

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = 1-(5-bromo-2-fluorophenyl)propan-1-ol

    • IS = Internal Standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & IS Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prepare_solution Prepare Sample Solution inject_sample Inject into LC-MS prepare_solution->inject_sample separate_components Chromatographic Separation inject_sample->separate_components detect_ions Mass Spectrometric Detection separate_components->detect_ions integrate_peaks Integrate Peak Areas detect_ions->integrate_peaks quantify_impurities Quantify Impurities (% Area) integrate_peaks->quantify_impurities identify_impurities Identify Impurities (m/z, MS/MS) integrate_peaks->identify_impurities

Sources

Comparative study of the biological activity of fluorinated vs. non-fluorinated phenylpropanols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the strategic modification of known bioactive scaffolds is a cornerstone of innovation. Among these, the phenylpropanoid class of natural products, characterized by a C6-C3 skeleton, has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This guide delves into a critical aspect of medicinal chemistry: the impact of fluorination on the biological efficacy of phenylpropanols. By substituting hydrogen with fluorine, a bioisostere, we can profoundly alter the physicochemical properties of a molecule, often leading to enhanced potency, metabolic stability, and bioavailability.

This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a comparative analysis of fluorinated versus non-fluorinated phenylpropanols, grounded in experimental data and elucidated through detailed protocols and mechanistic insights. Our objective is to empower you with the knowledge to rationally design and evaluate novel phenylpropanoid-based therapeutic agents.

The Rationale for Fluorination in Phenylpropanol Scaffolds

The introduction of fluorine into a phenylpropanol molecule is a deliberate and strategic choice aimed at leveraging the unique properties of this halogen. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can induce significant changes in a molecule's:

  • Lipophilicity: Fluorination often increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug.[2]

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to stronger and more selective binding.

  • Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site on a protein or enzyme.

The following sections will explore these effects through the lens of specific biological activities, supported by experimental data and detailed protocols for their assessment.

Comparative Antimicrobial Activity

Phenylpropanoids and their derivatives have long been recognized for their antimicrobial properties.[3] The introduction of fluorine can significantly modulate this activity. A prime example is the comparison of cinnamic acid and its fluorinated derivatives against Mycobacterium tuberculosis.

Table 1: Comparative Antibacterial Activity of Cinnamic Acid and its 4-Fluoro Derivative

CompoundTarget OrganismMIC (µg/mL)Reference
Cinnamic AcidMycobacterium tuberculosis H37Ra>30[4]
4-Fluorocinnamic Acid derivativeMycobacterium tuberculosis H37Ra0.36[4]

As the data in Table 1 clearly demonstrates, the introduction of a fluorine atom at the para position of the phenyl ring of a cinnamic acid derivative results in a dramatic increase in its anti-tuberculosis activity, with the MIC value dropping from over 30 µg/mL to a potent 0.36 µg/mL.[4] This enhancement is likely attributable to a combination of increased lipophilicity, facilitating entry into the mycobacterial cell, and altered electronic properties of the molecule, potentially leading to more effective inhibition of a key bacterial enzyme.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a gold standard for assessing antimicrobial potency.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate 96-well plate with bacterial suspension and test compounds A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect wells for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the fluorinated and non-fluorinated phenylpropanols in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform a two-fold serial dilution of each stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria).

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Comparative Antioxidant Activity

The introduction of an electron-withdrawing group like fluorine onto the aromatic ring can influence the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE generally correlates with higher antioxidant activity. However, the effect of fluorination is position-dependent and can be complex. For instance, while fluorine's inductive effect is electron-withdrawing, its resonance effect is electron-donating. The overall impact on the BDE and, consequently, the antioxidant activity will depend on the position of the fluorine atom relative to the hydroxyl group.

A study on ferulic acid derivatives, a prominent phenylpropanoid, demonstrated that modifications to the molecule, including on the phenyl ring, significantly impacted their radical scavenging abilities as measured by DPPH and ABTS assays.[5] This suggests that fluorination would likely modulate the antioxidant capacity of phenylpropanols.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for evaluating the free radical scavenging activity of compounds.

Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Mix test compounds with DPPH solution A->C B Prepare DPPH working solution B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the fluorinated and non-fluorinated phenylpropanols in a suitable solvent (e.g., methanol or ethanol).

    • Perform serial dilutions to obtain a range of concentrations.

  • Preparation of DPPH Solution:

    • Prepare a fresh solution of DPPH in the same solvent used for the test compounds (e.g., 0.1 mM in methanol). The absorbance of this solution at ~517 nm should be approximately 1.0.

  • Reaction and Incubation:

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6][7] A lower IC50 value indicates a higher antioxidant activity.[6]

Comparative Anticancer Activity

The potential of phenylpropanoids as anticancer agents is an active area of research. Fluorination has emerged as a powerful strategy to enhance the cytotoxic effects of these and other classes of compounds against cancer cells.

Table 2: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Pironetin Analogs against Ovarian Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Pironetin (Non-fluorinated)OVCAR5Not specified, used as baseline
Phenylpironetin (Non-fluorinated analog)OVCAR5Reduced 2-fold vs. Pironetin
Dihydroxy-4-fluorophenyl analog OVCAR5 Slightly more effective than Pironetin
4-Fluorophenyl analog OVCAR5 Reduced 3-fold vs. Pironetin
Pironetin (Non-fluorinated)A2780Not specified, used as baseline
Phenylpironetin (Non-fluorinated analog)A2780Reduced 2-fold vs. Pironetin
Dihydroxy-4-fluorophenyl analog A2780 Slightly more effective than Pironetin
4-Fluorophenyl analog A2780 Reduced 3-fold vs. Pironetin

The data in Table 2 illustrates the nuanced effects of fluorination. While a simple 4-fluorophenyl substitution led to a decrease in activity, the dihydroxy-4-fluorophenyl analog was slightly more potent than the parent compound, pironetin. This highlights the importance of the overall substitution pattern on the phenyl ring in determining anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for a specified duration (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) into a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated and non-fluorinated phenylpropanols in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add a sterile MTT solution to each well and incubate for a few hours (e.g., 3-4 hours). During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Determination:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the phenylpropanol scaffold presents a compelling avenue for the development of novel therapeutic agents with enhanced biological activities. The evidence presented in this guide demonstrates that fluorination can significantly improve antimicrobial and anticancer potency, although the effects are highly dependent on the specific substitution pattern and the biological target.

While direct comparative data on the antioxidant activity of fluorinated phenylpropanols remains an area for further investigation, the principles of physical organic chemistry suggest that fluorination will undoubtedly modulate this property. Future research should focus on synthesizing and systematically evaluating a broader range of fluorinated phenylpropanols to establish more comprehensive structure-activity relationships for each of these biological activities.

By integrating the insights and experimental protocols detailed in this guide, researchers can more effectively navigate the complexities of medicinal chemistry and unlock the full therapeutic potential of fluorinated phenylpropanols.

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A Spectroscopic Guide to Differentiating Isomers of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomers is a cornerstone of ensuring product purity, efficacy, and safety. Positional isomers, compounds with identical molecular formulas but differing substituent arrangements on a molecular scaffold, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1-(5-Bromo-2-fluorophenyl)propan-1-ol and its key positional isomers, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Imperative of Isomeric Differentiation

The subject of our investigation, 1-(5-Bromo-2-fluorophenyl)propan-1-ol, and its isomers are halogenated aromatic alcohols. The precise positioning of the bromo and fluoro substituents on the phenyl ring, as well as the location of the hydroxyl group on the propyl chain, critically influences the molecule's electronic environment and three-dimensional structure. These subtle structural variations manifest as distinct fingerprints in their respective spectra, which, when expertly interpreted, allow for conclusive identification. This guide will focus on the positional isomers of the phenyl ring, namely 1-(5-Bromo-2-fluorophenyl)propan-1-ol, 1-(3-Bromo-2-fluorophenyl)propan-1-ol, and 1-(4-Bromo-2-fluorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers in organic chemistry.[1] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of protons in a ¹H NMR spectrum provide a wealth of information for isomer differentiation.[2][3] Protons on the aromatic ring are particularly sensitive to the electronic effects of the bromo and fluoro substituents.

Predicted ¹H NMR Data for the Aromatic Region of 1-(Bromo-2-fluorophenyl)propan-1-ol Isomers

CompoundPredicted Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities
1-(5-Bromo-2-fluorophenyl)propan-1-ol H-3: ~7.6 (dd, J ≈ 8.8, 2.4 Hz)H-4: ~7.2 (ddd, J ≈ 8.8, 8.8, 2.4 Hz)H-6: ~7.0 (dd, J ≈ 8.8, 4.4 Hz)
1-(3-Bromo-2-fluorophenyl)propan-1-ol H-4: ~7.4 (t, J ≈ 8.0 Hz)H-5: ~7.2 (dt, J ≈ 8.0, 1.6 Hz)H-6: ~7.1 (dt, J ≈ 8.0, 1.6 Hz)
1-(4-Bromo-2-fluorophenyl)propan-1-ol H-3: ~7.3 (dd, J ≈ 8.4, 2.0 Hz)H-5: ~7.1 (ddd, J ≈ 8.4, 8.4, 2.0 Hz)H-6: ~6.9 (t, J ≈ 8.4 Hz)

Note: The predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

The distinct splitting patterns and coupling constants in the aromatic region are the most telling features for differentiating these isomers.[4] For instance, the coupling patterns will clearly reflect the relative positions of the protons to each other and to the fluorine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in a molecule.[5] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Data for the Aromatic Region of 1-(Bromo-2-fluorophenyl)propan-1-ol Isomers

CompoundPredicted Aromatic Carbon Chemical Shifts (δ, ppm)
1-(5-Bromo-2-fluorophenyl)propan-1-ol C-1: ~135 (d)C-2: ~160 (d, ¹JCF)C-3: ~118 (d)C-4: ~132 (d)C-5: ~115 (d)C-6: ~128 (d)
1-(3-Bromo-2-fluorophenyl)propan-1-ol C-1: ~138 (d)C-2: ~158 (d, ¹JCF)C-3: ~110 (d)C-4: ~130 (d)C-5: ~125 (d)C-6: ~120 (d)
1-(4-Bromo-2-fluorophenyl)propan-1-ol C-1: ~133 (d)C-2: ~162 (d, ¹JCF)C-3: ~117 (d)C-4: ~120 (d)C-5: ~130 (d)C-6: ~116 (d)

Note: 'd' indicates a doublet due to C-F coupling. The magnitude of the C-F coupling constants (JCF) is also diagnostic.

The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly downfield. The positions of the other substituted carbons will also vary characteristically among the isomers.[6]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[7]

  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence.

    • Spectral Width : 0-220 ppm.

    • Number of Scans : ≥1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay : 2 seconds.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr Insert into Spectrometer c13_nmr ¹³C NMR Acquisition transfer->c13_nmr Insert into Spectrometer ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis correction->analysis

Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[8] While it may not be as definitive as NMR for distinguishing positional isomers, certain regions of the IR spectrum can offer valuable clues.

Key IR Absorption Bands for 1-(Bromo-2-fluorophenyl)propan-1-ol Isomers

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
O-H (alcohol)3500 - 3200Broad, strong band
C-H (sp³)3000 - 2850Medium to strong, sharp bands
C-H (aromatic)3100 - 3000Weak to medium, sharp bands
C=C (aromatic)1600 - 1450Medium to weak, sharp bands
C-O (alcohol)1260 - 1000Strong, sharp band
C-F (aromatic)1250 - 1020Strong, sharp band
C-Br (aromatic)1070 - 1030Medium to weak, sharp band

The primary utility of IR in this context is to confirm the presence of the key functional groups: the hydroxyl (-OH) group, the aromatic ring, and the C-F and C-Br bonds.[9] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to each isomer, though direct interpretation can be challenging without reference spectra.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns, which can be used to deduce its structure.[10]

Predicted Mass Spectrometry Data for 1-(Bromo-2-fluorophenyl)propan-1-ol Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Ions (m/z)
All Isomers232/234 (due to ⁷⁹Br/⁸¹Br isotopes)[M-H₂O]⁺, [M-C₃H₇O]⁺, fragments corresponding to the bromofluorophenyl cation

All three isomers will exhibit a characteristic pair of molecular ion peaks with a roughly 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] The fragmentation patterns are expected to be very similar, with the loss of water from the alcohol and cleavage of the C-C bond adjacent to the aromatic ring being prominent pathways. While MS is excellent for confirming the molecular formula, it is less effective than NMR for distinguishing these specific positional isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive identification of positional isomers such as those of 1-(Bromo-2-fluorophenyl)propan-1-ol requires a multi-pronged spectroscopic approach. ¹H and ¹³C NMR spectroscopy stand out as the most powerful techniques, providing unambiguous evidence of atomic connectivity and the substitution pattern on the aromatic ring. IR spectroscopy serves to confirm the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. By synergistically applying these techniques, researchers and drug development professionals can confidently elucidate the structures of their compounds, ensuring the integrity and quality of their work.

logical_relationship cluster_isomers Positional Isomers cluster_techniques Spectroscopic Techniques cluster_data Spectroscopic Data isomer1 1-(5-Bromo-2-fluorophenyl) propan-1-ol nmr NMR Spectroscopy (¹H and ¹³C) isomer1->nmr ir IR Spectroscopy isomer1->ir ms Mass Spectrometry isomer1->ms isomer2 1-(3-Bromo-2-fluorophenyl) propan-1-ol isomer2->nmr isomer2->ir isomer2->ms isomer3 1-(4-Bromo-2-fluorophenyl) propan-1-ol isomer3->nmr isomer3->ir isomer3->ms nmr_data Chemical Shifts Splitting Patterns Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies (Functional Groups) ir->ir_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data identification Unambiguous Isomer Identification nmr_data->identification Definitive Identification ir_data->identification Functional Group Confirmation ms_data->identification Molecular Formula Confirmation

Logical relationship for isomer identification.

References

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  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

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A Comparative Guide to the Validation of the Absolute Configuration of 1-(5-Bromo-2-fluorophenyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of the absolute configuration of stereogenic centers is a cornerstone of molecular characterization. For active pharmaceutical ingredients (APIs), the distinct pharmacological and toxicological profiles of enantiomers necessitate rigorous stereochemical control. This guide provides a comprehensive comparison of established analytical methodologies for validating the absolute configuration of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, a chiral secondary alcohol of interest in medicinal chemistry. We will delve into the mechanistic underpinnings, experimental protocols, and comparative advantages of X-ray crystallography, chiroptical spectroscopy (VCD/ECD), and NMR-based derivatization (Mosher's method).

The Imperative of Absolute Configuration in Drug Development

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.[1][] This stereospecificity means that one enantiomer of a drug may exhibit therapeutic effects while the other could be inactive or even induce adverse effects. Consequently, regulatory bodies worldwide mandate the stereochemical characterization of chiral drug candidates. The subject of this guide, 1-(5-Bromo-2-fluorophenyl)propan-1-ol, possesses a single stereocenter at the carbinol carbon, making the determination of its (R) or (S) configuration a critical step in its development.[3][4]

Methodological Comparison: A Triad of Approaches

The determination of absolute configuration can be approached through several powerful techniques, each with its own set of strengths and limitations.[] The primary methods discussed herein are:

  • Single-Crystal X-ray Crystallography: The "gold standard" for unambiguous structural elucidation.

  • Chiroptical Spectroscopy (VCD and ECD): Solution-phase methods that correlate experimental spectra with quantum chemical calculations.

  • NMR Spectroscopy (Mosher's Method): A derivatization technique for determining the configuration of chiral alcohols and amines.

The choice of method is often dictated by the physical properties of the analyte, the availability of instrumentation, and the stage of research.

Method Principle Sample Requirements Key Advantages Primary Limitations
X-ray Crystallography Anomalous dispersion of X-rays by atoms in a single crystal.High-quality single crystal.Unambiguous, definitive 3D structure.Crystal growth can be challenging or impossible; not suitable for non-crystalline materials.[1][5]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Solution of the enantiomerically pure compound.Applicable to a wide range of molecules in solution, no crystallization needed.[6][7]Requires quantum chemical calculations for interpretation; can be computationally intensive.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.Solution of the enantiomerically pure compound containing a chromophore.Highly sensitive, requires small sample amounts.[8][9]Limited to molecules with suitable chromophores; relies on computational modeling.[8]
Mosher's Method (NMR) Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR signals.Enantiomerically enriched alcohol sample, (R)- and (S)-MTPA.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.Indirect method, requires chemical derivatization which may not be straightforward; interpretation can be complex.[10][11]

In-Depth Analysis of Methodologies

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography provides a direct visualization of the three-dimensional arrangement of atoms in a crystalline solid.[12] For determining absolute configuration, the technique of anomalous dispersion is employed. When a crystal contains a heavy atom (in the case of our target molecule, bromine), the scattering of X-rays by this atom is wavelength-dependent, allowing for the differentiation between the two enantiomers.[1]

Causality in Experimental Choice: The presence of the bromine atom in 1-(5-Bromo-2-fluorophenyl)propan-1-ol makes it an excellent candidate for this method, as bromine provides a strong anomalous scattering signal.[1]

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of high quality (typically 0.1-0.3 mm in size) from an enantiomerically pure sample of 1-(5-Bromo-2-fluorophenyl)propan-1-ol. This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined.

  • Absolute Configuration Assignment: The absolute configuration is determined by refining the structural model against the diffraction data and analyzing the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for its inverse indicates a correct assignment.[13]

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Enantiopure_Sample Enantiopure Sample Crystal_Growth Crystal Growth Enantiopure_Sample->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Data_Collection Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Configuration Absolute Configuration (Flack Parameter) Structure_Refinement->Absolute_Configuration vcd_ecd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling Exp_Sample Enantiopure Sample in Solution Exp_Spectrum Acquire Experimental VCD/ECD Spectrum Exp_Sample->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Conf_Search Conformational Search DFT_Opt DFT Optimization Conf_Search->DFT_Opt Spectrum_Calc Calculate VCD/ECD Spectra DFT_Opt->Spectrum_Calc Boltzmann_Avg Boltzmann Averaging Spectrum_Calc->Boltzmann_Avg Boltzmann_Avg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment mosher_workflow cluster_react Derivatization cluster_nmr NMR Analysis Chiral_Alcohol 1-(5-Bromo-2-fluorophenyl)propan-1-ol Ester_R Formation of (R)-MTPA Ester Chiral_Alcohol->Ester_R Ester_S Formation of (S)-MTPA Ester Chiral_Alcohol->Ester_S R_MTPA (R)-MTPA-Cl R_MTPA->Ester_R S_MTPA (S)-MTPA-Cl S_MTPA->Ester_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Assignment Assign Absolute Configuration Analysis->Assignment

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro metabolic stability of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, a novel investigational compound. In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount to predicting its pharmacokinetic profile, including its bioavailability and half-life.[1][2] Compounds with low metabolic stability are often subject to extensive first-pass metabolism, leading to poor circulation and rapid elimination from the body.[3] Conversely, excessively stable compounds may accumulate, increasing the risk of adverse effects.[1] This document details a robust experimental protocol for assessing metabolic stability using liver microsomes and compares the hypothetical performance of 1-(5-Bromo-2-fluorophenyl)propan-1-ol against established industry benchmarks.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to evaluate the metabolic liabilities of early-stage compounds. The insights derived from such in vitro assays are critical for making informed decisions on which candidates to advance in the development pipeline.[2][4]

Experimental Framework for Assessing Metabolic Stability

The in vitro metabolic stability of a compound is most commonly evaluated by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes.[3][5] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of xenobiotics.[6]

The experimental workflow is designed to be a self-validating system. This is achieved through the inclusion of positive and negative controls. Positive control compounds with known metabolic profiles (e.g., Dextromethorphan and Midazolam) are included to verify the metabolic competency of the liver microsome preparation.[7] A negative control, where the essential cofactor NADPH is omitted, is crucial to distinguish between enzymatic degradation and chemical instability.[6]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solutions (1-(5-Bromo-2-fluorophenyl)propan-1-ol, Controls) D Incubate Microsomes, Compound & Buffer at 37°C (Pre-incubation) A->D B Thaw & Dilute Liver Microsomes (Human, Rat, Mouse) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add Cofactor F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Terminate Reaction (Acetonitrile with Internal Standard) F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K L Compare with Reference Compounds K->L

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of 1-(5-Bromo-2-fluorophenyl)propan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is a critical gatekeeper.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of the novel compound 1-(5-Bromo-2-fluorophenyl)propan-1-ol and its rationally designed derivatives. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening.

The core structure, 1-(5-Bromo-2-fluorophenyl)propan-1-ol, presents a unique scaffold. The presence of a bromine atom and a fluorine atom on the phenyl ring suggests the potential for significant biological activity, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[3][4][5][6][7][8] Our investigation will therefore be multifaceted, aiming not only to quantify cell death but also to elucidate the underlying mechanisms.

Conceptual Framework: Choosing the Right Cytotoxicity Assay

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A comprehensive evaluation necessitates a multi-assay approach to build a more complete picture of the induced cellular response. The primary assays can be broadly categorized based on the cellular parameter they measure:

  • Metabolic Activity Assays: These assays, such as the MTT and MTS assays, measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[9][10][11][12]

  • Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay quantify cell death by measuring the leakage of cytosolic components into the culture medium, indicating compromised cell membrane integrity.[1][13][14][15][16][17]

  • Apoptosis and Necrosis Assays: These assays differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), providing crucial insights into the mechanism of cytotoxicity.[18][19][20][21][22] This can be achieved through methods like Annexin V and Propidium Iodide (PI) staining or by measuring the activity of caspases, the key executioner enzymes of apoptosis.[23][24][25][26]

The following workflow illustrates a logical progression for testing a novel compound and its derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis Start 1-(5-Bromo-2-fluorophenyl)propan-1-ol & Derivatives MTT MTT Assay (Metabolic Activity) Start->MTT LDH LDH Assay (Membrane Integrity) Start->LDH Apoptosis_Necrosis Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis_Necrosis If cytotoxic LDH->Apoptosis_Necrosis If cytotoxic Caspase Caspase Activity Assay Apoptosis_Necrosis->Caspase If apoptotic IC50 IC50 Determination Apoptosis_Necrosis->IC50 Caspase->IC50 Pathway_Analysis Signaling Pathway Analysis IC50->Pathway_Analysis

Caption: A logical workflow for the cytotoxic evaluation of novel compounds.

Hypothetical Derivatives for Comparative Analysis

To illustrate a comparative study, we will consider the following hypothetical derivatives of 1-(5-Bromo-2-fluorophenyl)propan-1-ol:

  • Compound A: 1-(5-Bromo-2-fluorophenyl)propan-1-one (the ketone precursor)[27]

  • Compound B: 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-ol[28]

  • Compound C: 1-(5-Chloro-2-fluorophenyl)propan-1-ol (Chlorine substitution for Bromine)

  • Compound D: 1-(2-Fluorophenyl)propan-1-ol (Removal of Bromine)

Experimental Protocols

Cell Culture and Treatment

For a broad initial screening, a panel of human cancer cell lines is recommended. For this guide, we will use:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).

Cells should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density that allows for logarithmic growth throughout the treatment period.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[29]

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Membrane Integrity

The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.[13][15][16]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing a tetrazolium salt) to each well according to the manufacturer's instructions.[17]

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[17]

  • To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided with the assay kit.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18][19][20] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein-labeled Annexin V.[20] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18]

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds at their determined IC50 concentrations for 24 hours.

  • Harvest the cells (including any floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

  • Analyze the stained cells by flow cytometry.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays. It represents the concentration of a compound that reduces cell viability by 50% compared to untreated controls.[1]

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for 1-(5-Bromo-2-fluorophenyl)propan-1-ol and its derivatives against the selected cell lines after 48 hours of treatment, as determined by the MTT assay.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)HEK293 (µM)Selectivity Index (HEK293/Avg. Cancer)
Parent Compound 15.221.518.9>100>5.4
Compound A 45.852.148.3>100>2.1
Compound B 12.118.415.585.35.6
Compound C 18.925.322.1>100>4.5
Compound D 85.692.389.1>100>1.1

Interpretation of Hypothetical Data:

  • The parent compound exhibits moderate cytotoxicity against the tested cancer cell lines with good selectivity towards the non-cancerous HEK293 cells.

  • Compound A, the ketone precursor, shows significantly reduced cytotoxicity, suggesting the hydroxyl group is important for activity.

  • Compound B, with a cyclopropyl group, demonstrates slightly enhanced potency, indicating that modifications at this position could be a promising avenue for optimization.

  • Compound C, with chlorine replacing bromine, shows slightly reduced activity, suggesting that the nature of the halogen at this position influences cytotoxicity.

  • Compound D, lacking the bromine atom, has markedly lower cytotoxicity, highlighting the critical role of the bromine substituent for the compound's activity.

Visualizing the Mechanism of Cell Death

The results from the Annexin V/PI staining can be visualized in a dot plot, which helps to quantify the percentage of cells in each quadrant: live, early apoptotic, late apoptotic, and necrotic.

G cluster_0 Annexin V / PI Staining cluster_1 Cellular Fate Control Live Cells (Annexin V- / PI-) Early Apoptosis Early Apoptosis (Annexin V+ / PI-) Viable Viable Control->Viable Late Apoptosis Late Apoptosis (Annexin V+ / PI+) Apoptotic Apoptotic Early Apoptosis->Apoptotic Necrosis Necrosis (Annexin V- / PI+) Late Apoptosis->Apoptotic Necrotic Necrotic Necrosis->Necrotic

Caption: Interpretation of Annexin V and Propidium Iodide staining results.

If the Annexin V/PI assay indicates apoptosis as the primary mechanism of cell death, further investigation into the activation of caspases is warranted. Caspase activity assays, which often utilize fluorogenic or colorimetric substrates, can confirm the involvement of specific caspase cascades (e.g., initiator caspases -8 and -9, and executioner caspases -3 and -7).[23][24][25][26]

Conclusion

This guide provides a robust framework for the systematic cytotoxic evaluation of 1-(5-Bromo-2-fluorophenyl)propan-1-ol and its derivatives. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and the mode of cell death, researchers can generate a comprehensive and reliable dataset. This, in turn, will enable informed decisions regarding the potential of these compounds as therapeutic leads and guide future structure-activity relationship (SAR) studies. The ultimate goal is to identify candidates with potent and selective anti-cancer activity, while minimizing off-target toxicity.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • PubMed. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed Central. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed Central. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. [Link]

  • NIH. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. [Link]

  • ResearchGate. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. [Link]

  • PMC - NIH. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. [Link]

  • PMC - NIH. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. [Link]

  • Farmacia Journal. IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • PMC - NIH. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. [Link]

  • PubChem. 1-(5-Bromo-2-fluorophenyl)propan-1-one. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. [Link]

  • MDPI. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. [Link]

  • Wikipedia. Triphenylbromoethylene. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a key chiral alcohol intermediate with significant applications in the synthesis of pharmaceutical compounds and other advanced materials.[1] The efficiency, scalability, and safety of its synthesis are critical considerations for researchers in drug development and process chemistry. This guide provides a detailed, head-to-head comparison of the three primary synthetic strategies for preparing this target molecule: Grignard-mediated alkylation, organolithium-based addition, and ketone reduction. Each route is evaluated based on its underlying chemical principles, operational complexity, yield, and safety profile, supported by detailed experimental protocols and comparative data to inform laboratory-scale and process-scale decisions.

Introduction: The Strategic Importance of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

The molecular architecture of 1-(5-Bromo-2-fluorophenyl)propan-1-ol, featuring a halogenated phenyl ring and a secondary alcohol, makes it a versatile building block. The bromo- and fluoro-substituents provide handles for subsequent cross-coupling reactions, while the hydroxyl group can be further functionalized or used to direct stereoselective transformations. Given its utility, selecting the most appropriate synthetic route is a crucial first step in any research or development campaign. This guide will dissect the most common and practical approaches to its synthesis.

Route A: Grignard-Mediated Propylation of 5-Bromo-2-fluorobenzaldehyde

This classical approach leverages the Grignard reaction, a cornerstone of carbon-carbon bond formation, to construct the propanol side chain.[2][3] The strategy involves the nucleophilic addition of an ethylmagnesium halide to the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde.

Principle and Rationale

The Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr), is formed by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent.[2] The resulting organometallic species behaves as a strong nucleophile, with the ethyl group carrying a partial negative charge. This "carbanion" readily attacks the carbonyl of the starting aldehyde.[4] A subsequent acidic workup protonates the intermediate alkoxide to yield the desired secondary alcohol.[5] This method is favored for its reliability and the widespread availability of the necessary starting materials.

Experimental Protocol: Route A
  • Preparation of Grignard Reagent: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.

  • Add a portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Workflow Diagram: Route A

Route_A_Grignard SM 5-Bromo-2-fluorobenzaldehyde Intermediate Magnesium Alkoxide Intermediate SM->Intermediate Nucleophilic Addition (0°C to RT) Reagent Ethylmagnesium Bromide (EtMgBr) in Diethyl Ether Reagent->Intermediate Product 1-(5-Bromo-2-fluorophenyl)propan-1-ol Intermediate->Product Protonation Workup Aqueous NH4Cl Work-up Workup->Product

Caption: Grignard-mediated synthesis workflow.

Route B: Organolithium-Mediated Propylation

This route is analogous to the Grignard synthesis but employs an organolithium reagent, such as ethyllithium (EtLi). Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[7][8]

Principle and Rationale

The carbon-lithium bond is more polarized than the carbon-magnesium bond, making organolithium reagents more powerful nucleophiles.[8] This increased reactivity can lead to faster reaction times and may proceed at lower temperatures.[9] However, this heightened reactivity also presents challenges. Organolithiums are extremely sensitive to moisture and protic solvents and can be more pyrophoric.[9] Furthermore, there is a higher risk of side reactions, such as metal-halogen exchange with the aryl bromide, especially at elevated temperatures.

Experimental Protocol: Route B
  • Reaction Setup: To a flame-dried, multi-neck flask under a nitrogen atmosphere, add a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add a solution of ethyllithium (1.1 eq) in hexanes dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, monitoring by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final product.[10]

Workflow Diagram: Route B

Route_B_Organolithium SM 5-Bromo-2-fluorobenzaldehyde Intermediate Lithium Alkoxide Intermediate SM->Intermediate Nucleophilic Addition (-78°C) Reagent Ethyllithium (EtLi) in THF/Hexanes Reagent->Intermediate Product 1-(5-Bromo-2-fluorophenyl)propan-1-ol Intermediate->Product Protonation Workup Aqueous NH4Cl Work-up Workup->Product

Caption: Organolithium-mediated synthesis workflow.

Route C: Reduction of 1-(5-Bromo-2-fluorophenyl)propan-1-one

This strategy involves a two-step process: first, the synthesis of the corresponding ketone, 1-(5-bromo-2-fluorophenyl)propan-1-one, followed by its reduction to the secondary alcohol.

Principle and Rationale

This route uncouples the carbon-carbon bond formation from the alcohol synthesis. The precursor ketone can be prepared via methods like a Friedel-Crafts acylation. The subsequent reduction of the ketone to the alcohol is typically a high-yielding and clean transformation. Common reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol are mild, selective, and easy to handle, making this a safe and reliable method.[11] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require stricter anhydrous conditions.

Experimental Protocol: Route C
  • Ketone Synthesis: (Assuming 1-(5-Bromo-2-fluorophenyl)propan-1-one is prepared separately, e.g., via Friedel-Crafts propionylation of 1-bromo-4-fluorobenzene).[12]

  • Reduction: Dissolve 1-(5-bromo-2-fluorophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the ketone.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product, which can be further purified by column chromatography if necessary.

Workflow Diagram: Route C

Route_C_Reduction SM 1-(5-Bromo-2-fluorophenyl)propan-1-one Intermediate Borate Ester Intermediate SM->Intermediate Hydride Reduction (0°C to RT) Reagent Sodium Borohydride (NaBH4) in Methanol Reagent->Intermediate Product 1-(5-Bromo-2-fluorophenyl)propan-1-ol Intermediate->Product Hydrolysis Workup Aqueous Acid Work-up Workup->Product

Caption: Ketone reduction synthesis workflow.

Head-to-Head Performance Comparison

ParameterRoute A: Grignard ReactionRoute B: Organolithium ReactionRoute C: Ketone Reduction
Core Transformation C-C Bond FormationC-C Bond FormationFunctional Group Reduction
Number of Steps 1 (from aldehyde)1 (from aldehyde)2 (from aryl halide)
Key Reagents EtMgBr, Mg⁰, Diethyl EtherEtLi, Anhydrous THFNaBH₄, Methanol
Typical Conditions 0 °C to Room Temp-78 °C0 °C to Room Temp
Yield Potential Good to ExcellentGood to ExcellentExcellent (for reduction step)
Safety & Handling Moisture sensitive; exothermic initiation.[2]Highly pyrophoric; requires inert atmosphere and low temp.[9]NaBH₄ is moisture sensitive (releases H₂); relatively safe.[11]
Key Advantages Well-established, reliable, cost-effective.High reactivity, fast reactions at low temperatures.[7]High yield, mild conditions, easy work-up, high functional group tolerance.
Key Disadvantages Sensitive to protic impurities; initiation can be tricky.[2]Extreme sensitivity; risk of metal-halogen exchange.Requires synthesis of the ketone precursor.

Conclusion and Recommendations

The optimal synthetic route to 1-(5-Bromo-2-fluorophenyl)propan-1-ol depends heavily on the specific context of the laboratory and the project goals.

  • For Reliability and Scalability: Route A (Grignard Reaction) is often the preferred method. It represents a robust and well-understood process that balances reactivity with manageable handling requirements, making it suitable for both small-scale synthesis and larger-scale production.

  • For Rapid Synthesis (with expertise): Route B (Organolithium Reaction) can be advantageous when speed is critical and the necessary equipment for handling highly reactive reagents (e.g., low-temperature reactors, glovebox) is available. The low reaction temperature can sometimes offer improved selectivity, but the risk of side reactions must be carefully managed.

  • For Purity and Safety: Route C (Ketone Reduction) is an excellent choice when the ketone precursor is readily available or easily synthesized. The reduction step is typically very clean, high-yielding, and uses reagents that are significantly safer and easier to handle than organometallics. This route is ideal for producing high-purity material, especially in environments where handling pyrophoric reagents is a concern.

Ultimately, a careful assessment of available starting materials, equipment, safety protocols, and desired scale will guide the synthetic chemist to the most logical and efficient choice.

References

  • Wikipedia. (n.d.). Organolithium reagent.
  • University of Michigan. (n.d.). Grignard Reaction.
  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • Harvard University. (n.d.). Organolithium Reagents.
  • Vapourtec. (n.d.). Grignard Chemistry.
  • Echemi. (n.d.). 1-(5-bromo-2-fluorophenyl)propan-1-ol.
  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)propan-1-one.
  • StudyMind. (n.d.). Organic Synthesis Routes.
  • YouTube. (2016, March 14). Synthetic routes 1.
  • Saskoer. (n.d.). Multiple Additions of Organometallic Reagents to Acyl Compounds.
  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Benchchem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • PrepChem.com. (n.d.). Preparation of 1-bromo-2-propanol.
  • American Chemical Society. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile & Rationale for Specialized Disposal

The molecular structure of 1-(5-bromo-2-fluorophenyl)propan-1-ol necessitates a cautious approach to its disposal. The presence of both bromine and fluorine atoms on a phenyl ring places it in the category of halogenated organic compounds, which have significant implications for environmental persistence and disposal methodology.

  • The Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry. This stability means that fluorinated compounds, like the infamous PFAS "forever chemicals," do not readily degrade in the environment and require high-energy processes for complete destruction.[2][3]

  • Brominated Organics: Brominated compounds can form hazardous byproducts, including elementary bromine or brominated dioxins, if not incinerated at sufficiently high temperatures and with appropriate emission controls.[4]

  • Toxicity Profile: While specific toxicological data for this exact molecule is sparse, halogenated aromatic compounds as a class can exhibit significant biological activity and potential toxicity. Therefore, it must be assumed to be hazardous.

Based on this profile, standard disposal methods are strictly prohibited. Under no circumstances should this compound or its solutions be disposed of via drain or in regular solid waste streams. [5][6] Evaporation in a fume hood is also an unacceptable and non-compliant disposal method.[6] The only appropriate pathway is collection as regulated hazardous chemical waste for destruction by a licensed facility.

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the waste is generated. Adhering to the principles of green chemistry is not only environmentally responsible but also enhances laboratory safety and cost-efficiency.

  • Source Reduction: Order only the quantity of 1-(5-bromo-2-fluorophenyl)propan-1-ol required for your immediate experimental needs. This is the most effective way to minimize waste.[7]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials.

  • Process Optimization: Design experiments to use the smallest practical scale.

Standard Operating Procedure (SOP) for Waste Collection

This SOP details the step-by-step process for safely collecting waste containing 1-(5-bromo-2-fluorophenyl)propan-1-ol.

Required Materials
MaterialSpecificationRationale
Waste Container Appropriately sized, chemically compatible (e.g., HDPE, borosilicate glass), with a screw-top cap.[8]To prevent leaks, reactions with the container material, and evaporation.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, flame-retardant lab coat.To protect personnel from skin/eye contact and potential splashes.[1]
Waste Label "Hazardous Waste" label compliant with institutional and local regulations.To ensure clear identification, proper handling, and regulatory compliance.[7]
Fume Hood A certified and properly functioning chemical fume hood.To prevent inhalation of any potential vapors.[1]
Waste Segregation & Collection Protocol
  • Designate a Waste Stream: This compound must be segregated into a "Halogenated Organic Waste" stream. Never mix it with non-halogenated, aqueous, or incompatible waste streams.[8][9] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[8]

  • Prepare the Waste Container:

    • Affix a "Hazardous Waste" label to a clean, empty, and appropriate container.

    • Using a permanent marker, write the full chemical name: "1-(5-Bromo-2-fluorophenyl)propan-1-ol".

    • If the waste is a solution, list all components and their approximate percentages (e.g., "Methanol 90%, 1-(5-Bromo-2-fluorophenyl)propan-1-ol 10%").[8]

    • Note the date when the first drop of waste is added to the container.[6]

  • Transfer the Waste:

    • Perform all waste transfers inside a chemical fume hood while wearing the required PPE.

    • Carefully pour the waste from your experimental container into the designated hazardous waste container.

    • Leave at least one inch of headspace at the top of the container to allow for vapor expansion.[8]

  • Secure and Store the Container:

    • Tightly screw the cap onto the container. Waste containers must remain closed at all times except when actively adding waste.[6][7]

    • Store the container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and clearly marked.[7][8]

    • Ensure the SAA provides secondary containment to capture any potential leaks.

  • Arrange for Disposal:

    • Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, though regulations may vary), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[6][7] Do not transport hazardous waste yourself.[6]

Spill Management

In the event of a small, contained spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use a chemical absorbent material (e.g., vermiculite or a commercial spill pad) to absorb the liquid.

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

  • Wipe the area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

The Disposal Pathway: From Lab to Destruction

The journey of this hazardous waste from your laboratory bench is a highly regulated process designed to protect human health and the environment. The following diagram illustrates the decision-making and logistical workflow.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Institutional & External Disposal Start Waste Generation: 1-(5-Bromo-2-fluorophenyl)propan-1-ol PrepContainer Prepare & Label a 'Halogenated Organic Waste' Container Start->PrepContainer Transfer Transfer Waste in Fume Hood (Wear Appropriate PPE) PrepContainer->Transfer Store Securely Cap & Store in Satellite Accumulation Area (SAA) Transfer->Store CheckFull Is Container Full or Approaching Storage Time Limit? Store->CheckFull CheckFull->Store No EHS_Pickup Arrange for EH&S Pickup CheckFull->EHS_Pickup Yes FinalDisposal Transport to Licensed Facility for High-Temperature Incineration EHS_Pickup->FinalDisposal Destruction Complete Destruction of Halogenated Compound (>99.99%) FinalDisposal->Destruction

Sources

Navigating the Uncharted: A Practical Guide to Handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in chemical synthesis, the introduction of novel compounds is a daily reality. 1-(5-Bromo-2-fluorophenyl)propan-1-ol (CAS No. 1197943-64-8) represents one such frontier.[1] While its potential applications are being explored, comprehensive safety data remains limited. This guide is crafted to fill that critical knowledge gap, providing a robust framework for its safe handling, storage, and disposal. Our approach is rooted in the principles of chemical analogy and risk mitigation, treating this compound with the caution it warrants due to its halogenated aromatic structure.

Hazard Assessment: A Proactive Stance in the Absence of Data

A thorough review of available information reveals a significant lack of specific toxicological data for 1-(5-Bromo-2-fluorophenyl)propan-1-ol.[1] Consequently, a conservative approach is paramount. We must infer potential hazards based on its structural motifs: a brominated and fluorinated phenyl group attached to a propanol backbone.

  • Halogenated Aromatic Compounds: These compounds can exhibit varying degrees of toxicity. The presence of bromine and fluorine can significantly alter the molecule's reactivity and biological interactions.[2][3]

  • Potential Routes of Exposure: The primary routes of concern are inhalation, skin contact, and eye contact.[4]

  • Assumed Hazards: Until proven otherwise, this compound should be treated as potentially irritating to the skin, eyes, and respiratory system.[5] Long-term exposure effects are unknown, necessitating stringent control measures to minimize all contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the recommended ensemble for handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol, designed to provide comprehensive protection.

Body PartRecommended PPERationale
Hands Double-gloving with nitrile gloves as the inner layer and a more robust glove such as neoprene or Viton® as the outer layer.Nitrile gloves provide good splash protection against a variety of chemicals.[6] The outer glove offers enhanced protection against potential permeation by halogenated solvents.[6] Always inspect gloves for integrity before use.
Eyes/Face Chemical splash goggles are the minimum requirement.[2][3] A full-face shield should be worn over the goggles when there is a significant risk of splashing or when handling larger quantities.[3]This combination provides robust protection against splashes and airborne particles, safeguarding the sensitive mucous membranes of the eyes and face.
Body A flame-resistant laboratory coat is mandatory. For larger-scale operations, a chemical-resistant apron or suit should be considered.[2]Protects against accidental spills and splashes, preventing direct contact with the skin.
Respiratory All handling of this compound should be conducted within a certified chemical fume hood.[2][5] If engineering controls are insufficient to prevent inhalation of aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][7]A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respiratory protection is a secondary measure for situations with a higher risk of airborne contaminants.

Operational Protocol: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and accidents. The following protocol outlines the key steps for safely handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

Preparation and Precautionary Measures
  • Designated Work Area: All work with this compound must be performed in a well-ventilated laboratory and within a properly functioning chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for halogenated organic compounds nearby.

Handling the Compound
  • Don PPE: Before handling the compound, put on the full complement of recommended PPE as detailed in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder, taking care to avoid generating dust.[1] If it is a liquid, use appropriate tools such as a pipette or a syringe for transfers to minimize the risk of spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be conducted in a closed or contained system within the fume hood.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Use the proper glove removal technique to avoid contaminating your skin.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contact.[8]

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage

Store 1-(5-Bromo-2-fluorophenyl)propan-1-ol in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[5][9]

Spill Management

In the event of a small spill:

  • Evacuate and Alert: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[5]

For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal

All waste containing 1-(5-Bromo-2-fluorophenyl)propan-1-ol, including contaminated consumables, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, properly labeled "Halogenated Organic Waste" container.[10]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company.[11] Incineration at a facility equipped with scrubbers to handle halogenated compounds is a common disposal method.[11][12]

Workflow and Decision-Making Diagram

The following diagram illustrates the logical flow of operations and key safety decision points when working with 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response start Start: Handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol risk_assessment Conduct Risk Assessment (Absence of specific SDS) start->risk_assessment ppe_selection Select and Don Appropriate PPE risk_assessment->ppe_selection setup Prepare Work Area in Fume Hood ppe_selection->setup weigh_transfer Weighing and Transfer setup->weigh_transfer reaction Perform Reaction/Procedure weigh_transfer->reaction spill Spill Occurs weigh_transfer->spill cleanup Decontaminate Work Area reaction->cleanup reaction->spill waste Segregate Halogenated Waste cleanup->waste dispose Professional Hazardous Waste Disposal waste->dispose small_spill Small Spill: Contain and Clean spill->small_spill Is it small? large_spill Large Spill: Evacuate and Alert spill->large_spill Is it large? small_spill->waste

Caption: Workflow for handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol.

References

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